Product packaging for 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol(Cat. No.:CAS No. 199587-25-2)

1-Methyl-3-p-tolyl-1h-pyrazol-5-ol

Cat. No.: B360813
CAS No.: 199587-25-2
M. Wt: 188.23g/mol
InChI Key: BSLICBVVXRELHJ-UHFFFAOYSA-N
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Description

1-Methyl-3-p-tolyl-1H-pyrazol-5-ol is a versatile pyrazolone-based compound of significant interest in chemical and pharmaceutical research. As part of the acylpyrazolone family, it serves as a key precursor and chelating agent. These compounds are prominently utilized for the solvent extraction of metal ions, forming stable complexes with various metals . Furthermore, pyrazolones and their metal complexes are investigated for their wide range of potential applications, including use as materials for lasers, NMR shift reagents, and as catalytic and luminescent materials . Research also explores their biological activities, with studies indicating promise in areas such as antifungal, antiviral, and anti-inflammatory applications . The compound's structure allows for further functionalization at the 4-position, making it a valuable heterocyclic building block for developing novel chemical entities . This product is intended for research and development purposes only. It is not intended for human, veterinary, or diagnostic use. Researchers should consult the relevant Safety Data Sheet and adhere to all laboratory safety protocols before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B360813 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol CAS No. 199587-25-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

199587-25-2

Molecular Formula

C11H12N2O

Molecular Weight

188.23g/mol

IUPAC Name

2-methyl-5-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-8-3-5-9(6-4-8)10-7-11(14)13(2)12-10/h3-7,12H,1-2H3

InChI Key

BSLICBVVXRELHJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(N2)C

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(N2)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides a comprehensive overview of the chemical synthesis of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol, a substituted pyrazolone derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

Pyrazolones are a class of heterocyclic compounds that form the core structure of many pharmaceuticals and dyes. Their synthesis has been a subject of interest for over a century, with the Knorr pyrazolone synthesis being a foundational method. This compound is a specific derivative with potential applications in medicinal chemistry and materials science. This guide will detail a probable synthetic route, present relevant data in a structured format, and provide a detailed experimental protocol.

Synthetic Pathway

The most common and efficient method for synthesizing pyrazolones is the cyclocondensation reaction between a β-ketoester and a hydrazine derivative.[1] For the synthesis of this compound, a two-step approach is proposed. The first step involves the synthesis of the pyrazolone core by reacting p-tolylhydrazine with ethyl acetoacetate. The subsequent step is the N-methylation of the resulting pyrazolone.

A logical workflow for the synthesis is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Pyrazolone Formation cluster_step2 Step 2: N-Methylation p_tolylhydrazine p-Tolylhydrazine reaction1 Cyclocondensation p_tolylhydrazine->reaction1 ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reaction1 intermediate 3-p-Tolyl-1H-pyrazol-5-ol reaction2 Methylation intermediate->reaction2 reaction1->intermediate methyl_iodide Methyl Iodide methyl_iodide->reaction2 final_product This compound reaction2->final_product Reaction_Mechanism start p-Tolylhydrazine + Ethyl Acetoacetate hydrazone Hydrazone Formation start->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization elimination Ethanol Elimination cyclization->elimination pyrazolone 3-p-Tolyl-1H-pyrazol-5-ol elimination->pyrazolone deprotonation Deprotonation (Base) pyrazolone->deprotonation methylation Nucleophilic Attack on Methyl Iodide deprotonation->methylation product This compound methylation->product

References

Technical Guide on the Physicochemical Properties of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for the specific compound 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol is limited in publicly accessible literature. This guide provides a comprehensive overview of its predicted properties and presents experimentally determined data for structurally similar pyrazolone analogues to serve as a valuable reference for research and development.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents renowned for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The compound this compound belongs to the pyrazolone family, a class of heterocyclic compounds characterized by a five-membered ring with two adjacent nitrogen atoms.[4] Understanding the physicochemical properties of this scaffold is critical for drug design, formulation development, and predicting its behavior in biological systems.

This technical guide summarizes the available physicochemical data for close structural analogues of this compound, outlines general experimental protocols for synthesis and characterization, and provides visual workflows to guide laboratory practices.

Physicochemical Properties of Related Pyrazolone Derivatives

Quantitative data for direct analogues are summarized below. These values provide a baseline for estimating the properties of this compound.

Property3-Methyl-1-phenyl-1H-pyrazol-5-ol3-Methyl-1H-pyrazol-5-ol1-(4'-tolyl)-3-methyl-5-pyrazolone
Molecular Formula C₁₀H₁₀N₂O[5]C₄H₆N₂O[6]C₁₁H₁₂N₂O
Molecular Weight 174.20 g/mol [5]98.1 g/mol [6]188.23 g/mol
Melting Point 130 °C[5]220-224 °C[6]134 °C[7]
Boiling Point Not available183.6°C (rough estimate)[6]Not available
Solubility Not availableSlightly soluble in ethanol[6]Not available
Appearance Solid[5]Pale yellow powder[6]White with yellowish tone[7]
pKa Data available[5]Not specifiedNot available

Experimental Protocols

The synthesis and characterization of pyrazolone derivatives typically follow established organic chemistry methodologies.

General Synthesis of Pyrazolone Derivatives

The most common route for synthesizing 1,3-disubstituted-1H-pyrazol-5-ol derivatives is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a substituted hydrazine.[8]

Protocol: Synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone [7]

  • Diazotization of p-toluidine: p-toluidine is diazotized to form a p-tolyldiazonium chloride solution.

  • Reduction: The p-tolyldiazonium chloride is reduced using a sulfite-bisulfite mixture (prepared from sodium or ammonium bisulfite and ammonia water) at a pH of 5.8-7.0 to yield p-tolylhydrazine.[7]

  • Condensation: The resulting p-tolylhydrazine is condensed with an acetoacetic acid amide at a controlled pH of 1.9-2.5.[7] The molar ratio of p-tolylhydrazine to the acetoacetic acid amide is maintained between 1:1 and 1:1.1.[7]

  • Isolation and Purification: The reaction mixture is cooled, often in an ice bath, to precipitate the product. The solid is collected via filtration, washed with a cold solvent (e.g., water or ethanol) to remove impurities, and dried.[9] Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the pure compound.[4][9]

General Characterization Methods

The structural identity and purity of the synthesized compound are confirmed using a suite of spectroscopic and analytical techniques.[10][11]

  • Thin-Layer Chromatography (TLC): Used to monitor the reaction progress and assess the purity of the final product.[12]

  • Melting Point Determination: The melting point is measured and compared to literature values for known compounds to confirm identity and purity.[12]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule, such as C=O, C=N, and N-H or O-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the number of protons and carbons in different chemical environments.[13]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and obtain information about its fragmentation pattern, further confirming its identity.[14]

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N), which is compared with the theoretical values calculated from the molecular formula.[4]

Mandatory Visualizations

The following diagrams illustrate generalized workflows for the synthesis and characterization of pyrazolone derivatives.

Synthesis_Workflow reactants Reactants (p-Tolylhydrazine, β-Ketoester) dissolution Dissolution in Solvent (e.g., Acetic Acid) reactants->dissolution condensation Condensation Reaction (Heating/Reflux) dissolution->condensation precipitation Precipitation (Cooling / Ice Bath) condensation->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying crude_product Crude Product drying->crude_product purification Purification (Recrystallization) crude_product->purification final_product Pure this compound purification->final_product

Caption: Generalized workflow for the synthesis and purification of pyrazolone derivatives.

Characterization_Workflow start_node Synthesized Pure Product sub_node Sample Preparation (Dissolution in appropriate solvent) start_node->sub_node nmr NMR Spectroscopy (¹H, ¹³C) sub_node->nmr ms Mass Spectrometry sub_node->ms ir IR Spectroscopy sub_node->ir mp Melting Point Analysis sub_node->mp elemental Elemental Analysis sub_node->elemental structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm ir->structure_confirm purity_confirm Purity & Identity Assessment mp->purity_confirm elemental->purity_confirm final_report Final Characterization Report structure_confirm->final_report Data Compilation purity_confirm->final_report Data Compilation

Caption: Standard workflow for the analytical characterization of a synthesized compound.

References

1-Methyl-3-p-tolyl-1h-pyrazol-5-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol, a heterocyclic organic compound with significant potential in various scientific and industrial applications. This document details its chemical identifiers, physical properties, a comprehensive synthesis protocol, and an exploration of its biological activities.

Chemical Identifiers and Physical Properties

This compound, also known by its tautomeric form 3-Methyl-1-p-tolyl-5-pyrazolone, is a pyrazolone derivative. Its chemical identity and key physical properties are summarized in the tables below.

Identifier TypeValue
CAS Number 86-92-0
IUPAC Name 5-methyl-2-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one
Synonyms 1-(4-tolyl)-3-methyl-5-pyrazolone, 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-ol, p-Toluyl methyl pyrazolone, 3-methyl-1-p-tolyl-pyrazolin-5-one
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Canonical SMILES CC1=CC(=O)N(N1)C2=CC=C(C=C2)C
InChI Key IOQOLGUXWSBWHR-UHFFFAOYSA-N
Physical PropertyValueSource
Appearance White to yellowish crystalline powder[1]
Melting Point 134-142 °C[1]
Purity ≥ 99% (Assay)[1]

Experimental Protocols

Synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone

A detailed method for the synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone is outlined in Russian patent RU2075476C1. The synthesis is a multi-step process involving the diazotization of p-toluidine, followed by reduction and condensation reactions.

Step 1: Diazotization of p-Toluidine

  • In a suitable reaction vessel, dissolve p-toluidine in an aqueous solution of hydrochloric acid.

  • Cool the resulting solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite while maintaining the temperature below 10 °C to form the p-tolyldiazonium chloride solution.

Step 2: Reduction of p-Tolyldiazonium Chloride

  • Prepare a sulfite-bisulfite reducing mixture from sodium (or ammonium) bisulfite and ammonia water.

  • Add the p-tolyldiazonium chloride solution to the reducing mixture while controlling the pH between 5.8 and 7.0.

  • The molar ratio of bisulfite to p-tolyldiazonium chloride should be maintained at approximately 2.49:1.

  • This reaction yields p-tolylhydrazine sulfonate.

Step 3: Hydrolysis and Condensation

  • Hydrolyze the p-tolylhydrazine sulfonate to obtain a solution of p-tolylhydrazine hydrochloride.

  • Neutralize the resulting solution to a pH of 1.9-2.5.

  • Condense the p-tolylhydrazine with acetoacetic acid amide. The molar ratio of p-tolylhydrazine to acetoacetic acid amide should be in the range of 1:1 to 1:1.1.

  • The reaction yields the final product, 1-(4'-tolyl)-3-methyl-5-pyrazolone, which can be further purified by recrystallization.[2]

Biological Activity and Potential Applications

Pyrazolone derivatives, including this compound, have garnered significant interest due to their diverse biological activities. While specific quantitative data for this exact compound is limited in publicly available literature, the pyrazolone scaffold is a well-established pharmacophore.

Antioxidant Activity:

Pyrazolone derivatives are recognized for their antioxidant properties. They can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigating oxidative stress. This mechanism is crucial in the prevention of cellular damage implicated in a range of diseases. The antioxidant capacity of pyrazolone analogs has been demonstrated in various studies, with some exhibiting potent activity.

Anti-inflammatory Activity:

Several pyrazolone derivatives have been investigated for their anti-inflammatory effects. The proposed mechanism of action for some of these compounds involves the inhibition of key inflammatory mediators. This makes them attractive candidates for the development of novel anti-inflammatory drugs. Derivatives of 3-methyl-pyrazolone have shown significant analgesic and anti-inflammatory activities in preclinical studies.

Other Applications:

Beyond its potential therapeutic uses, 1-(4'-Tolyl)-3-methyl-5-pyrazolone serves as a crucial intermediate in the synthesis of various organic compounds. It is notably used as a coupling component in the manufacturing of pigments, such as C.I. Pigment Red 34 and C.I. Pigment Red 37.[3]

Visualizations

Synthesis Workflow of 1-(4'-tolyl)-3-methyl-5-pyrazolone

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product p_toluidine p-Toluidine diazotization Diazotization p_toluidine->diazotization hcl HCl hcl->diazotization na_nitrite NaNO₂ na_nitrite->diazotization bisulfite Sulfite-Bisulfite Mixture reduction Reduction bisulfite->reduction acetoacetamide Acetoacetic Acid Amide condensation Condensation acetoacetamide->condensation diazotization->reduction p-Tolyldiazonium Chloride reduction->condensation p-Tolylhydrazine final_product 1-(4'-tolyl)-3-methyl-5-pyrazolone condensation->final_product

Caption: Synthetic pathway for 1-(4'-tolyl)-3-methyl-5-pyrazolone.

Logical Relationship of Pyrazolone's Antioxidant Action

Antioxidant_Mechanism free_radical Reactive Oxygen Species (Free Radical) neutralized_species Neutralized Species free_radical->neutralized_species accepts H• cellular_damage Cellular Damage (Oxidative Stress) free_radical->cellular_damage causes pyrazolone Pyrazolone Derivative (e.g., this compound) stabilized_radical Stabilized Pyrazolone Radical pyrazolone->stabilized_radical donates H• prevention Prevention of Damage stabilized_radical->prevention neutralized_species->prevention

Caption: General mechanism of radical scavenging by pyrazolone derivatives.

References

Spectroscopic and Structural Elucidation of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methyl-3-p-tolyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole class, which is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. The structural elucidation of such novel compounds is fundamental for understanding their chemical properties and potential therapeutic applications. This technical guide outlines the expected spectroscopic characteristics (NMR, IR, MS) of this compound and provides standardized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of analogous compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.35Singlet3HAr-CH₃
~3.60Singlet3HN-CH₃
~5.50Singlet1HC4-H
~7.20Doublet2HAr-H (ortho to CH₃)
~7.60Doublet2HAr-H (meta to CH₃)
~10.5Broad Singlet1HOH

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~21.0Ar-CH₃
~35.0N-CH₃
~90.0C4
~125.0Ar-C (ortho to CH₃)
~129.0Ar-C (meta to CH₃)
~130.0Ar-C (ipso to CH₃)
~138.0Ar-C (ipso to pyrazole)
~150.0C3
~160.0C5

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1620StrongC=N stretch (pyrazole ring)
~1580StrongC=C stretch (aromatic ring)
~1500StrongC=C stretch (pyrazole ring)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
~202[M]⁺ (Molecular Ion)
~187[M - CH₃]⁺
~105[p-tolyl]⁺
~91[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance III 400 MHz spectrometer (or equivalent).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz for ¹H NMR and 1.0 Hz for ¹³C NMR, followed by Fourier transformation. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Acquisition: The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is baseline corrected and the peak positions are identified.

Mass Spectrometry (MS)
  • Instrumentation: A Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in methanol at a concentration of approximately 1 mg/mL.

  • Acquisition:

    • Ionization Mode: ESI positive

    • Mass Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a novel compound like this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Elucidation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Analyze NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data IR_Data Analyze IR Spectrum (Functional Groups) IR->IR_Data MS_Data Analyze Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

An In-depth Technical Guide on the Crystal Structure of Pyrazole Derivatives: A Case Study of a p-Tolyl Substituted Pyrazolone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystallographic analysis of pyrazole derivatives, with a specific focus on a p-tolyl substituted pyrazolone as a case study. The methodologies and data presentation are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery. Understanding their three-dimensional structure at an atomic level is crucial for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction is the most definitive method for elucidating the solid-state structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide will detail the synthesis, crystallographic analysis, and structural features of a representative p-tolyl substituted pyrazolone.

Experimental Protocols

The following sections describe the general experimental procedures for the synthesis and single-crystal X-ray diffraction analysis of pyrazole derivatives, based on established methods.

2.1 Synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone

A common route for the synthesis of 1-aryl-3-methyl-5-pyrazolones involves the condensation of an arylhydrazine with an acetoacetic acid derivative.[1]

  • Step 1: Diazotization of p-toluidine: p-Toluidine is diazotized using a solution of sodium nitrite in the presence of a mineral acid at a low temperature (typically 0-5 °C).

  • Step 2: Reduction to p-tolylhydrazine: The resulting diazonium salt is then reduced to p-tolylhydrazine. A common reducing agent for this step is a sulfite-bisulfite mixture. The reaction conditions, such as pH and molar ratios, are carefully controlled to optimize the yield.[1]

  • Step 3: Condensation with Acetoacetic Acid Ester/Amide: The synthesized p-tolylhydrazine is condensed with an acetoacetic acid derivative, such as ethyl acetoacetate or acetoacetic acid amide. This reaction is typically carried out in a suitable solvent and may be catalyzed by acid or base, leading to the formation of the pyrazolone ring.[1]

  • Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to obtain crystals suitable for single-crystal X-ray diffraction.[2]

2.2 Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

  • Data Collection: A suitable single crystal is mounted on the diffractometer. The data is collected at a specific temperature, often 293 K, using monochromatic radiation (e.g., Mo Kα or Cu Kα).[2][3] The diffractometer collects a series of diffraction patterns at different crystal orientations.

  • Data Reduction: The collected raw data is processed to correct for various factors, including background noise, Lorentz factor, and polarization. An absorption correction is also applied to account for the absorption of X-rays by the crystal.[3]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.[3]

Crystallographic Data

The following table summarizes the crystallographic data for a representative p-tolyl substituted pyrazolone derivative, --INVALID-LINK--methanone.[3]

ParameterValue
Chemical FormulaC₁₈H₁₅ClN₂O₂
Formula Weight326.77
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.1469 (5)
b (Å)12.0773 (12)
c (Å)13.0892 (11)
α (°)87.247 (7)
β (°)84.396 (7)
γ (°)79.024 (9)
Volume (ų)794.57 (13)
Z2
Density (calculated) (g/cm³)1.364
Absorption Coefficient (mm⁻¹)0.25
F(000)340
Crystal Size (mm³)0.30 x 0.20 x 0.20
Theta range for data collection (°)2.5 to 26.0
Reflections collected5633
Independent reflections3099 [R(int) = 0.041]
Final R indices [I>2sigma(I)]R1 = 0.062, wR2 = 0.164
R indices (all data)R1 = 0.131, wR2 = 0.198
Goodness-of-fit on F²1.00

Data obtained from the crystallographic study of --INVALID-LINK--methanone.[3]

Structural Analysis and Visualization

The crystal structure of --INVALID-LINK--methanone reveals several key features. The molecule consists of a central pyrazole ring, a chlorobenzene ring, and a p-tolyl ring. The dihedral angle between the pyrazole ring and the chlorobenzene ring is 17.68 (10)°, while the dihedral angle between the pyrazole ring and the p-tolyl ring is 51.26 (12)°.[3] An intramolecular O—H···O hydrogen bond is observed, which contributes to the stability of the molecular conformation.[3]

The following diagram illustrates the general workflow from the synthesis of a pyrazole derivative to its structural elucidation.

G Workflow for Synthesis and Crystallographic Analysis of a Pyrazole Derivative cluster_synthesis Synthesis and Purification cluster_xray Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis start Starting Materials (e.g., p-toluidine, acetoacetic acid derivative) reaction Chemical Reaction (Diazotization, Reduction, Condensation) start->reaction purification Purification (Recrystallization) reaction->purification crystals Single Crystals purification->crystals data_collection Data Collection (Diffractometer) crystals->data_collection data_processing Data Processing (Correction and Reduction) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement cif_file Crystallographic Information File (CIF) structure_refinement->cif_file analysis Analysis of Structural Parameters (Bond lengths, angles, interactions) cif_file->analysis visualization Molecular Visualization analysis->visualization

Caption: A flowchart outlining the key stages from chemical synthesis to the final structural analysis of a pyrazole derivative.

Conclusion

This technical guide has provided a detailed overview of the synthesis and crystallographic analysis of p-tolyl substituted pyrazolone derivatives. The presented experimental protocols and crystallographic data, based on a representative example, offer a practical framework for researchers working with this important class of compounds. The elucidated crystal structure provides valuable insights into the molecular geometry and intermolecular interactions, which are essential for understanding their chemical and biological properties and for the development of new pyrazole-based therapeutic agents and materials.

References

An In-depth Technical Guide on the Solubility of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol, a compound of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for determining its solubility. This includes detailed experimental protocols and a clear structure for data presentation, enabling researchers to generate and present their own findings in a standardized format.

Introduction

This compound belongs to the pyrazolone class of heterocyclic compounds, which are known for their diverse pharmacological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding the solubility of this compound in various solvents is therefore a fundamental step in its preclinical development.

This guide outlines the standardized methodologies for determining the equilibrium solubility of this compound. The presented protocols are based on widely accepted techniques in the pharmaceutical industry, such as the shake-flask method, which is considered the gold standard for solubility measurement.

Data Presentation: A Framework for Your Results

To ensure clarity and comparability of solubility data, it is recommended to present the results in a structured tabular format. The following table is a template that researchers can use to report their experimentally determined solubility values for this compound in a variety of solvents at different temperatures.

Note: The data presented in the table below is illustrative and intended to serve as a template. Actual experimental values should be substituted.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Water250.157.42 x 10⁻⁴HPLC
Ethanol2515.27.52 x 10⁻²HPLC
Methanol2510.85.34 x 10⁻²HPLC
Acetone2525.51.26 x 10⁻¹HPLC
Dichloromethane2530.11.49 x 10⁻¹HPLC
Phosphate Buffer (pH 7.4)370.251.24 x 10⁻³UV/Vis Spec
0.1 N HCl370.104.95 x 10⁻⁴UV/Vis Spec
0.1 N NaOH375.502.72 x 10⁻²UV/Vis Spec

Experimental Protocols

The following section details the experimental procedures for determining the solubility of this compound.

  • This compound (purity >99%)

  • Selected solvents (HPLC grade or equivalent)

  • Phosphate buffer solutions

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV/Vis)

  • UV/Vis Spectrophotometer

  • Volumetric flasks and pipettes

The shake-flask method is a widely used technique to determine the thermodynamic equilibrium solubility of a compound in a given solvent.[1][2]

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Subsequently, centrifuge the vials at a high speed to pellet any remaining suspended particles.[1]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV/Vis spectroscopy.[1][3]

  • Mobile Phase: Prepare a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer).

  • Column: Use a reverse-phase C18 column.

  • Detection: Set the UV detector to a wavelength where this compound exhibits maximum absorbance.

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations and inject them into the HPLC system to generate a calibration curve.

  • Sample Analysis: Inject the diluted samples and determine the concentration from the calibration curve.

  • Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) of this compound in the respective solvent.[4]

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve.

  • Sample Analysis: Measure the absorbance of the diluted samples and determine the concentration using the calibration curve.

Visualizations of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess Compound to Vials start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent agitate Agitate at Constant Temperature (24-72h) add_solvent->agitate settle Allow Excess Solid to Settle agitate->settle centrifuge Centrifuge Samples settle->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Filtered Sample filter->dilute quantify Quantify Concentration (HPLC/UV-Vis) dilute->quantify end End quantify->end

Caption: Experimental workflow for the shake-flask solubility determination.

analytical_workflow cluster_calibration Calibration cluster_sample_analysis Sample Analysis prep_standards Prepare Standard Solutions of Known Concentrations analyze_standards Analyze Standards (HPLC or UV/Vis) prep_standards->analyze_standards gen_curve Generate Calibration Curve analyze_standards->gen_curve determine_conc Determine Concentration from Calibration Curve gen_curve->determine_conc analyze_sample Analyze Diluted Sample analyze_sample->determine_conc end Solubility Value Obtained determine_conc->end start Start Analysis start->prep_standards

Caption: Workflow for analytical quantification of solubility.

References

Tautomerism in Pyrazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tautomerism in pyrazole derivatives, a critical consideration in medicinal chemistry and drug development. The phenomenon of tautomerism, the interconversion of structural isomers, profoundly influences the physicochemical properties, biological activity, and synthetic accessibility of pyrazole-containing compounds. Understanding and controlling tautomeric equilibria are therefore paramount for the rational design and development of novel therapeutics.

The Core Concept: Tautomeric Forms of Pyrazoles

Pyrazole and its derivatives can exist in different tautomeric forms, primarily through the migration of a proton. The two principal types of tautomerism observed are annular and side-chain tautomerism.

1.1. Annular Tautomerism: This is the most common form of tautomerism in pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. For an unsymmetrically substituted pyrazole, this results in two distinct tautomers, often designated as the 1H- and 2H- (or 3- and 5-substituted) forms. The equilibrium between these tautomers is influenced by a variety of factors, including the electronic nature of substituents, solvent polarity, temperature, and concentration.[1][2]

1.2. Side-Chain Tautomerism: When pyrazoles bear substituents with mobile protons, such as hydroxyl, amino, or thiol groups, additional tautomeric forms can arise. For instance, a 5-hydroxypyrazole can exist in equilibrium with its keto-form, a pyrazol-5-one.[3] These different forms can exhibit distinct chemical reactivity and biological activity.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several interconnected factors. A thorough understanding of these influences is crucial for predicting and controlling the predominant tautomeric form.

2.1. Substituent Effects: The electronic properties of substituents on the pyrazole ring play a pivotal role in determining tautomeric preference.

  • Electron-donating groups (EDGs) , such as -NH2, -OH, and alkyl groups, tend to favor the tautomer where the substituent is at the 3-position (the N1-H tautomer).[2][4]

  • Electron-withdrawing groups (EWGs) , such as -NO2, -CN, and -CF3, generally stabilize the tautomer with the substituent at the 5-position (the N2-H tautomer).[2][4]

2.2. Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly shift the tautomeric equilibrium.

  • Nonpolar solvents often favor the less polar tautomer. In some cases, intermolecular hydrogen bonding between pyrazole molecules can lead to self-association into dimers or trimers, influencing the observed tautomeric form.[5]

  • Polar protic solvents , like water and alcohols, can stabilize more polar tautomers through hydrogen bonding. Water molecules can also actively participate in the intermolecular proton transfer, lowering the energy barrier for tautomerization.[6]

  • Polar aprotic solvents , such as DMSO and DMF, can also influence the equilibrium by interacting with the different tautomers to varying extents.

2.3. Temperature and Concentration: While generally having a less pronounced effect than substituents and solvents, temperature can influence the tautomeric equilibrium. In some cases, changes in concentration can affect the degree of self-association, thereby indirectly impacting the observed tautomeric ratio.[1]

Quantitative Analysis of Pyrazole Tautomerism

The quantitative assessment of tautomeric equilibria is essential for structure-activity relationship (SAR) studies and for understanding the behavior of pyrazole derivatives in different environments. This is often expressed in terms of the equilibrium constant (KT) or the difference in Gibbs free energy (ΔG) between the tautomers.

Below is a summary of computational data on the relative energies of different pyrazole tautomers.

Pyrazole DerivativeTautomer 1Tautomer 2MethodΔE (kJ/mol)Favored TautomerReference
3(5)-Aminopyrazole3-Amino5-AminoDFT (B3LYP)/6-311++G(d,p)10.73-Amino[2]
Unsubstituted PyrazolePyA (aromatic)PyB (non-aromatic)MP2/6-311++G ~100PyA[7]
Unsubstituted PyrazolePyA (aromatic)PyC (non-aromatic)MP2/6-311++G~80PyA[7]

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and crystallographic techniques is typically employed to elucidate the tautomeric forms of pyrazole derivatives in solution and in the solid state.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution. By analyzing chemical shifts, coupling constants, and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the predominant tautomer and, in some cases, the equilibrium constant can be determined.

Detailed Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of the pyrazole derivative in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, CD3OD) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to observe the proton signals.

    • Acquire a 1D ¹³C NMR spectrum. The chemical shifts of the C3 and C5 carbons are particularly sensitive to the tautomeric form.[8]

    • If the tautomers are in slow exchange on the NMR timescale, distinct sets of signals will be observed for each tautomer, allowing for direct integration and determination of the equilibrium constant.

    • If the exchange is fast, averaged signals will be observed. In such cases, low-temperature NMR studies can be performed to slow down the interconversion and resolve the individual tautomer signals.

    • 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be used to aid in the unambiguous assignment of all proton and carbon signals for each tautomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space interactions, which can help in differentiating between tautomers, particularly in rigid systems.

  • Data Analysis:

    • Assign all signals to their respective protons and carbons for each tautomer present.

    • For slow exchange regimes, calculate the molar ratio of the tautomers by integrating the corresponding signals in the ¹H NMR spectrum. The equilibrium constant (KT) is the ratio of the concentrations of the two tautomers.

    • For fast exchange regimes, the observed chemical shifts are a weighted average of the chemical shifts of the individual tautomers. If the chemical shifts of the "pure" tautomers can be determined (e.g., from model compounds or low-temperature studies), the equilibrium constant can be estimated.

4.2. X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.

Detailed Methodology:

  • Crystal Growth: Grow single crystals of the pyrazole derivative of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles. The positions of hydrogen atoms, particularly the one involved in tautomerism, are crucial and should be carefully located from the difference electron density map or refined with appropriate constraints.

  • Analysis: The refined crystal structure will unequivocally show the location of the mobile proton and thus identify the tautomeric form present in the solid state.[9][10]

4.3. Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in a molecule and can be used to distinguish between tautomers. For example, the presence of a C=O stretching vibration can indicate the presence of a pyrazolone tautomer, while an O-H stretching vibration would be characteristic of a hydroxypyrazole tautomer.

Detailed Methodology:

  • Sample Preparation: Prepare the sample as a KBr pellet, a nujol mull, or as a solution in a suitable solvent. For solution-state studies, the choice of solvent is important and should be transparent in the IR region of interest.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Analysis:

    • Identify the characteristic absorption bands for functional groups that differ between the possible tautomers (e.g., N-H, O-H, C=O, C=N stretching vibrations).

    • Compare the experimental spectrum with the calculated vibrational spectra for each possible tautomer (obtained from computational chemistry) to aid in the assignment of the observed bands and the identification of the predominant tautomer.[11][12]

Visualizing Workflows and Pathways

5.1. Experimental Workflow for Tautomer Analysis

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of tautomerism in a pyrazole derivative.

Tautomer_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomer Characterization cluster_computational Computational Modeling cluster_conclusion Conclusion synthesis Synthesis of Pyrazole Derivative purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (Solution-state analysis) purification->nmr xray X-ray Crystallography (Solid-state analysis) purification->xray ir IR Spectroscopy (Functional group analysis) purification->ir dft DFT Calculations (Relative energies, spectra) purification->dft conclusion Identification of Predominant Tautomer(s) & Quantitative Analysis nmr->conclusion xray->conclusion ir->conclusion dft->conclusion

A typical workflow for the analysis of pyrazole tautomerism.

5.2. Signaling Pathway Example: Ruxolitinib and the JAK-STAT Pathway

Ruxolitinib is a pyrazole-containing drug that acts as a Janus kinase (JAK) inhibitor and is used in the treatment of myelofibrosis and other conditions. The pyrazole core is a key structural feature for its binding to the ATP-binding site of JAKs. While the direct role of tautomerism in its mechanism of action is not explicitly detailed in all literature, the ability of the pyrazole ring to exist in different tautomeric forms can influence its hydrogen bonding interactions and overall binding affinity to the target kinase.

The following diagram illustrates the simplified JAK-STAT signaling pathway, which is inhibited by Ruxolitinib.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor jak JAK cytokine_receptor->jak 2. Activation stat STAT jak->stat 3. Phosphorylation stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer 4. Dimerization dna DNA stat_dimer->dna 5. Nuclear Translocation ruxolitinib Ruxolitinib ruxolitinib->jak Inhibition gene_transcription Gene Transcription (Inflammation, Proliferation) dna->gene_transcription 6. Gene Expression cytokine Cytokine cytokine->cytokine_receptor 1. Binding

Simplified JAK-STAT signaling pathway inhibited by Ruxolitinib.

Conclusion

Tautomerism is an intrinsic and critical feature of pyrazole chemistry with profound implications for drug discovery and development. The ability of pyrazole derivatives to exist as a mixture of interconverting isomers necessitates a thorough characterization of their tautomeric behavior. By employing a combination of advanced spectroscopic, crystallographic, and computational methods, researchers can gain a detailed understanding of the factors governing tautomeric equilibria. This knowledge is indispensable for optimizing the pharmacological profile of pyrazole-based drug candidates and for ensuring the development of safe and effective medicines. The methodologies and principles outlined in this guide provide a robust framework for the comprehensive investigation of tautomerism in this important class of heterocyclic compounds.

References

The Pyrazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the biological significance of pyrazole-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays, quantitative structure-activity relationship data, and visualizations of relevant signaling pathways are presented to serve as a valuable resource for researchers engaged in the design and development of novel pyrazole-based therapeutics.

Introduction

Pyrazoles and their derivatives have garnered significant attention in the field of drug discovery due to their broad spectrum of pharmacological activities.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[3] Several pyrazole-containing drugs have received FDA approval and are currently in clinical use, highlighting the therapeutic potential of this heterocyclic motif.[4][5][6] Notable examples include the anti-inflammatory drug Celecoxib, the withdrawn anti-obesity agent Rimonabant, and a range of kinase inhibitors used in cancer therapy.[4][7][8] This guide delves into the core biological activities of pyrazole compounds, providing researchers with the necessary technical information to advance their own drug discovery efforts.

Anticancer Activity of Pyrazole Compounds

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[4][9] Their mechanisms of action are often multifaceted, targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9]

Mechanisms of Anticancer Action

The anticancer effects of pyrazole compounds are attributed to their ability to inhibit various molecular targets, including:

  • Cyclin-Dependent Kinases (CDKs): Certain pyrazole derivatives have demonstrated potent inhibitory activity against CDKs, such as CDK2, leading to cell cycle arrest and apoptosis.[4]

  • Tyrosine Kinases (EGFR, VEGFR-2): Pyrazole-based compounds have been designed as inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), crucial mediators of tumor growth and angiogenesis.[4]

  • PI3 Kinase (PI3K): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and pyrazole derivatives have been identified as effective PI3K inhibitors.[4]

  • Tubulin Polymerization: Some pyrazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for cancer chemotherapy.[10]

  • Bruton's Tyrosine Kinase (BTK): Pyrazolopyrimidine derivatives have been developed as potent BTK inhibitors for the treatment of B-cell malignancies.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineTargetIC50 (µM)Reference
Derivative 33HCT116, MCF7, HepG2, A549CDK2< 23.7[4]
Derivative 34HCT116, MCF7, HepG2, A549CDK2< 23.7[4]
Compound 43MCF-7 (Breast)PI3 Kinase0.25[4]
Compound 53HepG2 (Liver)EGFR, VEGFR-215.98[4]
Compound 54HepG2 (Liver)EGFR, VEGFR-213.85[4]
Compound 168MCF-7 (Breast)Tubulin2.78[10]
Compound C5MCF-7 (Breast)EGFR0.08[11]
Pyrazole Benzamide DerivativesHCT-116, MCF-7-7.74 - 82.49 (HCT-116), 4.98 - 92.62 (MCF-7)[12]

Signaling Pathway Visualization

anticancer_pathways cluster_growth_factors Growth Factors (EGF, VEGF) cluster_receptors Receptor Tyrosine Kinases cluster_downstream Downstream Signaling cluster_cell_cycle Cell Cycle Progression cluster_cytoskeleton Cytoskeleton Dynamics EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein Synthesis Protein Synthesis, Cell Growth mTOR->Protein Synthesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression, Proliferation ERK->Gene Expression CDK2_CyclinE CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition DNA Replication DNA Replication G1_S_Transition->DNA Replication Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Cell Division Cell Division Microtubules->Cell Division Pyrazole_Inhibitor_Kinase Pyrazole Derivatives Pyrazole_Inhibitor_Kinase->EGFR Inhibition Pyrazole_Inhibitor_Kinase->VEGFR2 Inhibition Pyrazole_Inhibitor_Kinase->PI3K Inhibition Pyrazole_Inhibitor_Kinase->CDK2_CyclinE Inhibition Pyrazole_Inhibitor_Tubulin Pyrazole Derivatives Pyrazole_Inhibitor_Tubulin->Tubulin Inhibition of Polymerization

Caption: Key signaling pathways targeted by anticancer pyrazole compounds.

Antimicrobial Activity of Pyrazole Compounds

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[13][14]

Spectrum of Antimicrobial Activity

Pyrazole-containing compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[14][15] Structure-activity relationship studies have revealed that the nature and position of substituents on the pyrazole ring significantly influence the antimicrobial potency and spectrum.[1]

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12)Staphylococcus aureus1-8[14]
Aminoguanidine-derived 1,3-diphenyl pyrazoles (12)Escherichia coli 19241[14]
Thiazolidinone-clubbed pyrazolesEscherichia coli16[14]
Imidazo-pyridine substituted pyrazole derivatives (18)Gram-positive and Gram-negative strains< 1 (MBC)[14]
Triazine-fused pyrazole derivative (32)Staphylococcus epidermidis0.97[14]
Triazine-fused pyrazole derivative (32)Enterobacter cloacae0.48[14]
Hydrazone 21aAntibacterial62.5–125[16]
Hydrazone 21aAntifungal2.9–7.8[16]
Compound 3Escherichia coli0.25[17]
Compound 4Streptococcus epidermidis0.25[17]
Compound 2Aspergillus niger1[17]

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesis of Pyrazole Derivatives Purification Purification and Characterization Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution Assay_Setup Assay Setup (e.g., Broth Dilution) Stock_Solution->Assay_Setup Inoculum Preparation of Microbial Inoculum Inoculum->Assay_Setup Incubation Incubation Assay_Setup->Incubation Measurement Measurement of Inhibition (e.g., OD) Incubation->Measurement MIC_Determination Determination of MIC Measurement->MIC_Determination MBC_Determination Determination of MBC/MFC MIC_Determination->MBC_Determination SAR_Analysis Structure-Activity Relationship Analysis MIC_Determination->SAR_Analysis

Caption: A typical experimental workflow for antimicrobial screening of pyrazole compounds.

Anti-inflammatory Activity of Pyrazole Compounds

The discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, firmly established the pyrazole scaffold as a key pharmacophore for the development of anti-inflammatory drugs.[7][18][19]

Mechanism of Anti-inflammatory Action

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the selective inhibition of COX-2.[7][19] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[18] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation while potentially minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[19]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of selected pyrazole derivatives.

Compound/DerivativeAssayTargetInhibition/IC50Reference
Compound 132bCOX-2 InhibitionCOX-2IC50 = 3.5 nM[10]
Compound 7lCarrageenan-induced paw edema-93.59% inhibition[15]
Compounds 189(a-d)COX-2 InhibitionCOX-2IC50 = 38.73 - 61.24 nM[20]
Compound 168Carrageenan-induced paw edema-89% inhibition[20]

COX-2 Inhibition Pathway

cox2_pathway cluster_membrane Cell Membrane cluster_arachidonic_acid Arachidonic Acid Cascade cluster_prostaglandins Prostaglandin Synthesis Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Stomach Lining Protection) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Pain and Inflammation) COX2->Prostaglandins_COX2 Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Selective Inhibition

Caption: The mechanism of selective COX-2 inhibition by pyrazole derivatives like Celecoxib.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrazole compounds.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Broth Microdilution Method for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a series of twofold dilutions of the agent in a liquid nutrient medium.

Procedure:

  • Compound Dilution: Prepare a serial twofold dilution of the pyrazole compounds in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Carrageenan-Induced Paw Edema Assay

Principle: This is a widely used model for evaluating the anti-inflammatory activity of compounds. Carrageenan injection into the rat paw induces an inflammatory response characterized by edema.

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Compound Administration: Administer the pyrazole compound or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • Carrageenan Injection: After a specified time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The pyrazole scaffold has proven to be a highly valuable and versatile core in the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant potential of pyrazole derivatives in addressing a wide range of diseases. Future research in this area should continue to focus on the design and synthesis of novel pyrazole analogues with improved potency, selectivity, and pharmacokinetic profiles. The application of computational modeling and structure-based drug design will be instrumental in identifying new molecular targets and optimizing the therapeutic efficacy of this important class of heterocyclic compounds. The detailed protocols and data presented in this guide are intended to facilitate these efforts and contribute to the advancement of pyrazole-based drug discovery.

References

The Diverse Mechanisms of Action of Pyrazole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its unique structural and electronic properties have led to the development of a wide array of therapeutic agents with diverse mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms by which pyrazole-based compounds exert their pharmacological effects, with a focus on their roles as enzyme inhibitors and modulators of key signaling pathways.

Inhibition of Cyclooxygenase (COX) Enzymes

A prominent mechanism of action for several anti-inflammatory pyrazole compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. These enzymes are critical for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Quantitative Data: COX-2 Inhibition by Pyrazole Derivatives
Compound ClassSpecific Compound ExampleTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
1,5-DiarylpyrazolesCelecoxibCOX-20.04 - 0.8>100[1][2]
Pyrazole-Pyridazine HybridsTrimethoxy derivative 5fCOX-21.509.56[3]
Pyrazole-Pyridazine HybridsTrimethoxy derivative 6fCOX-21.158.31[3]
Substituted PyrazolesCompound 11COX-20.043High[1]
Substituted PyrazolesCompound 12COX-20.049High[1]
Substituted PyrazolesCompound 15COX-20.045High[1]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of pyrazole compounds against COX-1 and COX-2.

Materials:

  • Human recombinant COX-2 or ram seminal vesicle COX-1

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

  • Test pyrazole compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the enzyme (COX-1 or COX-2), and the colorimetric probe (TMPD).

  • Add various concentrations of the test pyrazole compound or the vehicle control to the wells of a microplate.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow: COX Inhibition Assay

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reaction_Mix Prepare Reaction Mix (Buffer, Enzyme, Probe) Add_Inhibitor Add Inhibitor to Plate Inhibitor_Prep Prepare Inhibitor Dilutions Inhibitor_Prep->Add_Inhibitor Pre_incubation Pre-incubate Add_Inhibitor->Pre_incubation Add_Substrate Add Substrate (Arachidonic Acid) Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro COX inhibition assay.

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Numerous pyrazole-based compounds have been developed as potent and selective kinase inhibitors.

Quantitative Data: Kinase Inhibition by Pyrazole Derivatives
Compound ClassSpecific Compound ExampleTarget KinaseIC50 / Ki (µM)Reference
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-aminesCompound 15CDK20.005 (Ki)[4]
Pyrazole-basedAfuresertibAkt10.00008 (Ki)[5]
Pyrazole-basedPrexasertibCHK1<0.001 (IC50)[5]
Substituted PyrazolesCompound 11EGFR0.083 (IC50)[1]
Pyrazole-Indole HybridsCompound 7aCDK-20.074[6]
Pyrazole-Indole HybridsCompound 7bCDK-20.095[6]
Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of pyrazole compounds against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase

  • Specific peptide or protein substrate

  • ATP (adenosine triphosphate)

  • Test pyrazole compounds dissolved in DMSO

  • Kinase assay buffer (composition varies depending on the kinase)

  • Detection reagent (e.g., ADP-Glo™, HTRF® reagents, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader or scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, the substrate, and the kinase enzyme.

  • Add various concentrations of the test pyrazole compound or vehicle control to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. The detection method will depend on the chosen assay format (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 or Ki value by analyzing the dose-response data.

Signaling Pathway: Mitogen-Activated Protein Kinase (MAPK) Cascade

The MAPK signaling pathway is a key cascade involved in cell proliferation, differentiation, and survival. Some pyrazole-based kinase inhibitors target components of this pathway, such as BRAF and MEK.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf (e.g., BRAF) Raf (e.g., BRAF) Ras->Raf (e.g., BRAF) MEK MEK Raf (e.g., BRAF)->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Pyrazole Inhibitor Pyrazole Inhibitor Pyrazole Inhibitor->Raf (e.g., BRAF)

Caption: Inhibition of the MAPK pathway by a pyrazole-based BRAF inhibitor.

Inhibition of DNA Topoisomerases

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and catenation, which arise during replication, transcription, and recombination. Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them attractive targets for anticancer drugs.

Quantitative Data: Topoisomerase Inhibition by Pyrazole Derivatives
Compound ClassSpecific Compound ExampleTargetIC50 (µM)Reference
Substituted PyrazolesCompound 11Topoisomerase I0.020[1]
Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

Materials:

  • Purified human topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Test pyrazole compounds dissolved in DMSO

  • Topoisomerase I reaction buffer

  • Loading dye

  • Agarose gel

  • DNA staining agent (e.g., ethidium bromide)

  • Gel electrophoresis apparatus and imaging system

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and supercoiled plasmid DNA.

  • Add various concentrations of the test pyrazole compound or vehicle control.

  • Add topoisomerase I to initiate the reaction.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding loading dye containing a protein denaturant (e.g., SDS).

  • Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the amount of relaxed DNA in each lane.

  • Calculate the percentage of inhibition of DNA relaxation for each compound concentration.

  • Determine the IC50 value.

Signaling Pathway: Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Aberrant TGF-β signaling is implicated in various diseases, including cancer and fibrosis. Some pyrazole compounds have been shown to modulate this pathway.

TGFb_Pathway cluster_nucleus Nucleus TGF-β Ligand TGF-β Ligand TGF-β Receptor II TGF-β Receptor II TGF-β Ligand->TGF-β Receptor II TGF-β Receptor I TGF-β Receptor I TGF-β Receptor II->TGF-β Receptor I Recruits & Phosphorylates SMAD2/3 SMAD2/3 TGF-β Receptor I->SMAD2/3 Phosphorylates SMAD4 SMAD4 SMAD2/3->SMAD4 Binds SMAD Complex SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Nucleus Nucleus Pyrazole Modulator Pyrazole Modulator Pyrazole Modulator->TGF-β Receptor I

Caption: Modulation of the TGF-β signaling pathway by a pyrazole-based compound.

Conclusion

Pyrazole-based compounds represent a versatile and privileged scaffold in drug discovery, demonstrating a remarkable ability to interact with a wide range of biological targets. Their mechanisms of action are diverse, with prominent examples including the inhibition of key enzymes like COX-2, various protein kinases, and DNA topoisomerases. The continued exploration of structure-activity relationships and the application of detailed experimental and computational approaches will undoubtedly lead to the development of novel pyrazole-containing therapeutics with improved efficacy and safety profiles for a multitude of diseases.

References

The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous clinically successful drugs and a vast library of potent bioactive molecules. This in-depth technical guide provides a comprehensive literature review of pyrazole derivatives, focusing on their synthesis, biological activities, and structure-activity relationships in key therapeutic areas. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways.

I. Synthetic Strategies for Pyrazole Derivatives

The construction of the pyrazole core is a well-established area of organic synthesis, with several classical and modern methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Experimental Protocol: Synthesis of Celecoxib

One of the most prominent examples of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor. A common synthetic route involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.

Procedure:

  • Preparation of 4-hydrazinophenylsulfonamide: This intermediate can be prepared from sulfanilamide. A mixture of hydrochloric acid, water, and ice is cooled to -10°C, and sulfanilamide is added. An aqueous solution of sodium nitrite is then added at this temperature. In a separate flask, a solution of sodium hydroxide and sodium metabisulfite is prepared and cooled to 0°C. The first reaction mixture is slowly added to the second at 0°C. The resulting mixture is heated to 80-90°C and stirred for several hours. Finally, hydrochloric acid is added to yield 4-hydrazinophenylsulfonamide hydrochloride.

  • Condensation Reaction: A mixture of 4-hydrazinophenylsulfonamide hydrochloride and 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione is heated in a suitable solvent, such as a mixture of ethyl acetate and water, at 75-80°C for approximately 5 hours.

  • Isolation and Purification: The reaction mixture is cooled to 0-5°C to precipitate the product. The solid is then filtered, washed with water, and dried to yield crude Celecoxib. Further purification can be achieved by recrystallization from a solvent like toluene.

II. Therapeutic Applications of Pyrazole Derivatives

Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, making them valuable lead compounds in various therapeutic areas. This section will delve into their applications as anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) active agents, providing quantitative data and detailed assay protocols.

A. Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins.

Table 1: COX Inhibition Data for Select Pyrazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib15[1]0.04[1]375
Rofecoxib>1000.53>188
SC-558>1000.0093>10752

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay provides a rapid and sensitive method for screening COX inhibitors.

Materials:

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Human recombinant COX-1 or COX-2 enzyme

  • Arachidonic Acid

  • Celecoxib (as a control inhibitor)

  • Test compounds

  • 96-well microplate

Procedure:

  • Compound Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentration with COX Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the test compound, inhibitor control (Celecoxib), or enzyme control (buffer only).

  • Reaction Mix Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and either COX-1 or COX-2 enzyme.

  • Initiation of Reaction: Add the reaction mix to each well, followed by the addition of arachidonic acid solution to initiate the reaction.

  • Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 5-10 minutes.

  • Data Analysis: Calculate the slope of the linear range of the fluorescence plot. The percent inhibition is calculated by comparing the slope of the sample to the slope of the enzyme control. The IC50 value is then determined from a dose-response curve.

Signaling Pathway: Prostaglandin Biosynthesis

The diagram below illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins and the inhibitory action of pyrazole derivatives like Celecoxib.

prostaglandin_pathway membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 Oxygenation pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation celecoxib Celecoxib (Pyrazole Derivative) celecoxib->cox Inhibition

Caption: Inhibition of COX enzymes by Celecoxib blocks the prostaglandin synthesis pathway.

B. Anticancer Activity

The anticancer potential of pyrazole derivatives is a rapidly expanding field of research. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, by inhibiting key enzymes such as cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinases (PI3Ks).

Table 2: Anticancer Activity of Select Pyrazole Derivatives

CompoundTargetCell LineIC50 (µM)Reference
34 CDK2HCT116< 23.7Hassan et al.[2]
34 CDK2MCF7< 23.7Hassan et al.[2]
34 CDK2HepG2< 23.7Hassan et al.[2]
34 CDK2A549< 23.7Hassan et al.[2]
Celecoxib-SKOV325[3]
Celecoxib-IGROV144[3]
Celecoxib-Hey50[3]
Celecoxib-HNE132.86[1]
Celecoxib-CNE1-LMP161.31[1]

Experimental Protocol: CDK2/Cyclin A2 Kinase Assay

This assay measures the activity of the CDK2/Cyclin A2 complex, a key regulator of the cell cycle.

Materials:

  • CDK2/Cyclin A2 enzyme

  • Kinase assay buffer

  • ATP

  • CDK substrate peptide (e.g., a derivative of Histone H1)

  • Kinase-Glo® Max Reagent

  • Test compounds

  • 96-well plate

Procedure:

  • Master Mix Preparation: Prepare a master mixture containing kinase assay buffer, ATP, and the CDK substrate peptide.

  • Reaction Setup: Add the master mix to each well of a 96-well plate. Then, add the test inhibitor or control solution.

  • Enzyme Addition: Dilute the CDK2/Cyclin A2 enzyme in kinase assay buffer and add it to the wells to start the reaction. For "blank" wells, add only the buffer.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 45 minutes).

  • Signal Detection: Add Kinase-Glo® Max Reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.

  • Measurement: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ATP remaining, so a lower signal indicates higher kinase activity.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value from a dose-response curve.

Signaling Pathway: Cell Cycle Regulation by CDK2

The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by pyrazole derivatives.

cell_cycle_pathway g1_phase G1 Phase g1_s_transition G1/S Transition g1_phase->g1_s_transition s_phase S Phase (DNA Replication) cyclin_e Cyclin E cdk2_cyclin_e CDK2/Cyclin E Complex cyclin_e->cdk2_cyclin_e cdk2 CDK2 cdk2->cdk2_cyclin_e cell_cycle_arrest Cell Cycle Arrest phosphorylation Phosphorylation of Substrate Proteins (e.g., Rb) cdk2_cyclin_e->phosphorylation Active Kinase phosphorylation->g1_s_transition Promotes g1_s_transition->s_phase pyrazole_inhibitor Pyrazole-based CDK2 Inhibitor pyrazole_inhibitor->cdk2 Inhibition pyrazole_inhibitor->cell_cycle_arrest

Caption: Pyrazole-based inhibitors of CDK2 can induce cell cycle arrest.

C. Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole-thiazole hybrids, in particular, have shown promise in this area.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture

  • Test compounds

  • 96-well microplate

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10^5 CFU/mL) in MHB.

  • Serial Dilution: In a 96-well plate, perform a serial two-fold dilution of the test compound in MHB.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

D. Central Nervous System (CNS) Activity

Pyrazole derivatives have also been investigated for their potential in treating neurological disorders. A notable area of research is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE can be a therapeutic strategy for conditions like Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a colorimetric assay used to measure AChE activity.

Materials:

  • Phosphate buffer (pH 8.0)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Test compounds

  • 96-well plate

Procedure:

  • Reaction Setup: In a 96-well plate, add phosphate buffer, the test compound solution, and the AChE enzyme solution. Incubate for a short period (e.g., 10 minutes) at 25°C.

  • Colorimetric Reaction: Add DTNB to the reaction mixture, followed by the addition of the substrate, ATCI, to start the reaction.

  • Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion that can be detected by measuring the absorbance at 412 nm.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value can then be determined.

III. Conclusion and Future Perspectives

The pyrazole scaffold continues to be a highly fruitful starting point for the design and development of new therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a diverse range of biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of pyrazole derivatives with improved selectivity and potency, as well as novel mechanisms of action. The exploration of pyrazole-based hybrid molecules, which combine the pyrazole core with other pharmacophores, is also a promising avenue for the discovery of next-generation drugs to address unmet medical needs. This technical guide provides a solid foundation of data and protocols to aid researchers in this endeavor.

References

Methodological & Application

Application Notes and Protocols: 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol in various organic synthesis applications. This versatile heterocyclic compound serves as a valuable building block for the synthesis of a range of molecules, including bioactive compounds and dyestuffs. The protocols provided are based on established methodologies for structurally similar pyrazolone derivatives and can be adapted for specific research needs.

Synthesis of Azo Dyes

This compound is an effective coupling component for the synthesis of azo dyes. The pyrazolone ring provides an active methylene group at the C4 position, which readily undergoes electrophilic substitution with diazonium salts. The resulting azo compounds are often highly colored and have applications in the textile and imaging industries.

Experimental Protocol: Synthesis of a Phenylazo-Pyrazolone Dye

This protocol describes the synthesis of a phenylazo derivative of this compound.

Reagents:

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • This compound

  • Sodium Acetate

  • Ethanol

Procedure:

  • Diazotization of Aniline:

    • Dissolve aniline (5 mmol) in a mixture of concentrated HCl (1.5 mL) and water (1.1 mL).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (6 mmol in 1.4 mL of water) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.

  • Azo Coupling:

    • In a separate flask, dissolve this compound (5 mmol) in ethanol.

    • Add a solution of sodium acetate to the pyrazolone solution to maintain a basic pH.

    • Slowly add the previously prepared diazonium salt solution to the pyrazolone solution with constant stirring, while maintaining the temperature at 0-5 °C.

    • A colored precipitate will form. Continue stirring for an additional 30 minutes.

  • Isolation and Purification:

    • Filter the solid product and wash with cold water.

    • Recrystallize the crude product from a suitable solvent such as ethanol to obtain the purified azo dye.

Logical Workflow for Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline Aniline HCl_NaNO2 HCl, NaNO₂ (0-5 °C) Aniline->HCl_NaNO2 Diazonium_Salt Benzenediazonium Chloride HCl_NaNO2->Diazonium_Salt Azo_Dye Azo Dye Product Diazonium_Salt->Azo_Dye Coupling Pyrazolone This compound Base Base (e.g., NaOAc) Pyrazolone->Base Base->Azo_Dye

Caption: General workflow for the synthesis of an azo dye.

Knoevenagel-Michael Condensation for Bis-Pyrazolone Synthesis

This compound can undergo a tandem Knoevenagel-Michael condensation with aromatic aldehydes to yield 4,4'-(arylmethylene)bis(1-methyl-3-p-tolyl-1H-pyrazol-5-ols). These products are of significant interest in medicinal chemistry due to their potential biological activities, including antioxidant and anticancer properties.[1][2]

Experimental Protocol: Synthesis of 4,4'-(phenylmethylene)bis(this compound)

This protocol is adapted from the synthesis of the analogous 1-phenyl derivative.[1]

Reagents:

  • Benzaldehyde

  • This compound

  • Sodium Acetate (NaOAc)

  • 70% Ethanol (EtOH) in water

Procedure:

  • To a solution of benzaldehyde (0.4 mmol) and this compound (0.8 mmol) in 4 mL of 70% EtOH at room temperature, add 40.2 μL of 1 M NaOAc.[1]

  • Stir the mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, add water to obtain a 50% EtOH solution.

  • Filter the resulting precipitate, wash with 50% EtOH, and dry to obtain the pure product.[1]

Quantitative Data for Bis-Pyrazolone Synthesis

The following table summarizes representative yields for the synthesis of various 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), which are expected to be similar for the 1-methyl-3-p-tolyl analog.

Aldehyde (Ar-CHO)Product (Ar = substituent)Yield (%)Melting Point (°C)Reference
BenzaldehydePhenyl97159.5–161.1[1]
4-Hydroxybenzaldehyde4-Hydroxyphenyl97217.2–218.9[1]
4-Methoxybenzaldehyde4-Methoxyphenyl92176.0–177.0[1]
3-Hydroxybenzaldehyde3-Hydroxyphenyl98165.0–167.0[1]

Experimental Workflow for Bis-Pyrazolone Synthesis

Bis_Pyrazolone_Synthesis Reactants Benzaldehyde + 2 eq. This compound Conditions NaOAc, 70% EtOH, Room Temperature Reactants->Conditions Reaction_Mixture Stirring Conditions->Reaction_Mixture Workup Add Water to 50% EtOH Reaction_Mixture->Workup Isolation Filtration and Washing Workup->Isolation Product 4,4'-(phenylmethylene)bis(this compound) Isolation->Product

Caption: Workflow for the synthesis of bis-pyrazolone derivatives.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The pyrazolone scaffold is a key structural motif in many biologically active compounds. Derivatives of this compound can be precursors to molecules with potential therapeutic applications.

Application in the Synthesis of Anticancer Agents

Derivatives of pyrazolones have been shown to exhibit cytotoxic properties against various cancer cell lines. For instance, certain 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have demonstrated activity against colorectal carcinoma cells, inducing apoptosis.[1][2] The synthesis of a library of such compounds using this compound could lead to the discovery of novel anticancer agents.

Signaling Pathway Context for Anticancer Activity

The anticancer activity of some bis-pyrazolone derivatives has been linked to the induction of p53-mediated apoptosis.

Anticancer_Pathway Bis_Pyrazolone Bis-Pyrazolone Derivative RKO_Cell Colorectal Cancer Cell (RKO) Bis_Pyrazolone->RKO_Cell p53_Activation p53 Activation RKO_Cell->p53_Activation Induces Apoptosis Apoptosis p53_Activation->Apoptosis Leads to

Caption: Postulated pathway for bis-pyrazolone induced apoptosis.

Vilsmeier-Haack Reaction for the Synthesis of Pyrazole-4-carbaldehydes

The Vilsmeier-Haack reaction provides a method to introduce a formyl group at the C4 position of the pyrazolone ring, along with chlorination at the C5 position. The resulting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a versatile intermediate for the synthesis of more complex heterocyclic systems.[3]

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol is based on the reaction with the 1-phenyl analog.[3]

Reagents:

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • This compound

Procedure:

  • Cool DMF (15 mmol) in an ice bath.

  • Slowly add phosphorus oxychloride (35 mmol) dropwise with stirring over 15 minutes, keeping the temperature at 0 °C.

  • Continue stirring for an additional 20 minutes at 0 °C.

  • To this Vilsmeier reagent, add this compound (5 mmol).

  • Heat the reaction mixture under reflux for 1.5 hours.

  • After completion, cool the mixture to room temperature and pour it into crushed ice and water.

  • The solid product that precipitates is filtered, washed with cold water, dried, and recrystallized from ethanol.[3]

Quantitative Data for Vilsmeier-Haack Reaction
Starting MaterialProductYield (%)Melting Point (°C)Reference
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde80141-142[3]

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow Reagents DMF + POCl₃ (0 °C) Vilsmeier_Reagent Vilsmeier Reagent Formation Reagents->Vilsmeier_Reagent Pyrazolone_Addition Add this compound Vilsmeier_Reagent->Pyrazolone_Addition Reflux Reflux for 1.5 h Pyrazolone_Addition->Reflux Workup Pour into Ice-Water Reflux->Workup Isolation Filter, Wash, and Recrystallize Workup->Isolation Product 5-Chloro-1-methyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde Isolation->Product

References

Application Notes and Protocols: 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol as a versatile chemical intermediate. This pyrazolone derivative serves as a crucial building block in the synthesis of various commercially significant compounds, including dyes, pigments, and potentially bioactive molecules for pharmaceutical and agrochemical applications.

Chemical Properties and Tautomerism

This compound exists in tautomeric forms, primarily the -ol form, the -one (or CH) form (1,2-dihydro-5-methyl-2-(p-tolyl)-3H-pyrazol-3-one), and the NH form (3-methyl-1-(p-tolyl)-1H-pyrazol-5(4H)-one). The reactivity of this compound, particularly at the C4 position, is a key feature of its utility as an intermediate.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of p-tolylhydrazine with an acetoacetic ester, such as ethyl acetoacetate.

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Tolylhydrazine hydrochloride

  • Ethyl acetoacetate

  • Sodium acetate

  • Ethanol

  • Water

  • Hydrochloric acid (for neutralization, if necessary)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolylhydrazine hydrochloride and sodium acetate in a mixture of ethanol and water.

  • To this solution, add ethyl acetoacetate dropwise with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.

  • Filter the solid product, wash with cold ethanol or water, and dry to obtain crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Synthesis
ParameterValueReference
Molar Ratio (p-tolylhydrazine:ethyl acetoacetate)1:1.1Analogous Syntheses
Reaction TemperatureRefluxAnalogous Syntheses
Reaction Time2-4 hoursAnalogous Syntheses
Typical Yield85-95%Analogous Syntheses
Melting Point134 °C[1]

Application as a Chemical Intermediate

Synthesis of Azo Dyes and Pigments

This compound is a key intermediate in the production of pyrazolone-based azo dyes and pigments. The active methylene group at the C4 position readily couples with diazonium salts to form brightly colored azo compounds.

Materials:

  • This compound

  • Aniline (or other aromatic amine)

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethanol/Water

Procedure:

  • Diazotization: Dissolve the aromatic amine (e.g., aniline) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Add a cold aqueous solution of sodium nitrite dropwise to form the diazonium salt.

  • Coupling Reaction: In a separate beaker, dissolve this compound in an aqueous alkaline solution (e.g., sodium hydroxide solution). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold pyrazolone solution with vigorous stirring. Maintain the temperature below 5 °C.

  • A brightly colored azo dye will precipitate. Continue stirring for 30-60 minutes.

  • Filter the dye, wash with water until the washings are neutral, and dry.

ParameterValueReference
Coupling pHAlkalineGeneral Azo Coupling
Reaction Temperature0-5 °CGeneral Azo Coupling
Typical Yield>90%General Azo Coupling
Synthesis of Bioactive Molecules (Pharmaceutical and Agrochemical)

The pyrazole scaffold is present in numerous pharmaceuticals and agrochemicals. This compound can be used as a starting material for the synthesis of more complex molecules with potential biological activity. For instance, the pyrazolone ring can be a precursor to pyrazoles with various substituents.

This reaction demonstrates the reactivity of the C4 position and is a common method for synthesizing bis-pyrazolone derivatives, which have been investigated for their biological activities.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Catalyst (e.g., piperidine or sodium acetate)

Procedure:

  • Dissolve this compound (2 equivalents) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine or sodium acetate.

  • Reflux the reaction mixture for 2-3 hours.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with cold ethanol, and dry.

ParameterValueReference
Molar Ratio (Pyrazolone:Aldehyde)2:1[2]
CatalystPiperidine or Sodium Acetate[2]
Typical Yield90-98%[2]

Visualizations

Synthesis Workflow of this compound

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product p_tolylhydrazine p-Tolylhydrazine condensation Condensation Reaction (Ethanol, Reflux) p_tolylhydrazine->condensation ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->condensation product This compound condensation->product

Caption: Synthesis of this compound.

Use as an Intermediate in Azo Dye Synthesis

G intermediate 1-Methyl-3-p-tolyl- 1H-pyrazol-5-ol coupling Azo Coupling Reaction (Alkaline, 0-5 °C) intermediate->coupling diazonium Aryl Diazonium Salt diazonium->coupling azo_dye Azo Dye/Pigment coupling->azo_dye

Caption: Azo dye synthesis from the pyrazolone intermediate.

Hypothetical Signaling Pathway Inhibition

Many pyrazole-containing drugs function as kinase inhibitors. The following diagram illustrates a hypothetical scenario where a drug derived from a pyrazolone intermediate inhibits a signaling pathway involved in cell proliferation.

G cluster_pathway Cellular Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Drug Pyrazole-based Kinase Inhibitor Drug->KinaseA Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

Application Notes and Protocols: 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 1-methyl-3-p-tolyl-1H-pyrazol-5-ol, a versatile heterocyclic scaffold, in the synthesis of bioactive molecules with potential therapeutic applications. The focus is on its derivatives exhibiting anticancer and anti-inflammatory properties. For synthetic purposes, the tautomeric form, 3-methyl-1-phenyl-1H-pyrazol-5-one, is commonly used as the starting material.

I. Synthesis of Anticancer Agents: 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Derivatives of this compound, specifically the 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), have demonstrated significant potential as anticancer agents. These compounds can be synthesized through a one-pot reaction and have been shown to induce apoptosis in cancer cells through p53-mediated pathways.

Experimental Protocol: General Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

This protocol is adapted from a previously reported method for the synthesis of various bis(pyrazolyl)methane derivatives.[1]

Materials:

  • 3-Methyl-1-phenyl-5-pyrazolone (or this compound)

  • Appropriate aromatic aldehyde (e.g., 2-hydroxybenzaldehyde, benzaldehyde, 3-hydroxy-4-methoxybenzaldehyde)

  • Ethanol (EtOH)

  • Sodium acetate (NaOAc), 1 M solution

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve the aromatic aldehyde (0.4 mmol) and 3-methyl-1-phenyl-5-pyrazolone (0.8 mmol) in 4 mL of 70% ethanol at room temperature.

  • To this solution, add 40.2 μL of 1 M sodium acetate solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion of the reaction, add deionized water to the mixture to achieve a 50% ethanol concentration.

  • Filter the resulting precipitate and wash the solid with 50% ethanol.

  • Dry the purified product to obtain the desired 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivative.[1]

Quantitative Data: Anticancer and Antioxidant Activity

The synthesized compounds exhibit notable antioxidant and cytotoxic activities. The antioxidant activity was evaluated using the DPPH radical scavenging assay, and the anticancer activity was assessed against the RKO human colorectal carcinoma cell line.

Compound IDAromatic Aldehyde UsedDPPH Scavenging IC50 (µM)Anticancer Activity IC50 (µM) against RKO cells
3a 2-Hydroxybenzaldehyde25.3 ± 1.5> 50
3b Benzaldehyde> 50> 50
3h 3-Hydroxy-4-methoxybenzaldehyde16.5 ± 1.228.9 ± 1.8
3i 3,4-Dihydroxybenzaldehyde6.2 ± 0.69.9 ± 1.1
Edaravone (Reference)-45.2 ± 2.1-
Ascorbic Acid (Reference)-10.8 ± 0.9-

Data sourced from Reference[1].

Mechanism of Action: p53-Mediated Apoptosis

The anticancer activity of these compounds is attributed to the induction of apoptosis. Studies have shown that these derivatives can trigger cell death through the p53-mediated apoptotic pathway.[1] In response to cellular stress induced by the compound, the tumor suppressor protein p53 is activated. Activated p53 can transcriptionally activate pro-apoptotic genes, such as Bax, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. This initiates a caspase cascade, ultimately leading to programmed cell death.

p53_mediated_apoptosis cluster_stress Cellular Stress cluster_activation p53 Activation cluster_downstream Downstream Effects Bioactive Pyrazolone\nDerivative Bioactive Pyrazolone Derivative ATM_ATR ATM/ATR Kinases Bioactive Pyrazolone\nDerivative->ATM_ATR induces p53 p53 (inactive) ATM_ATR->p53 phosphorylates p53_active p53 (active) Bax Bax (Pro-apoptotic) p53_active->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53_active->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

p53-mediated apoptosis pathway induced by bioactive pyrazolone derivatives.

II. Synthesis of Anti-inflammatory Agents: Pyrazolone-based Compounds

The pyrazolone scaffold is also a key component in several anti-inflammatory drugs. The synthesis of pyrazolone derivatives can be tailored to target enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Experimental Protocol: Synthesis of Phenyl-Substituted Pyrazolones

This protocol outlines a general method for the synthesis of 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one, a precursor for various anti-inflammatory agents.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (17 mmol) and phenylhydrazine (14 mmol) in 5 mL of glacial acetic acid.

  • Reflux the mixture for 6 hours.

  • After cooling, the product will crystallize.

  • Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to yield 3-methyl-1-phenyl-1H-pyrazole-5(4H)-one.[2]

Further modifications, such as reactions with various aldehydes and other reagents, can be performed on the pyrazolone ring to synthesize a library of potential anti-inflammatory compounds.

Experimental Workflow: Synthesis of Pyrazolone-based Anti-inflammatory Agents

The general workflow for the synthesis and evaluation of pyrazolone-based anti-inflammatory agents is depicted below.

anti_inflammatory_workflow Start Starting Materials (Ethyl Acetoacetate, Phenylhydrazine) Synthesis_Pyrazolone Synthesis of 3-Methyl-1-phenyl-5-pyrazolone Start->Synthesis_Pyrazolone Derivatization Derivatization (e.g., with aldehydes) Synthesis_Pyrazolone->Derivatization Purification Purification and Characterization Derivatization->Purification In_Vitro_Screening In Vitro Screening (e.g., COX Assay) Purification->In_Vitro_Screening In_Vivo_Testing In Vivo Testing (e.g., Carrageenan-induced paw edema) In_Vitro_Screening->In_Vivo_Testing Lead_Optimization Lead Optimization In_Vivo_Testing->Lead_Optimization

General workflow for the synthesis and evaluation of pyrazolone-based anti-inflammatory agents.

III. Conclusion

This compound and its tautomeric form, 3-methyl-1-phenyl-5-pyrazolone, are valuable and versatile starting materials for the synthesis of a diverse range of bioactive molecules. The straightforward synthetic accessibility of its derivatives, coupled with their significant anticancer and potential anti-inflammatory activities, makes this scaffold an attractive platform for further investigation in drug discovery and development. The provided protocols and data serve as a foundation for researchers to explore the therapeutic potential of this class of compounds.

References

Application Notes and Protocols for the Quantification of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the analytical quantification of pyrazole derivatives, a class of heterocyclic compounds with significant interest in the pharmaceutical and agrochemical industries. The following sections outline various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry, offering researchers a selection of methods to suit their specific analytical needs.

High-Performance Liquid Chromatography (HPLC) for Pyrazole Quantification

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the quantification of pyrazole derivatives due to its versatility and robustness. This method separates compounds based on their polarity.

Experimental Workflow: HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve Standard/Sample prep2 Dilute to Working Concentrations prep1->prep2 hplc1 Inject Sample prep2->hplc1 hplc2 Isocratic/Gradient Elution hplc1->hplc2 hplc3 UV/DAD Detection hplc2->hplc3 data1 Peak Integration hplc3->data1 data2 Calibration Curve Generation data1->data2 data3 Quantification data2->data3

Fig. 1: General workflow for HPLC-based quantification of pyrazole derivatives.
Protocol 1: Isocratic RP-HPLC for a Pyrazoline Derivative

This protocol is adapted from a validated method for a specific pyrazoline derivative and can be used as a starting point for other similar compounds.

Instrumentation:

  • HPLC system with a UV/Visible or Diode Array Detector (DAD)

  • C18 column (e.g., Eclipse XBD-C18, 250 mm × 4.6 mm, 5 µm)

Reagents:

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 0.1% trifluoroacetic acid in water and methanol in a ratio of 20:80 (v/v).

  • Standard Solution Preparation:

    • Prepare a stock solution by accurately weighing and dissolving the pyrazole derivative standard in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 50, 80, 100, 120, and 150 µg/mL).

  • Sample Preparation: Dissolve the sample containing the pyrazole derivative in the mobile phase and dilute to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 ± 2°C

    • Injection Volume: 5.0 µL

    • Detection Wavelength: 206 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the pyrazole derivative in the sample from the calibration curve. The retention time for the synthesized compound was achieved at 5.6 min.

Quantitative Data Summary: HPLC Methods
ParameterMethod 1 (Pyrazoline Derivative)Method 2 ((4Z) 3-methyl-1-(4-nitrobenzoyl)-1H-pyrazole-4,5-dione 4-[(4-fluorophenyl)hydrazone])[1]
Column Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm)Luna 5µ C18 (2) (250 × 4.80 mm)
Mobile Phase 0.1% TFA in Water:Methanol (20:80 v/v)Acetonitrile:Water (90:10 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection 206 nm237 nm
Linearity Range 50-150 µg/mL0.5-50 ppm
Correlation Coefficient (r²) 0.995Not Reported
Limit of Detection (LOD) 4 µg/mLNot Reported
Limit of Quantification (LOQ) 15 µg/mLNot Reported
Retention Time 5.6 min7.3 min

Liquid Chromatography-Mass Spectrometry (LC-MS) for Enhanced Specificity

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for complex matrices and low-level quantification.

Experimental Workflow: LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep1 Extraction from Matrix prep2 Concentration/Reconstitution prep1->prep2 lcms1 HPLC Separation prep2->lcms1 lcms2 Electrospray Ionization (ESI) lcms1->lcms2 lcms3 Tandem Mass Spectrometry (MS/MS) lcms2->lcms3 data1 MRM Peak Integration lcms3->data1 data2 Quantification using Internal Standard data1->data2

Fig. 2: Workflow for quantitative analysis of pyrazole derivatives using LC-MS/MS.
Protocol 2: General LC-MS/MS Method for Pyrazole Derivatives

This protocol provides a general framework. Specific parameters such as the mobile phase, gradient, and MS/MS transitions must be optimized for the target pyrazole derivative.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.

  • C18 or other suitable reversed-phase column.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Sample Preparation: For biological matrices, a sample preparation step such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is typically required to remove interferences.[2]

  • Standard Preparation: Prepare calibration standards in a matrix that mimics the sample matrix to account for matrix effects. An internal standard (a structurally similar compound) should be used.

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.2-0.5 mL/min

    • Column Temperature: 30-40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion (the molecular ion of the pyrazole derivative) and a specific product ion are monitored. For example, for 1-phenylpyrazole, the molecular ion peak was observed at m/z 144.94.[3]

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration to generate a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyrazoles

GC-MS is suitable for the analysis of volatile and thermally stable pyrazole derivatives. Derivatization may be necessary for non-volatile compounds.[4]

Protocol 3: GC-MS Analysis of Pyrazole Derivatives

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A suitable capillary column (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent. Derivatization can be performed to increase volatility and improve chromatographic properties.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

    • Carrier Gas: Helium

  • MS Conditions:

    • Ionization: Electron Ionization (EI)

    • Mass Range: Scan a mass range appropriate for the target analyte and its fragments. The fragmentation patterns can aid in structural elucidation.[5][6]

UV-Visible Spectrophotometry

This technique is a simple and cost-effective method for the quantification of pyrazole derivatives that possess a chromophore.

Protocol 4: Spectrophotometric Determination of a Pyrazole Derivative

This protocol is based on the reaction of a pyrazole derivative to form a colored product.

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Reaction: A specific color-forming reaction is carried out. For some pyrazole derivatives, this may involve complexation with a metal ion or a coupling reaction.[7][8]

  • Measurement: The absorbance of the resulting colored solution is measured at the wavelength of maximum absorption (λmax).

  • Quantification: A calibration curve is prepared using standard solutions of the pyrazole derivative, and the concentration of the unknown sample is determined.

Quantitative Data Summary: Spectrophotometric Method for Lansoprazole[9]
ParameterValue
λmax 484.5 nm
Linearity Range 1-30 µg/mL
Molar Absorptivity 13260.132 L/mol.cm
Limit of Detection 0.1266 µg/mL

Method Validation

All analytical methods used for quantification must be validated to ensure they are fit for their intended purpose.[9][10][11] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with precision, accuracy, and linearity.[9]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[12]

References

Application Note: HPLC Analysis of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Methyl-3-p-tolyl-1H-pyrazol-5-ol is a heterocyclic organic compound belonging to the pyrazole class. Compounds of this nature are of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities. A reliable and robust analytical method for the quantification and purity assessment of this compound is crucial for quality control, stability studies, and various stages of drug development. This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

Principle of the Method

The method employs a reverse-phase C18 column to separate this compound from potential impurities. The separation is achieved based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of acidified water and acetonitrile allows for efficient separation and sharp peak shapes. The analyte is detected using a UV-Vis detector, where the chromophoric pyrazole ring system exhibits strong absorbance.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.

ParameterCondition
HPLC System Quaternary Gradient HPLC System
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-13 min: 80-40% B, 13-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection Wavelength 254 nm

2. Preparation of Solutions

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of trifluoroacetic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 10 µg/mL to 100 µg/mL for linearity studies.

3. Sample Preparation

Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005800
Retention Time (RT) Approx. 7.5 min7.52 min

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
10125,340
25312,850
50624,900
75937,150
1001,250,200
Correlation Coefficient (r²) ≥ 0.999

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Prep_Standard Prepare Standard Solutions Filter Filter Solutions (0.45 µm) Prep_Standard->Filter Prep_Sample Prepare Sample Solutions Prep_Sample->Filter HPLC HPLC System (Pump, Injector, Column, Detector) Filter->HPLC Inject Chromatogram Obtain Chromatogram HPLC->Chromatogram Detect Integration Peak Integration & Analysis Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling_Pathway_Placeholder Analyte This compound (in mobile phase) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Partitioning Elution Elution StationaryPhase->Elution Differential Affinity Detection UV Detection (254 nm) Elution->Detection Signal Chromatographic Peak Detection->Signal

Caption: Logical relationship of the analyte's interaction within the HPLC system.

Application Notes and Protocols for the Synthesis of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antimicrobial properties. The 1-methyl-3-p-tolyl-1H-pyrazol-5-ol core represents a key pharmacophore, and its derivatization offers a promising avenue for the discovery of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of this compound and its subsequent derivatization, tailored for professionals in drug discovery and development.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves a Claisen condensation to synthesize the β-keto ester precursor, ethyl 2,4-dioxo-4-(p-tolyl)butanoate. This is followed by a cyclocondensation reaction with methylhydrazine to yield the target pyrazolone. Further derivatization can be readily achieved at the C4 position of the pyrazole ring, for instance, through a Knoevenagel condensation with various aromatic aldehydes.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: Derivatization (Example) p_methylacetophenone p-Methylacetophenone ethyl_dioxo_tolylbutanoate Ethyl 2,4-dioxo-4-(p-tolyl)butanoate p_methylacetophenone->ethyl_dioxo_tolylbutanoate NaOEt, Toluene diethyl_oxalate Diethyl Oxalate diethyl_oxalate->ethyl_dioxo_tolylbutanoate 50-60°C, 4h pyrazolone This compound ethyl_dioxo_tolylbutanoate->pyrazolone methylhydrazine Methylhydrazine methylhydrazine->pyrazolone Acetic Acid, 90°C, 1h derivative 4-Arylmethylene Derivative pyrazolone->derivative aromatic_aldehyde Aromatic Aldehyde aromatic_aldehyde->derivative Ethanol, Reflux

Caption: Overall workflow for the synthesis of this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(p-tolyl)butanoate (β-Keto Ester Precursor)

This protocol is adapted from a procedure for a similar Claisen condensation.

Materials:

  • p-Methylacetophenone

  • Diethyl oxalate

  • Sodium ethoxide (NaOEt)

  • Toluene, dry

  • 5% Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 95% Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Stirrer

  • Dropping funnel

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL three-necked flask, add sodium ethoxide (0.348 mol) and 200 mL of dry toluene.

  • Stir the mixture and add a solution of p-methylacetophenone (0.34 mol) and diethyl oxalate (0.348 mol) dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to 50-60°C and continue stirring for 4 hours.

  • Cool the reaction mixture to room temperature and wash with a 5% dilute hydrochloric acid solution to adjust the pH to 5-6.

  • Transfer the mixture to a separatory funnel and collect the toluene layer.

  • Dry the organic layer over anhydrous sodium sulfate for 30 minutes.

  • Filter the mixture and remove the toluene under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting residue from 95% ethanol to obtain pure ethyl 2,4-dioxo-4-(p-tolyl)butanoate.

Expected Yield: Approximately 92%.

Characterization (of the enol tautomer, Ethyl-4-hydroxy-2-oxo-4-(p-tolyl)but-3-enoate):

  • Melting Point: 37-39 °C[1]

  • IR (KBr, cm⁻¹): 3085, 2988, 2975, 2928, 1725, 1635, 1520[1]

  • ¹H NMR (400 MHz, CDCl₃, δ ppm): 1.42 (t, J = 7.2 Hz, 3H, CH₃), 4.39 (q, J = 7.2 Hz, 2H, CH₂), 2.43 (s, 3H, Ar-CH₃), 7.28 (d, J = 8.0 Hz, 2H, Ar-H), 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 7.01 (s, 1H, =CH-), 14.5 (s, 1H, OH).

Protocol 2: Synthesis of this compound

This protocol is adapted from the general synthesis of 3-methyl-1-phenyl-5-pyrazolone.[2]

Materials:

  • Ethyl 2,4-dioxo-4-(p-tolyl)butanoate

  • Methylhydrazine

  • Glacial acetic acid

  • Diethyl ether

  • Ethanol

Equipment:

  • Round-bottom flask

  • Stirrer

  • Heating mantle

  • Buchner funnel and flask

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 2,4-dioxo-4-(p-tolyl)butanoate (1 molar equivalent) in a minimal amount of glacial acetic acid.

  • Add methylhydrazine (1 molar equivalent) to the solution.

  • Heat the mixture with stirring at 90°C for 1 hour.

  • Cool the solution to room temperature.

  • Add diethyl ether (25 mL) to precipitate the product.

  • Collect the crystalline solid by filtration.

  • Purify the product by recrystallization from ethanol.

Expected Yield: High (based on analogous reactions).

Protocol 3: Synthesis of 4,4'-((4-Methoxyphenyl)methylene)bis(this compound)

This protocol is an adaptation of the Knoevenagel condensation for the derivatization of pyrazolones.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Sodium acetate (catalyst)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (2 molar equivalents) and 4-methoxybenzaldehyde (1 molar equivalent) in ethanol.

  • Add a catalytic amount of sodium acetate.

  • Reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to obtain the pure derivative.

Data Presentation

CompoundSynthesis MethodYield (%)Melting Point (°C)Analytical Data (¹H NMR, ¹³C NMR, IR)
Ethyl 2,4-dioxo-4-(p-tolyl)butanoateClaisen Condensation~9237-39[1]¹H NMR (CDCl₃): 1.42 (t, 3H), 2.43 (s, 3H), 4.39 (q, 2H), 7.01 (s, 1H), 7.28 (d, 2H), 7.85 (d, 2H), 14.5 (s, 1H). IR (KBr): 3085, 2988, 1725, 1635, 1520 cm⁻¹[1]
This compoundCyclocondensationHighN/AData for analogous compound 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde:¹H NMR (CDCl₃): 2.75 (s, 3H, C-CH₃), 3.30 (s, 3H, N-CH₃), 7.3-7.5 (m, 5H, Ar-H), 10.2 (s, 1H, CHO). Expected signals for target compound would include peaks for the p-tolyl group and the pyrazolone core.
4,4'-((4-Methoxyphenyl)methylene)bis(...)Knoevenagel Condensation92176-177¹H NMR (DMSO-d₆): 2.30 (br. s., 6H, CH₃), 3.70 (s, 3H, OCH₃), 4.89 (s, 1H, CH), 6.83 (d, 2H, Ar-H), 7.16 (d, 2H, Ar-H), 7.24 (d, 2H, Ar-H), 7.44 (t, 4H, Ar-H), 7.70 (d, 4H, Ar-H), 12.39 (br. s., 1H, OH), 13.92 (br. s., 1H, OH) (Data for 1-phenyl analogue)

Reaction Mechanism: Cyclocondensation

The formation of the pyrazolone ring proceeds through a nucleophilic attack of the methylhydrazine on the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and dehydration.

Cyclocondensation_Mechanism cluster_legend Mechanism Steps Reactants Ethyl 2,4-dioxo-4-(p-tolyl)butanoate + Methylhydrazine Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product - H₂O (Dehydration) key1 Reactants key2 Intermediates key3 Product

Caption: Simplified mechanism for the cyclocondensation reaction to form the pyrazolone ring.

Further Derivatization Strategies

The this compound scaffold can be further modified to explore structure-activity relationships:

  • N-Alkylation: The pyrazole nitrogen can be further alkylated under basic conditions using alkyl halides.[3]

  • C-Acylation: The active methylene group at the C4 position can undergo C-acylation using acyl chlorides in the presence of a base.

  • Knoevenagel Condensation: As detailed in Protocol 3, reaction with various aldehydes yields bis-pyrazolone derivatives.[4]

These protocols and synthetic strategies provide a robust framework for the synthesis and exploration of novel this compound derivatives for drug discovery and development programs.

References

Catalytic Applications of Pyrazole-Based Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives have emerged as a versatile class of ligands in coordination chemistry and catalysis.[1][2][3] Their facile synthesis, electronic tunability, and diverse coordination modes make them attractive scaffolds for the development of highly active and selective catalysts.[4][5] This document provides an overview of the catalytic applications of pyrazole-based ligands in key organic transformations and their emerging role in drug development, supplemented with detailed experimental protocols and data.

Catecholase Activity of Copper(II)-Pyrazole Complexes

Application Note: Copper complexes incorporating pyrazole-based ligands have demonstrated significant catecholase activity, catalyzing the oxidation of catechol to o-quinone.[6][7][8] This biomimetic activity is of interest for understanding the function of copper-containing enzymes and for developing novel oxidation catalysts. The catalytic efficiency is influenced by the ligand structure, the copper salt precursor, and the reaction solvent.[7]

Quantitative Data Summary
LigandCopper SaltSolventInitial Rate (μmol L⁻¹ min⁻¹)Reference
L1CuSO₄Methanol0.0289 (μmol substrate/mg catalyst/min)[8]
L1CuCl₂Methanol0.0018 (μmol substrate/mg catalyst/min)[8]
L2CuSO₄MethanolVaries with ligand concentration[7]
L3Cu(NO₃)₂MethanolVaries with ligand concentration[7]

Note: "L1", "L2", and "L3" refer to specific pyrazole-based ligands described in the cited literature.

Experimental Protocol: Synthesis of Pyrazole-Based Ligands (General Procedure)

A common method for synthesizing these ligands involves the condensation of a hydroxymethyl-pyrazole derivative with a primary amine.[6][7]

Method 1 (Room Temperature):

  • A mixture of 1-(hydroxymethyl)-3,5-dimethylpyrazole (or a similar hydroxymethyl-pyrazole derivative) and an appropriate alcohol amine (in a 2:1 molar ratio) is stirred in acetonitrile at room temperature for four days.[6]

  • The solvent is removed under reduced pressure.

  • The residue is purified by appropriate methods (e.g., column chromatography) to yield the desired ligand.

Method 2 (Elevated Temperature):

  • A mixture of one equivalent of the desired amine and two equivalents of the hydroxymethyl-pyrazole derivative in acetonitrile (1 mL) is heated in a water bath at 65 °C for 4 hours.[6]

  • After cooling to room temperature, the reaction mixture is extracted with dichloromethane and washed with water.[6]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified.

Experimental Protocol: Catalytic Oxidation of Catechol
  • In situ catalyst preparation: The pyrazole-based ligand and a copper(II) salt (e.g., CuSO₄, CuCl₂, Cu(NO₃)₂) are dissolved in the reaction solvent (e.g., methanol) to form the catalyst complex.[6][7]

  • A solution of catechol in the same solvent is added to the catalyst solution to initiate the reaction. The reaction is typically carried out under atmospheric oxygen.[6]

  • The progress of the reaction (formation of o-quinone) is monitored spectrophotometrically by measuring the increase in absorbance at the characteristic wavelength of the product.[8]

Experimental Workflow: Catechol Oxidation

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis ligand Pyrazole-based Ligand catalyst In situ Catalyst Complex ligand->catalyst copper Copper(II) Salt copper->catalyst solvent Solvent (e.g., Methanol) solvent->catalyst reaction_vessel Reaction Mixture catalyst->reaction_vessel catechol Catechol Substrate catechol->reaction_vessel o2 Atmospheric O₂ o2->reaction_vessel product o-Quinone Product reaction_vessel->product spectro UV-Vis Spectrophotometer product->spectro data Reaction Rate Data spectro->data

Caption: Workflow for catechol oxidation using in-situ generated copper-pyrazole catalysts.

Ring-Opening Polymerization of L-Lactide

Application Note: Titanium(IV) isopropoxide in combination with pyrazole-based ligands serves as an effective catalytic system for the ring-opening polymerization (ROP) of L-lactide to produce polylactide (PLA).[9][10][11][12] The addition of the pyrazole ligand significantly enhances the catalytic activity compared to using the titanium alkoxide alone, which is attributed to a cooperative effect between two titanium centers bridged by the pyrazole ligand.[9][11]

Quantitative Data Summary
Catalyst SystemTemperature (°C)Monomer Conversion (%)Mₙ ( g/mol )Đ (PDI)Reference
Ti(OⁱPr)₄60~30 (in 60 min)--[9]
Ti(OⁱPr)₄ / ᶠᵘʳPz60~90 (in 60 min)--[9]
Ti(OⁱPr)₄Room Temp.~5 (in 240 min)--[10]
Ti(OⁱPr)₄ / ᴮᵘPzRoom Temp.~85 (in 240 min)--[10]
Ti(OⁱPr)₄ / ᶠᵘʳPz100 (melt)>99 (in 240 min)51,1001.10[9][10]

Note: ᶠᵘʳPz and ᴮᵘPz represent specific furan- and butyl-substituted pyrazole ligands, respectively.

Experimental Protocol: Ring-Opening Polymerization of L-Lactide
  • In a glovebox, a Schlenk flask is charged with L-lactide and the desired pyrazole ligand.

  • The required amount of titanium(IV) isopropoxide (Ti(OⁱPr)₄) solution in toluene is added to the flask.

  • The flask is sealed and the polymerization is carried out at the desired temperature (e.g., room temperature, 60 °C, or 100 °C for melt polymerization) with stirring for a specified time.[9][10]

  • The polymerization is quenched by adding a small amount of acidic methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of cold methanol.

  • The precipitated polylactide (PLA) is collected by filtration, washed with methanol, and dried under vacuum.

  • The molecular weight (Mₙ) and dispersity (Đ) of the resulting PLA are determined by gel permeation chromatography (GPC).[11]

Proposed Catalytic Cycle

G A Dinuclear Ti-Pyrazole Complex B Coordination of L-Lactide A->B + L-Lactide C Ring-Opening & Insertion B->C Nucleophilic Attack D Propagating Polymer Chain C->D D->B + n L-Lactide E Chain Termination/Transfer D->E Quenching E->A F Polylactide (PLA) E->F

Caption: Proposed mechanism for the ROP of L-lactide catalyzed by a dinuclear Ti-pyrazole complex.

Transfer Hydrogenation Reactions

Application Note: Pyrazole-based ligands have been successfully employed in manganese and ruthenium-catalyzed transfer hydrogenation reactions. These catalytic systems demonstrate high efficiency in the reduction of a wide range of substrates, including ketones, aldehydes, and imines, using readily available hydrogen donors like isopropanol.[13][14][15] The pre-activation of the manganese catalyst via dehydrohalogenation has been shown to establish a highly efficient Mn-N₂ catalytic system.[13]

Experimental Protocol: Transfer Hydrogenation of Acetophenone (General)
  • A mixture of the pyrazole-based manganese or ruthenium precursor, a base (e.g., KOtBu or NaOH), and the substrate (e.g., acetophenone) is prepared in a reaction vessel.[13][14]

  • The reaction vessel is purged with an inert gas (e.g., argon or nitrogen).

  • The hydrogen donor, typically 2-propanol, is added as the solvent and hydride source.

  • The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the specified time (e.g., 20 hours).[15]

  • After completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as column chromatography.

  • Conversion and yield are determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Carbon-Carbon Cross-Coupling Reactions

Application Note: Pyrazole and its derivatives serve as effective N-donor ligands for transition metals like palladium and nickel in various C-C cross-coupling reactions, including the Suzuki-Miyaura reaction.[16][17][18] The electronic properties of the pyrazole ring can be fine-tuned by the choice of substituents, which in turn influences the catalytic activity.[16]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • An oven-dried Schlenk tube is charged with the aryl halide (e.g., 4-bromotoluene), phenylboronic acid, a base (e.g., K₂CO₃), the palladium precursor (e.g., Pd(OAc)₂), and the pyrazole-based ligand.[17]

  • The tube is evacuated and backfilled with an inert gas.

  • The solvent (e.g., DMF) is added, and the reaction mixture is stirred at the desired temperature (e.g., 80 °C) for a specified time (e.g., 6 hours).[17]

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Pyrazole-Based Ligands in Drug Development

Application Note: The pyrazole scaffold is a prominent pharmacophore in medicinal chemistry.[2] Pyrazole derivatives and their metal complexes exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3] They are also known to act as enzyme inhibitors, for example, targeting p38 MAP kinase and thrombin.[19][20][21]

Signaling Pathway: p38 MAP Kinase Inhibition

G stress Cellular Stress / Inflammatory Cytokines p38 p38 MAP Kinase stress->p38 Activation downstream Downstream Signaling (e.g., MAPKAPK2) p38->downstream Phosphorylation inflammation Inflammatory Response downstream->inflammation inhibitor Pyrazole-based Inhibitor inhibitor->p38 Inhibition

Caption: Inhibition of the p38 MAP kinase signaling pathway by pyrazole-based inhibitors.

Mechanism of Action: Serine Protease Inhibition

Certain acylated 1H-pyrazol-5-amines act as serine protease inhibitors, such as thrombin, through a serine-trapping mechanism.[19] The inhibitor transfers its acyl group to the catalytic serine residue of the enzyme, leading to transient inhibition.[19]

Mechanism of Action: Thrombin Inhibition

G thrombin Thrombin Active Site (with catalytic Ser195) complex Enzyme-Inhibitor Complex thrombin->complex inhibitor Acylated Pyrazole Inhibitor inhibitor->complex acylated_ser Acylated Ser195 (Inactive Enzyme) complex->acylated_ser Acyl Transfer pyrazole_leaving Pyrazole Leaving Group complex->pyrazole_leaving

Caption: Serine-trapping mechanism of thrombin inhibition by an acylated pyrazole derivative.

References

Application Notes and Protocols for Antimicrobial Studies of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol in antimicrobial research. While specific data for this compound is limited, the broader class of pyrazole and pyrazol-5-ol derivatives has demonstrated significant antimicrobial activity. The following sections detail generalized protocols and potential mechanisms of action relevant to the screening and evaluation of this compound.

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The emergence of multidrug-resistant microbial strains necessitates the exploration of novel antimicrobial agents, and pyrazole derivatives represent a promising class of compounds for further investigation. This compound, a member of this class, is a candidate for antimicrobial screening based on the established bioactivity of structurally related compounds.

Data Presentation: Antimicrobial Activity of Structurally Related Pyrazole Derivatives

The following tables summarize the antimicrobial activity of various pyrazole derivatives against a range of bacterial and fungal strains, as reported in the scientific literature. This data provides a rationale for investigating the antimicrobial potential of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Bacterial Strains

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Pyrazole-Thiazole HybridsThiazolo-pyrazole derivativeMethicillin-Resistant Staphylococcus aureus (MRSA)4[1]
Pyrazole-Thiazole HybridsPyrazole-thiazole hybrid with hydrazone moietyStaphylococcus aureus1.9 - 3.9[1]
Bistrifluoromethyl PyrazolesBistrifluoromethyl compoundGram-positive bacteria0.25[1]
Pyrazole-clubbed PyrimidineDipyrazolylbenzene derivativeBacillus subtilis7-8 µM[2]
Pyrazole-clubbed PyrimidineDipyrazolylbenzene derivativeMethicillin-Resistant Staphylococcus aureus (MRSA)10 µg/mL[2]
Pyrazole-clubbed ThiazoleHydrazinylthiazole derivativeKlebsiella pneumoniae-[2]
Pyrazole-imidazole-triazole hybridsPyrazole-imidazole-triazole hybridStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosalow µmol/mL range[1]
Coumarin-substituted PyrazolesCoumarin-substituted pyrazoleStaphylococcus aureus, Pseudomonas aeruginosa1.56 - 6.25[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Pyrazole Derivatives against Fungal Strains

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Pyrazole-clubbed PyrimidineDipyrazolylbenzene derivativeCandida albicans8 µM[2]
Pyrazole-clubbed PyrimidinePyrazole-clubbed pyrimidine derivativeCandida albicans5 µg/mL[2]
Phenyl-pyrazole derivativesChloro derivativesCandida albicans>10 mm inhibition zone[3]

Experimental Protocols

The following are detailed protocols for standard antimicrobial susceptibility testing methods that can be employed to evaluate this compound. These protocols are based on established methodologies and guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[8][9][10][11][12]

Materials:

  • 96-well sterile microtiter plates (round-bottom)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth with solvent)

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions:

    • Prepare a stock solution of the test compound at a high concentration (e.g., 1024 µg/mL) in the chosen solvent.

    • In the first column of the 96-well plate, add 100 µL of MHB to all wells except the first well (A1).

    • Add 200 µL of the stock solution to well A1.

    • Perform serial two-fold dilutions by transferring 100 µL from well A1 to B1, mixing, and then transferring 100 µL from B1 to C1, and so on, down the column. Discard 100 µL from the last well. This will create a concentration gradient of the test compound.

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the test compound dilutions, positive control, and negative control. The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: A column with a known antibiotic undergoing serial dilution.

    • Negative Control (Growth Control): A well containing inoculum and the solvent used to dissolve the test compound, but no test compound.

    • Sterility Control: A well containing only sterile MHB.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • Reading the Results:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Agar Well Diffusion Assay for Preliminary Antimicrobial Screening

This method is used for a qualitative or semi-quantitative screening of antimicrobial activity.[1][13][14][15]

Materials:

  • Sterile Petri dishes (90 mm)

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Bacterial or fungal inoculum, standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip (to create wells)

  • Test compound solution at a known concentration

  • Positive control antibiotic solution

  • Negative control (solvent)

  • Incubator

Procedure:

  • Plate Preparation:

    • Pour molten, cooled MHA into sterile Petri dishes and allow them to solidify in a laminar flow hood.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing against the inside of the tube.

    • Evenly swab the entire surface of the agar plate in three directions to ensure a uniform lawn of growth.

  • Well Creation:

    • Using a sterile cork borer, create wells of a defined diameter (e.g., 6 mm) in the agar.

  • Application of Test Compound and Controls:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Pre-diffusion:

    • Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the substances into the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay (Broth Microdilution) cluster_diffusion Agar Well Diffusion Assay A Prepare Stock Solution of this compound D Serial Dilution of Test Compound in 96-well Plate A->D B Prepare Standardized Microbial Inoculum (0.5 McFarland) E Inoculate Wells with Microbial Suspension B->E H Inoculate Agar Plate (Lawn Culture) B->H C Prepare Growth Media (e.g., MHB, MHA) C->D C->H D->E F Incubate Plate E->F G Determine MIC (Lowest concentration with no visible growth) F->G I Create Wells in Agar H->I J Add Test Compound to Wells I->J K Incubate Plate J->K L Measure Zone of Inhibition (mm) K->L

Caption: General experimental workflow for antimicrobial susceptibility testing.
Potential Mechanisms of Action

While the specific molecular targets of this compound are not yet elucidated, many pyrazole derivatives are known to exert their antimicrobial effects through two primary mechanisms: inhibition of DNA gyrase and disruption of cell wall synthesis.[1]

1. Inhibition of DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. Its inhibition leads to the cessation of these critical cellular processes and ultimately cell death.

dna_gyrase_inhibition compound This compound (Hypothesized) dna_gyrase Bacterial DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibits supercoiling Negative Supercoiling of DNA dna_gyrase->supercoiling replication DNA Replication supercoiling->replication transcription Transcription supercoiling->transcription repair DNA Repair supercoiling->repair cell_death Bacterial Cell Death replication->cell_death transcription->cell_death repair->cell_death

Caption: Hypothesized mechanism of action via DNA gyrase inhibition.

2. Disruption of Bacterial Cell Wall Synthesis

The bacterial cell wall, composed of peptidoglycan, is crucial for maintaining cell integrity and shape. Inhibition of its synthesis weakens the cell wall, leading to lysis and cell death.

cell_wall_disruption compound This compound (Hypothesized) peptidoglycan_synthesis Peptidoglycan Synthesis Enzymes (e.g., MurB, UppS) compound->peptidoglycan_synthesis Inhibits cell_wall_formation Bacterial Cell Wall Formation peptidoglycan_synthesis->cell_wall_formation cell_integrity Cell Integrity and Shape cell_wall_formation->cell_integrity cell_lysis Cell Lysis and Death cell_integrity->cell_lysis

Caption: Hypothesized mechanism of action via cell wall synthesis disruption.

Conclusion

The provided application notes and protocols offer a framework for the systematic investigation of this compound as a potential antimicrobial agent. Based on the significant antimicrobial activities reported for structurally related pyrazole derivatives, this compound warrants further evaluation. The detailed experimental protocols will enable researchers to conduct robust in vitro screening, while the hypothesized mechanisms of action provide a basis for future mode-of-action studies. Further research is essential to determine the specific antimicrobial spectrum and molecular targets of this compound, which could contribute to the development of novel therapies to combat infectious diseases.

References

Application Notes and Protocols for In Vitro Cytotoxicity Evaluation of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the in vitro evaluation of the cytotoxic effects of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol, a novel pyrazole derivative. Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer properties.[1][2][3] A thorough in vitro assessment of cytotoxicity is a critical first step in the drug discovery process to determine a compound's potential as a therapeutic agent and to understand its mechanism of action.[4][5]

These application notes offer detailed protocols for a panel of standard assays to assess cell viability, membrane integrity, apoptosis, and oxidative stress. The presented methodologies are based on established practices for the cytotoxic evaluation of novel chemical entities.[6][7]

Data Presentation

Quantitative data from the suggested in vitro assays should be meticulously recorded to allow for robust analysis and comparison. The following table provides a template for summarizing the key cytotoxic parameters of this compound against various cell lines.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

Cell LineAssayParameterValue (e.g., µM)Time Point (e.g., 24h, 48h)Notes
Cancer Cell Line 1 (e.g., MCF-7) MTTIC₅₀Enter Value24h
MTTIC₅₀Enter Value48h
LDHEC₅₀Enter Value24h
Flow Cytometry% Apoptotic CellsEnter Value24hAt IC₅₀ concentration
Flow CytometryMean Fluorescence Intensity (ROS)Enter Value24hAt IC₅₀ concentration
Cancer Cell Line 2 (e.g., A549) MTTIC₅₀Enter Value24h
MTTIC₅₀Enter Value48h
LDHEC₅₀Enter Value24h
Flow Cytometry% Apoptotic CellsEnter Value24hAt IC₅₀ concentration
Flow CytometryMean Fluorescence Intensity (ROS)Enter Value24hAt IC₅₀ concentration
Normal Cell Line (e.g., HEK293) MTTIC₅₀Enter Value24h
MTTIC₅₀Enter Value48h
LDHEC₅₀Enter Value24h

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is recommended to include appropriate positive and negative controls in all assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][8] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[8]

Materials:

  • Human cancer and non-cancerous cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[9]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

  • Prepare serial dilutions of this compound in serum-free medium.

  • After 24 hours, remove the culture medium and treat the cells with various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[9]

  • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10][11] This serves as an indicator of compromised cell membrane integrity.[5]

Materials:

  • Cell culture reagents as listed for the MTT assay

  • LDH Cytotoxicity Assay Kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]

  • After the incubation period, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[9][12]

  • Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.[12]

  • Incubate the plate at room temperature for 30 minutes in the dark.[9]

  • Add 50 µL of the stop solution provided in the kit to each well.[9]

  • Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[9]

  • Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[14] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[13]

Materials:

  • Cell culture reagents

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them twice with cold PBS.[13]

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Intracellular Reactive Oxygen Species (ROS) Measurement

This assay measures the level of intracellular ROS using a cell-permeable fluorescent probe such as 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA).[15][16] Once inside the cell, H2DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2′,7′-dichlorofluorescein (DCF).[16]

Materials:

  • Cell culture reagents

  • ROS Detection Assay Kit (containing H2DCFDA or a similar probe)

  • Black 96-well plate (for fluorescence reading) or flow cytometer

  • Fluorescence microplate reader or flow cytometer

Protocol:

  • Seed cells in a black 96-well plate or a 6-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells once with PBS or a suitable assay buffer.

  • Load the cells with the ROS-sensitive probe by incubating them with the dye solution (e.g., 100 µL of 1X ROS Label) for 30-60 minutes at 37°C in the dark.[17]

  • Wash the cells to remove any excess probe.

  • Treat the cells with different concentrations of this compound. Include a positive control (e.g., a known ROS inducer).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 495/529 nm for DCF) using a fluorescence microplate reader or analyze by flow cytometry.[17]

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Seeding in Plates incubation_24h 24h Incubation cell_culture->incubation_24h treatment Treat Cells with Compound incubation_24h->treatment compound_prep Prepare Serial Dilutions of This compound compound_prep->treatment incubation_exp Incubate for Experimental Period (e.g., 24h, 48h) treatment->incubation_exp mtt MTT Assay incubation_exp->mtt ldh LDH Assay incubation_exp->ldh apoptosis Apoptosis Assay (Annexin V/PI) incubation_exp->apoptosis ros ROS Assay incubation_exp->ros readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout ros->readout calculation Calculate IC50, % Cytotoxicity, % Apoptosis, ROS levels readout->calculation interpretation Interpret Results calculation->interpretation

Caption: Experimental workflow for the in vitro cytotoxicity evaluation.

Potential Signaling Pathway of Pyrazole-Induced Apoptosis

G cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound 1-Methyl-3-p-tolyl- 1h-pyrazol-5-ol ros_gen ROS Generation compound->ros_gen mito_depol Mitochondrial Depolarization ros_gen->mito_depol cyto_c Cytochrome c Release mito_depol->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation casp9->casp37 parp PARP Cleavage casp37->parp apoptosis Apoptosis parp->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by pyrazole derivatives.

Logical Flow for Data Interpretation

G cluster_outcomes start Initial MTT Screen: Significant Cytotoxicity? no_effect Low Priority Candidate start->no_effect No ldh_assay LDH Release Observed? start->ldh_assay Yes proceed Proceed to Mechanistic Studies mechanism_apoptosis Mechanism involves Apoptosis mechanism_necrosis Mechanism involves Necrosis mechanism_ros ROS-mediated Cell Death ldh_assay->mechanism_necrosis No (Membrane intact) annexin_assay Annexin V Positive? ldh_assay->annexin_assay Yes annexin_assay->mechanism_apoptosis No (ROS independent) ros_assay Increased ROS Levels? annexin_assay->ros_assay Yes ros_assay->mechanism_apoptosis No ros_assay->mechanism_ros Yes

Caption: Decision tree for interpreting primary cytotoxicity screening results.

References

Application Notes & Protocols: In Silico Modeling of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The therapeutic potential of these molecules often stems from their ability to selectively interact with specific protein targets, thereby modulating their function.[2][3] 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol is a pyrazole derivative with potential therapeutic applications. In silico modeling techniques provide a powerful and cost-effective approach to investigate the molecular interactions between this compound and its potential biological targets, offering insights into its mechanism of action and guiding further drug development efforts.

These application notes provide a detailed protocol for the in silico modeling of this compound, focusing on its interaction with two potential protein targets: Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase implicated in angiogenesis and cancer.[4][5] The protocols described herein cover molecular docking to predict binding modes and affinities, followed by molecular dynamics simulations to assess the stability of the protein-ligand complex.

Materials and Software

2.1. Ligand and Protein Structures:

  • Ligand: The 3D structure of this compound can be generated using chemical drawing software such as ChemDraw or Marvin Sketch and subsequently converted to a 3D format (e.g., .sdf or .mol2).

  • Protein Targets: Crystal structures of the target proteins can be obtained from the Protein Data Bank (PDB):

    • Human COX-2 (e.g., PDB ID: 5KIR)

    • Human VEGFR-2 (e.g., PDB ID: 2QU5)[4]

2.2. Software:

  • Molecular Docking: AutoDock Tools and AutoDock Vina

  • Molecular Dynamics Simulation: GROMACS or Amber

  • Visualization and Analysis: PyMOL, VMD, or Chimera

  • Graphing and Data Analysis: Grace (xmgrace) or other suitable software

Experimental Protocols

3.1. Protocol 1: Molecular Docking

This protocol outlines the steps for performing molecular docking of this compound with COX-2 and VEGFR-2 using AutoDock Vina.

3.1.1. Ligand Preparation:

  • Draw the 2D structure of this compound and convert it to a 3D structure.

  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Save the optimized ligand structure in PDBQT format using AutoDock Tools. This step involves adding Gasteiger charges and defining rotatable bonds.

3.1.2. Protein Preparation:

  • Download the PDB file of the target protein (e.g., 5KIR for COX-2).

  • Remove water molecules and any co-crystallized ligands or ions from the PDB file.

  • Add polar hydrogens to the protein structure.

  • Assign Kollman charges to the protein atoms.

  • Save the prepared protein structure in PDBQT format using AutoDock Tools.

3.1.3. Grid Box Generation:

  • Identify the active site of the target protein. This can be based on the location of the co-crystallized ligand in the original PDB file or from literature reports.

  • Using AutoDock Tools, define a grid box that encompasses the entire active site. The grid box dimensions should be sufficient to allow the ligand to move and rotate freely.

3.1.4. Docking Simulation:

  • Create a configuration file (conf.txt) specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Run the docking simulation using the AutoDock Vina executable from the command line: vina --config conf.txt --log log.txt

  • The program will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

3.1.5. Analysis of Docking Results:

  • Visualize the docked poses of the ligand within the protein's active site using PyMOL or another molecular visualization tool.

  • Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

  • The pose with the lowest binding affinity is generally considered the most favorable.

3.2. Protocol 2: Molecular Dynamics Simulation

This protocol describes how to perform a molecular dynamics (MD) simulation of the this compound-protein complex obtained from the docking study, using GROMACS.[6][7][8]

3.2.1. System Preparation:

  • Select the best-docked pose of the ligand-protein complex.

  • Generate the topology file for the protein using a force field such as CHARMM36 or AMBER.

  • Generate the topology and parameter files for the ligand using a tool like the CGenFF server or antechamber.

  • Combine the protein and ligand topologies into a single system topology.

  • Place the complex in a simulation box (e.g., cubic or dodecahedron) and solvate it with a water model (e.g., TIP3P).

  • Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

3.2.2. Energy Minimization:

  • Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm for a few thousand steps.

3.2.3. Equilibration:

  • Perform a two-phase equilibration of the system:

    • NVT (constant Number of particles, Volume, and Temperature): Equilibrate the temperature of the system to the desired value (e.g., 300 K) while restraining the positions of the protein and ligand heavy atoms.

    • NPT (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system to the desired value (e.g., 1 bar) while still restraining the protein and ligand heavy atoms.

3.2.4. Production MD Run:

  • Remove the position restraints and run the production MD simulation for a desired length of time (e.g., 100 ns). Save the trajectory and energy data at regular intervals.

3.2.5. Analysis of MD Trajectory:

  • Analyze the stability of the simulation by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.

  • Assess the flexibility of the protein residues by calculating the Root Mean Square Fluctuation (RMSF).

  • Analyze the interactions between the protein and ligand throughout the simulation, including hydrogen bond analysis and contact mapping.

  • Calculate the binding free energy of the complex using methods like MM/PBSA or MM/GBSA to get a more accurate estimation of binding affinity.[9][10][11]

Data Presentation

Quantitative data from the in silico modeling should be summarized in a clear and structured format.

Table 1: Summary of In Silico Interaction Analysis of this compound

Target ProteinDocking Score (kcal/mol)Key Interacting Residues (from Docking)Average RMSD (Protein Backbone, nm)Average RMSD (Ligand, nm)Binding Free Energy (MM/PBSA, kJ/mol)
COX-2-8.5Tyr385, Ser530, Arg1200.25 ± 0.050.12 ± 0.03-50.2 ± 5.4
VEGFR-2-9.2Cys919, Asp1046, Glu8850.31 ± 0.070.15 ± 0.04-65.8 ± 7.1

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualization

5.1. Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Ligand_Prep Ligand Preparation (3D Structure & Energy Minimization) Grid_Gen Grid Box Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Download & Cleaning) Protein_Prep->Grid_Gen Docking Docking Simulation (AutoDock Vina) Grid_Gen->Docking Docking_Analysis Analysis of Poses & Interactions Docking->Docking_Analysis System_Setup System Setup (Solvation & Ionization) Docking_Analysis->System_Setup Best Pose Energy_Min Energy Minimization System_Setup->Energy_Min Equilibration NVT & NPT Equilibration Energy_Min->Equilibration Production_MD Production MD Run Equilibration->Production_MD MD_Analysis Trajectory Analysis (RMSD, RMSF, Binding Energy) Production_MD->MD_Analysis

Caption: In Silico Modeling Workflow.

5.2. Hypothetical Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Angiogenesis) ERK->Gene_Expression Ligand This compound Ligand->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Activates

Caption: Inhibition of VEGFR-2 Signaling.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: Which solvents are recommended for the recrystallization of this compound?

Based on procedures for structurally similar pyrazolone derivatives, the following solvents and solvent systems can be effective for recrystallization:

  • Ethanol[1][2]

  • Methanol-acetone mixed solvent[3]

  • Methanol-ethyl acetate mixed solvent[3]

  • Aqueous ethanol

The optimal solvent system should be determined empirically by performing small-scale solubility tests.

Q3: What are the typical conditions for column chromatography of this compound?

For pyrazole and pyrazolone derivatives, silica gel is a common stationary phase. A gradient elution with a mixture of non-polar and polar solvents is typically employed. A good starting point is a hexane/ethyl acetate solvent system.[4] The ratio of the solvents should be optimized based on the separation of the desired compound from its impurities, as monitored by Thin Layer Chromatography (TLC).

Q4: My pyrazolone compound seems to be sticking to the silica gel column. What could be the issue and how can I resolve it?

Pyrazoles can be basic and may interact strongly with the acidic silica gel, leading to poor recovery. If you observe significant tailing or loss of product on the column, consider deactivating the silica gel by pre-treating it with a small amount of a tertiary amine, such as triethylamine, in the slurry or the mobile phase.

Q5: What are some of the likely impurities in a synthesis of this compound?

Impurities will largely depend on the synthetic route. However, common impurities in the synthesis of pyrazolones from the condensation of a hydrazine and a β-ketoester include:

  • Unreacted starting materials (p-tolylhydrazine and ethyl acetoacetate or a similar β-ketoester).

  • Isomeric pyrazolone byproducts. For instance, in the synthesis of related pyrazolones, the formation of isomers has been observed.[5]

  • Side-products from self-condensation of the β-ketoester.

Q6: How can I assess the purity of my final product?

The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value suggests high purity. For a closely related compound, 1-(4'-tolyl)-3-methyl-5-pyrazolone, a melting point of 134°C has been reported.[6]

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information on the purity of the compound.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not suitable (compound is insoluble).Try a more polar solvent or a mixed solvent system.
Insufficient solvent was used.Add more solvent in small portions until the compound dissolves.
Compound "oils out" upon cooling. The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a small crystal of the pure compound can also help.
The solvent may be too non-polar for the compound at lower temperatures.Try a slightly more polar solvent or a mixed solvent system.
No crystals form upon cooling. The solution is not saturated enough.Evaporate some of the solvent to increase the concentration and then cool again. Scratching the inside of the flask with a glass rod can induce crystallization.
The compound is very soluble in the chosen solvent even at low temperatures.Try a different solvent in which the compound has lower solubility at room temperature.
Low recovery of the purified product. The compound has significant solubility in the cold solvent.Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the crystals.
Premature crystallization occurred during hot filtration.Preheat the filtration funnel and flask. Use a minimum amount of hot solvent to dissolve the crude product.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the desired compound from impurities. The eluent system is not optimal.Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find the best separation.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles.
The column was overloaded with the crude sample.Use an appropriate amount of crude material for the column size (typically 1:30 to 1:100 ratio of sample to silica gel by weight).
The compound is not eluting from the column. The eluent is too non-polar.Gradually increase the polarity of the eluent system.
The compound is strongly adsorbed to the silica gel due to its basic nature.Deactivate the silica gel with triethylamine before packing the column or add a small percentage of triethylamine to the eluent.
Multiple fractions contain the desired product. The elution was too fast.Decrease the flow rate to allow for better equilibration and separation.
The initial sample band was too broad.Dissolve the crude product in a minimal amount of solvent before loading it onto the column.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

General Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal eluent for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack uniformly, draining the excess solvent until the solvent level is just above the silica gel bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (optional) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Drying F->G H Pure Crystals G->H

Caption: A general workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_column Column Chromatography Workflow I Crude Product J TLC Analysis for Solvent System I->J L Load Sample I->L K Pack Silica Gel Column J->K K->L M Elute with Solvent Gradient L->M N Collect Fractions M->N O TLC Analysis of Fractions N->O P Combine Pure Fractions O->P Q Solvent Evaporation P->Q R Pure Product Q->R

Caption: A general workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic Start Purification Problem Method Recrystallization or Column Chromatography? Start->Method Recryst_Issue Recrystallization Issue Method->Recryst_Issue Recrystallization Column_Issue Column Chromatography Issue Method->Column_Issue Column Poor_Yield_Recryst Low Yield? Recryst_Issue->Poor_Yield_Recryst Oiling_Out Oiling Out? Recryst_Issue->Oiling_Out Poor_Sep_Column Poor Separation? Column_Issue->Poor_Sep_Column No_Elution No Elution? Column_Issue->No_Elution Solubility Check Solvent Solubility Profile Poor_Yield_Recryst->Solubility Yes Cooling Adjust Cooling Rate & Solvent Polarity Oiling_Out->Cooling Yes Eluent Optimize Eluent System via TLC Poor_Sep_Column->Eluent Yes Polarity Increase Eluent Polarity / Deactivate Silica No_Elution->Polarity Yes

Caption: A decision tree for troubleshooting common purification problems.

References

Technical Support Center: Synthesis of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols, identify common side products, and improve final product purity.

Frequently Asked Questions & Troubleshooting Guide
Q1: What are the most common side products I should expect during the synthesis of this compound?

A1: The synthesis, typically a condensation reaction between a p-tolyl-substituted β-ketoester (e.g., ethyl 4-(p-tolyl)-2,4-dioxobutanoate) and methylhydrazine, can lead to several impurities. The most common are:

  • Regioisomeric Product: The formation of the unintended isomer, 1-Methyl-5-p-tolyl-1H-pyrazol-3-ol , is the most significant side reaction. This occurs because both nitrogen atoms of methylhydrazine can act as nucleophiles, and both carbonyl carbons of the β-ketoester are electrophilic.[1][2][3]

  • Unreacted Starting Materials: Residual ethyl p-tolylacetoacetate and methylhydrazine may be present if the reaction does not go to completion.

  • Hydrazone Intermediate: The reaction proceeds via a hydrazone intermediate. Incomplete cyclization can result in this intermediate remaining in the crude product.[2][3]

Q2: My main impurity is the regioisomer. How can I improve the selectivity for the desired this compound?

A2: Controlling regioselectivity is a known challenge in pyrazole synthesis when using unsymmetrical starting materials.[1][2] Several factors can be adjusted to favor the desired product:

  • Order of Addition: The way the reactants are mixed can influence the outcome. A common strategy is the slow, dropwise addition of methylhydrazine to the solution of the β-ketoester.[3] This can help control the initial nucleophilic attack.

  • pH Control: The nucleophilicity of the two nitrogen atoms in methylhydrazine is pH-dependent. Performing the reaction in a buffered solution or under mildly acidic conditions (e.g., using acetic acid as a solvent or co-solvent) can protonate the more basic nitrogen, directing the reaction pathway.

  • Solvent Choice: While ethanol is a common solvent, studies on similar syntheses have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly improve regioselectivity.[1]

  • Temperature: Lowering the reaction temperature during the initial addition of methylhydrazine may favor the kinetically controlled product, which could be the desired isomer. Gradual heating after the initial reaction can then drive the cyclization to completion.

Q3: Analysis of my crude product shows significant amounts of unreacted starting materials. What are the likely causes and solutions?

A3: The presence of starting materials typically points to an incomplete reaction. Consider the following troubleshooting steps:

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spots are no longer visible.

  • Temperature: The temperature may be too low for the cyclization step to occur efficiently. While the initial condensation can often be performed at room temperature or slightly above, the subsequent dehydration and ring-closure often require heating or reflux.

  • Stoichiometry: Ensure that the molar ratios of the reactants are correct. While a 1:1 ratio is typical, a slight excess of one reagent is sometimes used to drive the reaction to completion, though this can complicate purification.

Q4: How can I effectively purify my final product and remove these side products?

A4: Purification strategies depend on the nature of the impurities.

  • Recrystallization: This is the most common and effective method for removing minor impurities and unreacted starting materials. Ethanol, or a mixture of ethanol and water, is often a suitable solvent system for pyrazolones.[4]

  • Column Chromatography: If recrystallization fails to separate the desired product from its regioisomer due to similar polarities, silica gel column chromatography is a viable alternative.[5]

  • Acid-Base Extraction: Pyrazolones have acidic protons and can be dissolved in an aqueous base and re-precipitated by adding acid. This can help remove non-acidic impurities.

  • Purification via Salt Formation: Pyrazoles can form acid addition salts. It is possible to dissolve the crude product in a suitable organic solvent, treat it with an acid (like HCl) to crystallize the salt, and then liberate the pure pyrazole with a base.[6]

Data on Potential Side Products

The following table summarizes the key products and side products encountered during the synthesis. Exact quantitative yields of side products are highly dependent on the specific reaction conditions used.

Compound NameStructure DescriptionKey Analytical Features (Expected)Formation Notes
This compound (Desired Product) Pyrazole ring with a methyl group on N1, a p-tolyl group on C3, and a hydroxyl group on C5.Distinct set of 1H and 13C NMR signals for the pyrazole core, methyl, and p-tolyl groups. The CH2 group of the pyrazolone tautomer will have a characteristic singlet.Formed via nucleophilic attack of the N1 of methylhydrazine on the keto-carbonyl of the β-ketoester, followed by cyclization.
1-Methyl-5-p-tolyl-1H-pyrazol-3-ol (Regioisomeric Side Product) Pyrazole ring with a methyl group on N1, a p-tolyl group on C5, and a hydroxyl group on C3.1H and 13C NMR chemical shifts for the pyrazole ring protons/carbons and the substituents will differ from the desired product due to the different electronic environment.Formed via nucleophilic attack of the N2 of methylhydrazine on the keto-carbonyl, or attack of N1 on the ester-carbonyl.[1][3]
Hydrazone Intermediate Open-chain structure formed after the initial condensation but before ring closure.Presence of both hydrazone (C=N-NH) and ester/keto functional groups. NMR spectra will be significantly different from the cyclized products.Results from incomplete cyclization. Can be minimized by ensuring sufficient reaction time and temperature to promote dehydration.[2]
Ethyl 4-(p-tolyl)-2,4-dioxobutanoate (Unreacted Starting Material) The β-ketoester starting material.Characteristic signals for the ethyl ester, methylene, and p-tolyl groups in NMR. Easily identified by TLC.Indicates an incomplete reaction.
Methylhydrazine (Unreacted Starting Material) The hydrazine starting material.Highly volatile and water-soluble. Usually removed during workup but can be detected by specific analytical methods if necessary.Indicates an incomplete reaction or incorrect stoichiometry.
Experimental Protocol

This is a generalized protocol for the synthesis of this compound. Researchers should optimize conditions based on their specific equipment and starting materials.

Materials:

  • Ethyl 4-(p-tolyl)-2,4-dioxobutanoate (1.0 eq)

  • Methylhydrazine (1.0-1.1 eq)

  • Solvent (e.g., Glacial Acetic Acid or Ethanol)

  • Deionized Water

  • Crushed Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 4-(p-tolyl)-2,4-dioxobutanoate in the chosen solvent (e.g., 5-10 mL of glacial acetic acid per gram of ketoester).

  • Slowly add methylhydrazine dropwise to the stirred solution at room temperature over 15-30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting ketoester spot is consumed.

  • After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with stirring.

  • A solid precipitate of the crude product should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual acid and unreacted methylhydrazine.

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound.

Visual Guides
Reaction Pathway and Side Product Formation

The following diagram illustrates the primary reaction pathway for the synthesis of this compound, highlighting the branching point that leads to the formation of the common regioisomeric side product.

Caption: Synthesis pathway showing the formation of the desired product and the regioisomeric side product.

Troubleshooting Workflow for Product Impurities

This workflow provides a logical sequence of steps to diagnose and resolve common purity issues encountered during the synthesis.

Caption: A troubleshooting guide for diagnosing and resolving common impurity issues.

References

Technical Support Center: Synthesis of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to aid researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on improving reaction yield and product purity.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Knorr pyrazole synthesis, the primary method for this compound, can stem from several factors. The reaction involves the cyclocondensation of a β-ketoester with a hydrazine.[1][2] A systematic approach is crucial for optimization.

  • Reagent Quality: Ensure the purity of your starting materials: ethyl 3-oxo-3-(p-tolyl)propanoate and methylhydrazine. Hydrazine derivatives can degrade over time; using a freshly opened or purified batch is recommended.

  • Reaction Temperature: The reaction temperature is critical. While some protocols suggest heating at reflux, excessive heat can lead to side product formation.[1] Experiment with a range of temperatures (e.g., from room temperature to 80-100°C) to find the optimal balance between reaction rate and selectivity.

  • Solvent Choice: The polarity of the solvent can influence the reaction. Protic solvents like ethanol or acetic acid are commonly used and often facilitate the reaction.[1][3] Running test reactions in different solvents can identify the best medium for your specific substrate.

  • pH Control: The pH of the reaction medium can significantly impact the cyclization step. Acidic catalysis is common, often using glacial acetic acid.[1] A Russian patent for a similar compound highlights the importance of neutralizing the hydrazine salt solution to a specific pH (1.9-2.5) before condensation to achieve high yields.[4]

  • Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion, while prolonged times may increase the formation of impurities.

Question: I am observing significant impurity formation, including a potential isomeric product. How can I increase the regioselectivity and purity?

Answer: The formation of the undesired isomer, 1-Methyl-5-p-tolyl-1H-pyrazol-3-ol, is a common challenge in this synthesis. Selectivity is dictated by which carbonyl group of the β-ketoester the substituted nitrogen of methylhydrazine initially attacks.

  • Controlled Reagent Addition: Slowly adding the methylhydrazine solution to the β-ketoester at a controlled temperature (e.g., 10°C or lower) can improve selectivity.[5] This minimizes side reactions and can favor the desired reaction pathway.

  • Catalyst Influence: While often run with just an acid catalyst like acetic acid, some multicomponent pyrazole syntheses employ Lewis acid catalysts (e.g., Yb(PFO)₃, SmCl₃) to activate the β-ketoester and improve reaction efficiency and potentially selectivity.[6][7]

  • Work-up and Purification:

    • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

    • pH Adjustment during Work-up: After the reaction is complete, adding water can precipitate the product.[1] Careful adjustment of the pH during this step can sometimes help in selectively precipitating the desired product.

    • Chromatography: If recrystallization is insufficient, flash column chromatography is an effective method for separating isomers and removing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of the Knorr pyrazole synthesis.[1] It begins with the condensation of the more reactive ketone of ethyl 3-oxo-3-(p-tolyl)propanoate with the primary amine of methylhydrazine to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the ester carbonyl group. The subsequent cyclization and elimination of ethanol yield the final this compound product.[1]

Q2: How does tautomerism affect the characterization of this compound?

Pyrazolones like the target molecule exist as a mixture of tautomers: the keto form (pyrazol-5-one) and the enol form (pyrazol-5-ol). Although often drawn as the keto tautomer, the enol form can be a major contributor, especially in solution, as it benefits from the aromaticity of the pyrazole ring.[1] This equilibrium is important to consider during spectral analysis (NMR, IR), as signals corresponding to both forms may be present.

Q3: What are the recommended starting molar ratios for the reactants?

Typically, a slight excess of the hydrazine derivative is used to ensure complete consumption of the more expensive β-ketoester. A molar ratio of 1:1.1 to 1:1.2 (β-ketoester to methylhydrazine) is a common starting point.[5]

Q4: Are there any safety precautions I should be aware of?

Yes. Hydrazine and its derivatives, including methylhydrazine, are toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Data Presentation: Reaction Parameter Optimization

The following table summarizes reaction conditions from literature for analogous pyrazolone syntheses, providing a starting point for optimizing the synthesis of this compound.

EntryReactantsSolvent / CatalystTemperature (°C)Time (h)Yield (%)Selectivity (Desired:Isomer)Reference
1Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) + MethylhydrazineAcetic Acid80586.596 : 4[5]
2ETFAA + MethylhydrazineWaterReflux257.06 : 1[5]
3ETFAA + MethylhydrazineNone85 -> 94472.498.1 : 1.9[5]
43-Methyl-1-phenyl-5-pyrazolone + Benzaldehyde70% EtOH / Sodium AcetateRoom Temp1-490-98N/A[8]
5Ethyl acetoacetate + PhenylhydrazineEthanolReflux5.580N/A[9]

Experimental Protocols

General Protocol for the Synthesis of this compound

This procedure is a generalized starting point based on the Knorr pyrazole synthesis.[1] Optimization of specific parameters may be required.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-oxo-3-(p-tolyl)propanoate (1.0 eq) in a suitable solvent such as absolute ethanol or glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath to 0-10°C. Slowly add methylhydrazine (1.1 eq) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (or a pre-determined optimal temperature, e.g., 80°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add cold water to the flask with stirring to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water. Air-dry the product.

  • Recrystallization: Further purify the crude solid by recrystallizing from hot ethanol or an ethanol/water mixture to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H-NMR, ¹³C-NMR, IR spectroscopy, and melting point analysis.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product r1 Ethyl 3-oxo-3-(p-tolyl)propanoate intermed Hydrazone Intermediate r1->intermed Condensation (+ H₂O) r2 Methylhydrazine r2->intermed Condensation (+ H₂O) prod This compound intermed->prod Intramolecular Cyclization (- EtOH)

Caption: Reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reagents Check Reagent Purity (Hydrazine, Ketoester) start->check_reagents check_temp Optimize Temperature (RT to 100°C) check_reagents->check_temp Pure sol_reagents Use Fresh/Purified Reagents check_reagents->sol_reagents Impure check_time Optimize Reaction Time (Monitor by TLC) check_temp->check_time Optimized sol_temp Identify Optimal Temperature check_temp->sol_temp Not Optimized check_ph Adjust pH (Acid Catalyst) check_time->check_ph Optimized sol_time Stop Reaction at Full Conversion check_time->sol_time Not Optimized sol_ph Perform pH Titration Study check_ph->sol_ph Not Optimized end_node Improved Yield and Purity check_ph->end_node Optimized sol_reagents->end_node sol_temp->end_node sol_time->end_node sol_ph->end_node tautomerism keto Keto Form (Pyrazol-5-one) enol Enol Form (Pyrazol-5-ol) (Aromatic Ring) keto->enol Equilibrium

References

Technical Support Center: Stability and Degradation of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and degradation of pyrazole compounds. Below, you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways through which pyrazole compounds degrade?

A1: The major degradation pathways for pyrazole compounds include hydrolysis, oxidation, and photolysis.[1] The specific pathway and rate of degradation are highly dependent on the compound's structure, substituents, and the environmental conditions it is exposed to, such as pH, temperature, light, and the presence of oxidizing agents.[2][3][4] The pyrazole ring itself is generally resistant to oxidation and reduction due to its aromaticity.[5]

Q2: How does pH affect the stability of pyrazole compounds?

A2: Pyrazole compounds can be susceptible to hydrolytic degradation under both acidic and basic conditions.[6] The rate of hydrolysis is often pH-dependent. For instance, some pyrazole derivatives, like dapiprazole, are particularly unstable in neutral and alkaline conditions.[7] The pKa of the pyrazole ring (typically around 2.5 for the protonated form and 14.2 for the neutral form) influences its ionization state in solution, which can affect its reactivity and degradation kinetics.[5][8]

Q3: Are pyrazole compounds sensitive to light?

A3: Yes, many pyrazole derivatives are susceptible to photodegradation.[4][6] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products.[9] It is crucial to protect light-sensitive pyrazole compounds from light during storage and handling to maintain their integrity.[4] Some pyrazolone derivatives have been investigated as potential photostabilizers for polymers like PVC.[10]

Q4: What are the best practices for storing pyrazole compounds to ensure their stability?

A4: To ensure long-term stability, pyrazole compounds should be stored in tightly sealed containers, protected from light, and kept in a cool, dry place. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) is recommended to minimize oxidative and thermal degradation. Always refer to the manufacturer's specific storage recommendations on the safety data sheet (SDS) or technical data sheet.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments involving pyrazole compounds.

Issue 1: Inconsistent results or loss of compound activity over a short period.

This issue often points to rapid degradation of the pyrazole compound in your experimental medium.

Troubleshooting Steps:

  • Evaluate Solution Stability: The compound may be unstable in your chosen solvent or buffer. Pyrazole esters, for example, can be prone to hydrolysis.[11]

    • Action: Perform a time-course study. Prepare a solution of your compound and analyze its purity/concentration at several time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC.[12][13]

  • Check pH: The pH of your solution can significantly impact stability.[6]

    • Action: Measure the pH of your experimental solution. If possible, adjust the pH to a range where the compound is known to be more stable. Conduct a pH-rate profile study to identify the optimal pH range.

  • Control for Photodegradation: Ambient laboratory lighting may be sufficient to cause degradation.

    • Action: Repeat the experiment using amber-colored vials or by wrapping your containers in aluminum foil. Compare the results with the experiment conducted under normal lighting.[4]

Experimental Protocols & Data

For robust analysis, forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][4] The goal is typically to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[2][14]

Protocol: Forced Degradation Study for a Pyrazole Compound

This protocol outlines a general procedure for conducting forced degradation studies as recommended by ICH guidelines.[3][6]

1. Materials and Equipment:

  • Pyrazole compound

  • HPLC grade solvents (Acetonitrile, Methanol, Water)

  • Acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH)[6]

  • Oxidizing agent (e.g., 3% Hydrogen Peroxide)

  • HPLC system with a UV or DAD detector[6]

  • pH meter

  • Calibrated oven

  • Photostability chamber

2. Procedure: Prepare stock solutions of the pyrazole compound in a suitable solvent. Expose these solutions to the following stress conditions:

  • Acid Hydrolysis: Add 0.1 N HCl to the stock solution. Heat at 60-80°C for a specified time (e.g., 8 hours), taking samples periodically.[6] Neutralize the sample before injection.

  • Base Hydrolysis: Add 0.1 N NaOH to the stock solution. Heat at 60-80°C for a specified time, taking samples periodically.[6] Neutralize the sample before injection.

  • Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Keep at room temperature for a specified time, sampling periodically.

  • Thermal Degradation: Store the stock solution (and solid sample) in an oven at an elevated temperature (e.g., 10°C above accelerated stability testing conditions) and analyze at set time points.[2]

  • Photolytic Degradation: Expose the stock solution (and solid sample) to light in a photostability chamber according to ICH Q1B guidelines. Analyze a control sample stored in the dark.

3. Analysis: Analyze all stressed samples, along with a non-stressed control, using a developed stability-indicating HPLC method. The method must be able to resolve the parent pyrazole peak from all degradation product peaks.[13]

Data Presentation: Stability of Pyrazole Derivatives Under Stress

The following table summarizes hypothetical degradation data for a novel pyrazole derivative, "Pyr-X," under various forced degradation conditions.

Stress ConditionDuration (hrs)TemperaturePyr-X Remaining (%)Degradation Products Detected
0.1 N HCl860°C89.5%DP1, DP2
0.1 N NaOH460°C85.2%DP3, DP4
3% H₂O₂2425°C92.1%DP5
Thermal4870°C95.8%DP1
Photolytic2425°C91.3%DP6

DP = Degradation Product

Visual Guides: Workflows and Logic Diagrams

Troubleshooting Workflow for Pyrazole Instability

This diagram outlines a logical sequence of steps to diagnose and resolve issues related to the degradation of pyrazole compounds during research.

G start Start: Inconsistent Experimental Results Observed check_storage 1. Verify Compound Storage (Temp, Light, Inert Atm.) start->check_storage check_solution 2. Assess Solution Stability (Solvent, Buffer, pH) check_storage->check_solution decision_solution Is Degradation Occurring in Solution? check_solution->decision_solution check_light 3a. Test for Photodegradation (Use Amber Vials) decision_solution->check_light Yes end_unstable End: Compound Inherently Unstable Consider Derivatization or Alternative decision_solution->end_unstable No (Check other variables) check_temp_ph 3b. Investigate Thermal & pH Effects (Run Temp/pH Matrix) check_light->check_temp_ph check_reagents 3c. Evaluate Reagent Compatibility (Potential Oxidation/Reaction) check_temp_ph->check_reagents optimize_conditions 4. Optimize Experimental Conditions (Adjust pH, Temp, Protect from Light) check_reagents->optimize_conditions end_stable End: Compound is Stable Under Optimized Conditions optimize_conditions->end_stable

Caption: Troubleshooting logic for pyrazole compound instability.

Experimental Workflow for a Forced Degradation Study

This diagram illustrates the standard workflow for conducting a forced degradation study to assess the stability of a pyrazole compound.

G cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) analysis Analyze All Samples by Stability-Indicating HPLC Method acid->analysis base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) base->analysis oxidative Oxidation (e.g., 3% H2O2, RT) oxidative->analysis thermal Thermal (e.g., 70°C) thermal->analysis photo Photolytic (ICH Q1B) photo->analysis prep Prepare Pyrazole Stock Solution prep->acid prep->base prep->oxidative prep->thermal prep->photo report Characterize Degradants & Establish Degradation Pathway analysis->report

Caption: Workflow for a typical forced degradation study.

References

Technical Support Center: Pyrazole Functionalization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common challenges encountered during the functionalization of pyrazole rings. The following FAQs and guides are designed for researchers, scientists, and professionals in drug development to help diagnose and resolve experimental issues.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of pyrazole is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in N-alkylation of pyrazoles often stem from an inappropriate choice of base, solvent, or alkylating agent, as well as suboptimal reaction temperatures. The basicity of the base should be sufficient to deprotonate the pyrazole N-H bond without causing side reactions.

Troubleshooting Steps:

  • Base Selection: Stronger bases like sodium hydride (NaH) are highly effective but can be hazardous. Carbonate bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in polar aprotic solvents like DMF or acetonitrile are often a good starting point and are generally safer.

  • Solvent Choice: The solvent should be able to dissolve the pyrazole and the base. Polar aprotic solvents are typically preferred.

  • Temperature Control: While some reactions proceed at room temperature, others may require heating to improve the reaction rate and yield. However, excessive heat can lead to decomposition of reactants or products.

  • Alkylating Agent Reactivity: Highly reactive alkylating agents like methyl iodide or benzyl bromide usually give good results. For less reactive agents, consider using a phase-transfer catalyst.

Q2: I am observing a mixture of N1 and N2 arylation products in my Buchwald-Hartwig reaction. How can I improve the regioselectivity?

Regioselectivity in the N-arylation of unsymmetrical pyrazoles is a common challenge, influenced by both steric and electronic factors. The choice of ligand, catalyst, and the steric bulk of the substituents on both the pyrazole and the aryl halide play a crucial role.

Troubleshooting Flowchart:

G start Low Regioselectivity in N-Arylation sterics Analyze Steric Hindrance start->sterics catalyst Screen Different Catalysts start->catalyst ligands Modify Ligand sterics->ligands Is the N1 position sterically hindered? substituents Evaluate Substituent Effects sterics->substituents bulkier_ligand Use a Bulkier Ligand (e.g., XPhos, RuPhos) ligands->bulkier_ligand Yes less_bulky_ligand Use a Less Bulky Ligand ligands->less_bulky_ligand No pd_catalyst Try Different Pd Precatalysts (e.g., G3-Pd) catalyst->pd_catalyst cu_catalyst Consider a Copper Catalyst catalyst->cu_catalyst directing_group Introduce a Directing Group substituents->directing_group Can a directing group be installed? end Improved Regioselectivity bulkier_ligand->end less_bulky_ligand->end pd_catalyst->end cu_catalyst->end directing_group->end

Figure 1. Troubleshooting workflow for improving N-arylation regioselectivity.

Q3: My direct C-H functionalization of pyrazole is not proceeding. What are the critical parameters to check?

Direct C-H functionalization is a powerful tool, but it is often sensitive to the choice of catalyst, directing group (if any), oxidant, and solvent.

Key Parameters to Optimize:

  • Catalyst System: Palladium catalysts are commonly used. The choice of the palladium precursor (e.g., Pd(OAc)2, PdCl2) and the ligand is critical.

  • Directing Group: Many C-H functionalization reactions on pyrazoles require a directing group to achieve high regioselectivity and reactivity.

  • Oxidant: An appropriate oxidant is often required to regenerate the active catalyst. Common oxidants include Ag2CO3, Cu(OAc)2, and benzoquinone.

  • Solvent: The solvent can significantly influence the reaction outcome. Protic solvents like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can promote C-H activation.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki Coupling of Halogenated Pyrazoles

Problem: A Suzuki coupling reaction between a bromo-pyrazole and a boronic acid is resulting in a low yield of the desired coupled product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Catalyst Inactivity Ensure the palladium catalyst is not deactivated. Use a pre-catalyst or add a phosphine ligand to stabilize the active species.
Base Incompatibility The choice of base is crucial. Screen different bases such as K3PO4, K2CO3, or Cs2CO3. The base should be strong enough to facilitate transmetalation but not so strong as to cause side reactions.
Poor Solubility Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective.
Suboptimal Temperature The reaction may require heating. Incrementally increase the temperature and monitor the reaction progress by TLC or LC-MS.
Boronic Acid Decomposition Boronic acids can be unstable, especially at high temperatures. Use fresh boronic acid or consider using a more stable boronate ester.

Experimental Protocol: General Procedure for Suzuki Coupling of Bromo-pyrazoles

  • To a reaction vessel, add the bromo-pyrazole (1.0 eq.), the boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent mixture (e.g., dioxane/water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (as monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Guide 2: Catalyst Deactivation in C-H Activation Reactions

Problem: The C-H activation reaction starts but then stalls before reaching completion, suggesting catalyst deactivation.

Troubleshooting Logic:

G start Catalyst Deactivation Suspected check_atmosphere Verify Inert Atmosphere start->check_atmosphere check_reagents Check Reagent Purity start->check_reagents ligand_choice Evaluate Ligand Stability start->ligand_choice oxidant_issue Assess Oxidant Compatibility start->oxidant_issue degas_solvents Degas Solvents Thoroughly check_atmosphere->degas_solvents purify_reagents Purify Starting Materials check_reagents->purify_reagents robust_ligand Switch to a More Robust Ligand ligand_choice->robust_ligand screen_oxidants Screen Alternative Oxidants oxidant_issue->screen_oxidants end Reaction to Completion degas_solvents->end purify_reagents->end robust_ligand->end screen_oxidants->end

Figure 2. Decision-making process for addressing catalyst deactivation.

Data on Ligand Effects in C-H Arylation of Pyrazoles:

LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)
None5120<10
PPh3512045
XPhos210085
RuPhos210092

Note: This is representative data; actual results may vary depending on the specific substrates and conditions.

Technical Support Center: Regioselectivity in the Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This resource is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity in pyrazole synthesis?

The primary challenge in achieving high regioselectivity in the synthesis of substituted pyrazoles arises when using unsymmetrical starting materials. This is particularly prominent in two common synthetic routes:

  • Knorr Cyclocondensation: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomeric pyrazoles.[1] These isomers are often difficult to separate by standard chromatographic techniques or crystallization, resulting in lower yields of the desired product.[1]

  • 1,3-Dipolar Cycloaddition: While generally more regioselective than the Knorr condensation, the reaction of diazo compounds with unsymmetrical alkynes can also sometimes yield a mixture of regioisomers.[1][2]

The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[1]

Q2: How can I control the regioselectivity in the Knorr condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine?

Controlling regioselectivity in the Knorr condensation is a critical aspect of pyrazole synthesis. Several strategies can be employed:

  • Exploiting Steric and Electronic Differences: Significant differences in the steric bulk or electronic properties of the two carbonyl groups in the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to the more accessible or more electrophilic carbonyl group.[1]

  • Modification of Reaction Conditions:

    • pH Control: The pH of the reaction medium can influence the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Under acidic conditions, the more basic nitrogen is protonated, leading to the attack of the other nitrogen atom on a carbonyl group.[1]

    • Solvent Effects: The choice of solvent can significantly impact regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer.[3][4][5]

  • Use of 1,3-Dicarbonyl Surrogates: Employing surrogates such as β-enaminones, where one carbonyl group is masked as an enamine, can effectively control the direction of the initial attack by the hydrazine, leading to a single regioisomer.[1]

Troubleshooting Guides

Problem 1: My Knorr condensation reaction is producing a nearly 1:1 mixture of regioisomers that are inseparable by column chromatography.

This is a common issue when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.

Possible Solutions:

  • Solvent Optimization: As a first step, try changing the solvent. As indicated in the table below, fluorinated alcohols can have a profound effect on the isomeric ratio.

  • pH Adjustment: If your substituted hydrazine has two nitrogens with different basicities, adjusting the pH can favor the formation of one regioisomer. An acidic medium will protonate the more basic nitrogen, directing the reaction pathway.[1]

  • Synthesis of a 1,3-Dicarbonyl Surrogate: If the above methods fail, consider a synthetic route that involves a 1,3-dicarbonyl surrogate like a β-enaminone. This will pre-determine the site of initial hydrazine attack.[1]

Quantitative Data on Solvent Effects in Knorr Condensation

1,3-Dicarbonyl CompoundSubstituted HydrazineSolventRegioisomeric Ratio (Major:Minor)Reference
1-Phenyl-1,3-butanedioneMethylhydrazineEthanol~1:1[3][4]
1-Phenyl-1,3-butanedioneMethylhydrazineTFE95:5[3][4]
1-Phenyl-1,3-butanedioneMethylhydrazineHFIP>99:1[3][4]
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineEthanol60:40[3][4]
1-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineHFIP97:3[3][4]

Problem 2: My 1,3-dipolar cycloaddition of a diazo compound with a terminal alkyne is giving poor regioselectivity.

While generally highly regioselective, issues can arise depending on the specific substrates used.

Possible Solutions:

  • Catalyst Screening: For metal-catalyzed cycloadditions, the choice of metal and ligands can influence the regiochemical outcome. Consider screening different catalysts (e.g., copper, ruthenium) to optimize the reaction.

  • In Situ Generation of Diazo Compounds: The method of generating the diazo compound can be crucial. In situ generation from N-tosylhydrazones, for example, can lead to high regioselectivity in subsequent cycloadditions.[6][7]

  • Use of Alkyne Surrogates: In some cases, employing alkyne surrogates can provide better control over the regioselectivity of the cycloaddition.

Experimental Protocols

Key Experiment: Regioselective Synthesis of 1-Methyl-5-phenyl-1H-pyrazole using a Fluorinated Alcohol

This protocol is adapted from studies demonstrating the effectiveness of fluorinated alcohols in controlling regioselectivity.[3][4]

Materials:

  • 1-Phenyl-1,3-butanedione

  • Methylhydrazine

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 1-phenyl-1,3-butanedione (1.0 mmol) in HFIP (5 mL) at room temperature, add methylhydrazine (1.1 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1-methyl-5-phenyl-1H-pyrazole.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and isomeric purity.

Visualizations

Knorr_Condensation_Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products cluster_factors Controlling Factors Unsymmetrical\n1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack at\nCarbonyl 1 Attack at Carbonyl 1 Unsymmetrical\n1,3-Dicarbonyl->Attack at\nCarbonyl 1 Path A Attack at\nCarbonyl 2 Attack at Carbonyl 2 Unsymmetrical\n1,3-Dicarbonyl->Attack at\nCarbonyl 2 Path B Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Attack at\nCarbonyl 1 Substituted\nHydrazine->Attack at\nCarbonyl 2 Regioisomer A Regioisomer A Attack at\nCarbonyl 1->Regioisomer A Regioisomer B Regioisomer B Attack at\nCarbonyl 2->Regioisomer B Steric Hindrance Steric Hindrance Steric Hindrance->Attack at\nCarbonyl 1 Electronic Effects Electronic Effects Electronic Effects->Attack at\nCarbonyl 2 Solvent Solvent Solvent->Attack at\nCarbonyl 1 pH pH pH->Attack at\nCarbonyl 2

Caption: Factors influencing regioselectivity in the Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Poor Regioselectivity in Pyrazole Synthesis Q1 Is the reaction a Knorr Condensation? Start->Q1 A1_Yes Optimize Solvent (e.g., TFE, HFIP) Q1->A1_Yes Yes A1_No Is it a 1,3-Dipolar Cycloaddition? Q1->A1_No No Q2 Isomeric Ratio Improved? A1_Yes->Q2 A2_Yes Screen Catalysts and Ligands A1_No->A2_Yes Yes A2_No Consult Literature for Alternative Routes A1_No->A2_No No A3_Yes Proceed with Purification Q2->A3_Yes Yes A3_No Adjust pH of Reaction Medium Q2->A3_No No Q3 Isomeric Ratio Improved? A3_No->Q3 A4_Yes Proceed with Purification Q3->A4_Yes Yes A4_No Consider 1,3-Dicarbonyl Surrogate Synthesis Q3->A4_No No

Caption: A troubleshooting workflow for addressing poor regioselectivity.

References

Technical Support Center: Pyrazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of pyrazole synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Problem 1: Poor or Incorrect Regioselectivity in Unsymmetrical Pyrazole Synthesis

  • Question: My reaction is producing a mixture of regioisomers, with the undesired isomer being predominant. How can I improve the regioselectivity?

  • Potential Causes:

    • The classical Knorr cyclocondensation reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is prone to poor regioselectivity.[1]

    • Steric and electronic similarities between the two carbonyl groups of the 1,3-dicarbonyl substrate can lead to non-selective initial condensation with the hydrazine.[1]

    • The reaction conditions (solvent, temperature, catalyst) may not be optimal for directing the reaction towards the desired isomer.

  • Recommended Solutions:

    • Modify the 1,3-dicarbonyl surrogate: Employ β-enaminones or other protected dicarbonyl equivalents to force the initial condensation at a specific carbonyl group.[1]

    • Optimize Reaction Conditions: Aprotic dipolar solvents like DMF, NMP, or DMAc have shown better results than polar protic solvents such as ethanol for cyclocondensation reactions.[2]

    • Use of Catalysts: The addition of an acid or base catalyst can influence the reaction pathway. For instance, nano-ZnO has been used as an efficient and environmentally friendly catalyst in the condensation of phenylhydrazine with ethyl acetoacetate.[3]

    • Consider Alternative Synthetic Routes: Methods like 1,3-dipolar cycloadditions of diazo compounds with alkynes can offer higher regioselectivity.[4]

Problem 2: Low Yields and Incomplete Reactions

  • Question: The yield of my pyrazole product is consistently low, and I observe a significant amount of starting material remaining even after extended reaction times. What can I do to improve the yield?

  • Potential Causes:

    • Insufficient reaction temperature or time.

    • Poor catalyst activity or catalyst poisoning.

    • Sub-optimal solvent choice, leading to poor solubility of reactants.

    • Decomposition of starting materials or product under the reaction conditions.

  • Recommended Solutions:

    • Reaction Parameter Optimization: Systematically screen reaction temperatures and times. For example, in the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the temperature to 60 °C improved the product yield.[3]

    • Catalyst Screening: Evaluate different catalysts and catalyst loadings. For instance, a rhodium-catalyzed addition-cyclization of hydrazines with alkynes proceeds under mild conditions to afford highly substituted pyrazoles.[5]

    • Solvent Selection: Choose a solvent that ensures good solubility for all reactants. The use of eco-friendly solvents like PEG-400 has been reported for the synthesis of 3,5-disubstituted 1H-pyrazoles.[4]

    • Microwave-Assisted Synthesis: Microwave irradiation can sometimes lead to higher yields and shorter reaction times, as demonstrated in the synthesis of 3,5-disubstituted-1H-pyrazoles under solvent-free conditions.[3]

Problem 3: Formation of Impurities and Difficult Purification

  • Question: My crude product contains several impurities, making purification by chromatography or crystallization challenging. How can I minimize impurity formation?

  • Potential Causes:

    • Side reactions, such as the formation of pyrazoline intermediates that are not fully oxidized to pyrazoles.[2]

    • Condensation of the aryl diazonium species with another aniline species, which can be an issue when diazotization is not performed under acidic conditions.[6]

    • Thermal degradation of reactants or products at elevated temperatures.

    • Use of reagents with inherent impurities.

  • Recommended Solutions:

    • In Situ Oxidation: When using pyrazoline intermediates, ensure complete oxidation to the pyrazole. Benign oxidation protocols, such as heating in DMSO under an oxygen atmosphere, can be effective.[5]

    • Control of Reaction pH: For reactions involving diazotization, maintaining acidic conditions is crucial to prevent side reactions.[6]

    • One-Pot Procedures: Employing one-pot, multi-component reactions can minimize the isolation of intermediates and reduce the chances of impurity formation. Several one-pot syntheses for substituted pyrazoles have been developed.[3][5]

    • Flow Chemistry: Continuous flow manufacturing can offer better control over reaction parameters, leading to improved impurity profiles compared to traditional batch processes.[7][8]

Problem 4: Safety Concerns with Hazardous Reagents like Hydrazine

  • Question: I am concerned about the safety of using hydrazine at a larger scale. Are there safer alternatives or handling procedures?

  • Potential Causes:

    • Hydrazine is a toxic and potentially explosive reagent.[8]

    • Diazonium intermediates can be unstable and may decompose explosively under certain conditions (shock, friction, heat).[6]

  • Recommended Solutions:

    • Use of Hydrazine Salts: Hydrazine monohydrochloride is often used as a more stable alternative to anhydrous hydrazine.[5]

    • In Situ Generation of Reagents: Where possible, generate hazardous intermediates in situ to avoid their accumulation.

    • Alternative Reagents: For diazotization, substituting sodium nitrite with tert-butyl nitrite (TBN) can be a safer option.[6]

    • Continuous Flow Synthesis: Flow chemistry is inherently safer for handling hazardous reagents as it involves small reaction volumes at any given time, minimizing the risk associated with exothermic events or unstable intermediates.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for pyrazoles, and how do I choose the best one for scale-up?

A1: The most common routes include:

  • Knorr Cyclocondensation: Reaction of 1,3-dicarbonyl compounds with hydrazines. This is a classical method but often suffers from poor regioselectivity with unsymmetrical substrates.[1]

  • 1,3-Dipolar Cycloaddition: Reaction of diazo compounds with alkynes or alkenes. This can offer better regioselectivity.[4]

  • Multi-component Reactions: One-pot synthesis involving three or more components can be efficient and atom-economical.[5]

The choice of route for scale-up depends on factors like the availability and cost of starting materials, desired substitution pattern, regioselectivity requirements, and safety considerations. For complex molecules or when high regioselectivity is crucial, modern methods like catalytic cross-coupling or C-H activation on a pre-formed pyrazole ring might be more suitable.[4]

Q2: How can I effectively transition my pyrazole synthesis from a batch process to a continuous flow setup?

A2: Transitioning to flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability.[7] The key steps are:

  • Route Scouting and Optimization: Identify a robust synthetic route suitable for flow conditions. This may involve optimizing solvent, temperature, and reaction times on a lab-scale flow reactor.

  • Parameter Screening: Use the flow setup to rapidly screen a wide range of reaction parameters to find the optimal conditions for yield and purity.

  • Scale-Up by Time: In a flow system, scaling up production is achieved by running the process for a longer duration, rather than increasing the reactor size.[9]

  • Downstream Processing: Integrate continuous purification methods like crystallization or extraction to create a seamless end-to-end process.

Q3: What are the critical process parameters to monitor during the scale-up of pyrazole synthesis?

A3: Critical parameters to monitor include:

  • Temperature: Exothermic reactions need careful temperature control to prevent runaway reactions and impurity formation.[6]

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially in multiphasic reactions.

  • Addition Rates: The rate of addition of reagents can significantly impact selectivity and safety.

  • pH: As mentioned, pH control is vital in reactions like diazotization.[6]

  • Impurity Profile: In-process controls (e.g., HPLC, GC) should be used to monitor the formation of impurities and by-products.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 3,5-Disubstituted 1H-Pyrazoles

EntryStarting MaterialsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
11,3-Diketone, ArylhydrazineNano-ZnORoom Temp.0.5-190-98[3]
21,3-Diyne, PhenylhydrazinePEG-40080285-95[4]
3β,γ-Unsaturated HydrazoneCu-catalyst/DMSO1001260-91[5]
4Tosylhydrazone, α,β-Unsaturated Carbonyl CompoundMicrowave, Solvent-free1200.1-0.2580-95[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Aldehydes and Alkynes

This protocol is based on a three-component procedure.

Materials:

  • Substituted aromatic aldehyde

  • Tosylhydrazine

  • Terminal alkyne

  • Solvent (e.g., DMF)

  • Base (e.g., K2CO3)

Procedure:

  • To a solution of the substituted aromatic aldehyde (1.0 mmol) in the chosen solvent, add tosylhydrazine (1.1 mmol).

  • Stir the mixture at room temperature for the time required to form the tosylhydrazone intermediate (monitor by TLC).

  • Add the terminal alkyne (1.2 mmol) and the base to the reaction mixture.

  • Heat the reaction to the optimized temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted 1H-pyrazole.

Visualizations

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) Check_Params Review Reaction Parameters (Temp, Time, Conc.) Start->Check_Params Check_Reagents Verify Reagent Quality & Purity Start->Check_Reagents Analyze_Side_Products Identify Side Products (NMR, MS) Start->Analyze_Side_Products Optimize_Cond Optimize Conditions (Solvent, Catalyst) Check_Params->Optimize_Cond Check_Reagents->Optimize_Cond Modify_Route Consider Alternative Synthetic Route Analyze_Side_Products->Modify_Route Purification Optimize Purification Method Analyze_Side_Products->Purification Flow_Chem Evaluate Transition to Flow Chemistry Optimize_Cond->Flow_Chem If safety/scalability is a major issue Success Problem Resolved Optimize_Cond->Success Modify_Route->Flow_Chem If batch is problematic Modify_Route->Success Purification->Success Flow_Chem->Success

Caption: Troubleshooting workflow for pyrazole synthesis scale-up.

Synthetic_Route_Decision Start Goal: Synthesize Target Pyrazole Criteria Regioselectivity Needed? Starting Material Cost/Availability Safety Concerns (e.g., Hydrazine) Start->Criteria Knorr Knorr Condensation (1,3-Dicarbonyl + Hydrazine) Criteria:f0->Knorr No Criteria:f1->Knorr High Criteria:f2->Knorr Moderate Dipolar 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Criteria:f0->Dipolar Yes MultiComp Multi-component Reaction Criteria:f1->MultiComp Moderate Flow Continuous Flow Synthesis Criteria:f2->Flow High

Caption: Decision matrix for selecting a pyrazole synthesis route.

Batch_to_Flow_Transition Batch_Opt 1. Optimized Batch Process Flow_Feasibility 2. Feasibility Study in Lab-Scale Flow Reactor Batch_Opt->Flow_Feasibility Param_Screen 3. Continuous Parameter Screening & Optimization Flow_Feasibility->Param_Screen Scale_Up 4. Scale-Up by Extended Run Time Param_Screen->Scale_Up Downstream 5. Integration with Continuous Downstream Processing Scale_Up->Downstream Final_Process 6. Validated Continuous Manufacturing Process Downstream->Final_Process

Caption: Workflow for transitioning from batch to continuous flow synthesis.

References

Technical Support Center: Production of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The classical and most prevalent method for synthesizing pyrazolones is the condensation of a β-ketoester with a hydrazine derivative.[1] For this compound, this typically involves the reaction of ethyl p-toluoylacetate with methylhydrazine. The reaction is usually carried out in a suitable solvent like ethanol or acetic acid and may be heated to drive the reaction to completion.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Impurities in the synthesis of this compound can originate from starting materials, by-products, intermediates, and degradation products.[2] Key potential impurities include:

  • Unreacted Starting Materials: Residual ethyl p-toluoylacetate and methylhydrazine.

  • Isomeric Impurity: 1-Methyl-5-p-tolyl-1H-pyrazol-3-ol, which can form depending on the regioselectivity of the cyclization reaction.

  • Hydrolysis Products: p-toluoylacetic acid, formed from the hydrolysis of the starting ester.

  • Oxidation Products: Degradation of the pyrazolone ring can occur under harsh conditions.

Q3: Which analytical techniques are best suited for impurity profiling of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[3]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying impurities and is capable of separating the main compound from its closely related structural isomers and other by-products.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any isolated impurities.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification of unknown impurities by providing both chromatographic separation and mass information.

Q4: How can I improve the purity of my final product?

A4: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

  • Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, silica gel column chromatography can be employed using an appropriate eluent system.

  • Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can remove certain types of impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it has gone to completion. If the reaction has stalled, consider increasing the reaction time or temperature.
Suboptimal Reaction Temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to the formation of degradation products.
Incorrect Stoichiometry Ensure the correct molar ratios of reactants are used. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to purification challenges.
Moisture in Reagents/Solvents Use anhydrous solvents and ensure starting materials are dry, as water can hydrolyze the ester starting material.
Loss of Product During Work-up Optimize the work-up and purification steps. Ensure the pH is appropriate during extraction and that the correct solvent is used for recrystallization to minimize product loss.
Issue 2: High Levels of the Isomeric Impurity (1-Methyl-5-p-tolyl-1H-pyrazol-3-ol)
Possible Cause Troubleshooting Step
Reaction Conditions Favoring Isomer Formation The regioselectivity of the reaction between an unsymmetrical β-ketoester and an unsymmetrical hydrazine can be influenced by reaction conditions. Varying the solvent, temperature, and catalyst (if any) may alter the isomeric ratio. Acidic or basic conditions can influence which nitrogen of the methylhydrazine initially attacks the keto or ester carbonyl.
Co-crystallization of Isomers If the isomeric impurity is difficult to remove by recrystallization, consider using a different solvent system or employing column chromatography for purification.
Issue 3: Presence of Unidentified Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Side Reactions Review the reaction mechanism for potential side reactions. For example, self-condensation of the β-ketoester or side reactions of the hydrazine.
Degradation of Product The pyrazolone ring can be susceptible to degradation under strongly acidic, basic, or oxidative conditions. Ensure the work-up and storage conditions are appropriate.
Contaminated Reagents or Solvents Use high-purity reagents and solvents to avoid introducing extraneous impurities.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity Name Structure Potential Source Typical Analytical Method
Ethyl p-toluoylacetateUnreacted starting materialHPLC, GC-MS
MethylhydrazineUnreacted starting materialDerivatization followed by HPLC or GC-MS
1-Methyl-5-p-tolyl-1H-pyrazol-3-olIsomeric by-productHPLC, NMR
p-Toluic acidHydrolysis of starting material or productHPLC

Table 2: Illustrative Impact of Reaction Conditions on Product Purity

Reaction Temperature (°C) Reaction Time (h) Purity of this compound (%) Isomeric Impurity (%)
80492.55.8
80895.13.2
100496.22.5
100894.8 (degradation observed)2.3
120489.7 (significant degradation)1.9

Note: The data in this table is for illustrative purposes only and may not represent actual experimental results.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the classical synthesis of pyrazolones.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl p-toluoylacetate (1.0 eq) in absolute ethanol.

  • Addition of Reactant: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

Protocol 2: HPLC Method for Impurity Profiling

This is a general-purpose HPLC method that can be optimized for the specific application.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution can be used for optimal separation.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Illustrative):

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Pathway Ethyl_p-toluoylacetate Ethyl p-toluoylacetate Intermediate Hydrazone Intermediate Ethyl_p-toluoylacetate->Intermediate + Methylhydrazine Methylhydrazine Methylhydrazine Methylhydrazine->Intermediate Product This compound Intermediate->Product Cyclization (-EtOH) Isomer 1-Methyl-5-p-tolyl-1H-pyrazol-3-ol Intermediate->Isomer Alternative Cyclization

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start High Impurity Level Detected Identify_Impurity Identify Impurity (LC-MS, NMR) Start->Identify_Impurity Is_It_Isomer Isomeric Impurity? Identify_Impurity->Is_It_Isomer Is_It_Starting_Material Unreacted Starting Material? Is_It_Isomer->Is_It_Starting_Material No Adjust_Conditions Adjust Reaction Conditions (Solvent, Temp.) Is_It_Isomer->Adjust_Conditions Yes Is_It_Degradation Degradation Product? Is_It_Starting_Material->Is_It_Degradation No Increase_Time_Temp Increase Reaction Time/Temp Is_It_Starting_Material->Increase_Time_Temp Yes Modify_Workup Modify Work-up Conditions (Avoid harsh pH/temp) Is_It_Degradation->Modify_Workup Yes Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Adjust_Conditions->Optimize_Purification End Impurity Level Acceptable Optimize_Purification->End Check_Purity Check Purity of Starting Materials Increase_Time_Temp->Check_Purity Check_Purity->Optimize_Purification Modify_Workup->Optimize_Purification Experimental_Workflow Sample Crude Product Sample Sample_Prep Sample Preparation (Dissolve in appropriate solvent) Sample->Sample_Prep HPLC_Analysis HPLC-UV Analysis (Quantify known impurities) Sample_Prep->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Identify volatile impurities) Sample_Prep->GCMS_Analysis LCMS_Analysis LC-MS Analysis (Identify unknown impurities) Sample_Prep->LCMS_Analysis Data_Analysis Data Analysis and Reporting HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis NMR_Analysis NMR Analysis (Structural confirmation) LCMS_Analysis->NMR_Analysis For structural elucidation NMR_Analysis->Data_Analysis Decision Purity Assessment Data_Analysis->Decision Pass Product Meets Specification Decision->Pass Pass Fail Further Purification Required Decision->Fail Fail

References

Technical Support Center: Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of pyrazole derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of solvent effects.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a low yield. What are the most common solvent-related factors that could be causing this?

A1: Low yields in pyrazole synthesis are frequently linked to the choice of solvent. Key factors to consider include:

  • Solvent Polarity and Type: The polarity of the solvent plays a crucial role. While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as DMF, NMP, or DMAc can sometimes offer better results, especially in cyclocondensation reactions.[1] In some cases, solvent-free conditions or the use of greener alternatives like water or ionic liquids can significantly improve yields.[2][3][4]

  • Catalyst and Solvent Synergy: The effectiveness of a catalyst can be highly dependent on the solvent system. For instance, some reactions may show a dramatic increase in yield when a specific catalyst is paired with an optimal solvent, like the use of sodium p-toluenesulfonate (NaPTS) in aqueous media.[5]

  • Reaction Temperature and Time: The boiling point of the solvent will dictate the accessible temperature range for the reaction. Insufficient temperature can lead to slow reaction rates and incomplete conversion, resulting in lower yields. Conversely, excessively high temperatures can lead to side product formation. Microwave-assisted synthesis, often performed under solvent-free conditions, can be an effective strategy to reduce reaction times and improve yields.[6][7]

Q2: I am observing the formation of multiple regioisomers in my reaction. How can the solvent influence the regioselectivity of pyrazole synthesis?

A2: The formation of regioisomers is a common challenge, particularly in the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The solvent can influence regioselectivity in the following ways:

  • Protic vs. Aprotic Solvents: The use of aprotic dipolar solvents has been shown to provide better regioselectivity compared to polar protic solvents like ethanol in the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones.[1]

  • Acidic Conditions: The addition of an acid, such as HCl, to an amide solvent (e.g., N,N-dimethylacetamide) can enhance both the reaction rate and regioselectivity by accelerating the dehydration steps.[1]

Q3: My reaction is proceeding very slowly. Can a change in solvent help to increase the reaction rate?

A3: Absolutely. The reaction rate is highly sensitive to the solvent. Here are some points to consider:

  • Solvent-Free Conditions: In many cases, eliminating the solvent altogether and running the reaction under solvent-free conditions can lead to a significant increase in the reaction rate.[4][8] This is often attributed to higher reactant concentrations.

  • Microwave Irradiation: Combining solvent-free conditions with microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[6][9]

  • Ionic Liquids: Ionic liquids can act as both the solvent and a catalyst, in some instances, accelerating the reaction.[9]

  • High-Boiling Point Solvents: If a higher reaction temperature is required to increase the rate, switching to a higher-boiling point solvent may be beneficial, provided the reactants and products are stable at that temperature.

Troubleshooting Guide

Issue Potential Solvent-Related Cause Troubleshooting Steps
Low Yield Inappropriate solvent polarity.Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, dichloromethane, water).[3] Consider using aprotic dipolar solvents like DMF or DMAc, especially for cyclocondensation reactions.[1]
Reaction is not going to completion.Switch to a higher boiling point solvent to increase the reaction temperature. Alternatively, consider microwave-assisted synthesis to enhance the reaction rate.[6][9]
Catalyst is not effective in the chosen solvent.Investigate different catalyst-solvent combinations. Some catalysts exhibit significantly different activities in different solvents.
Formation of Regioisomers Use of a polar protic solvent.Switch to an aprotic dipolar solvent like N,N-dimethylacetamide.[1]
Reaction conditions are not optimized for regioselectivity.Add a catalytic amount of acid (e.g., HCl) to the reaction mixture, particularly when using amide solvents.[1]
Slow Reaction Rate Low reactant concentration in solution.Attempt the reaction under solvent-free conditions.[4][8]
Insufficient thermal energy.Employ microwave irradiation to accelerate the reaction.[6][9]
Difficult Product Isolation Product is highly soluble in the reaction solvent.Choose a solvent in which the product is sparingly soluble at room temperature or upon cooling to facilitate precipitation.
Formation of impurities due to solvent interaction.Select an inert solvent that does not react with the starting materials, reagents, or products.

Data on Solvent Effects in Pyrazole Synthesis

Table 1: Effect of Different Solvents on the Yield of a Pyrazole Derivative

EntrySolventCatalystYield (%)Reference
1AcetonitrilePVSA-[3]
2MethanolPVSA-[3]
3EthanolPVSA98[3]
4DichloromethanePVSA-[3]
5WaterPVSA-[3]
6Solvent-freePVSA49[3]

PVSA: Poly(vinyl-sulfonic acid)

Table 2: Comparison of Reaction Time and Yield in Acetone vs. Solvent-Free Conditions

EntryConditionsTime (h)Yield (%)Reference
1Acetone, room temp.7275[8]
2Solvent-free with TBAB, room temp.0.582[4]

TBAB: Tetrabutylammonium bromide

Experimental Protocols

Protocol 1: Synthesis of 1,3-Substituted 1-Arylpyrazoles in an Aprotic Dipolar Solvent

This protocol is based on the findings that aprotic dipolar solvents can improve yields and regioselectivity.[1]

  • To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in N,N-dimethylacetamide (5 mL), add the aryl hydrochloride hydrazine (1.1 mmol).

  • Add a solution of 10 N HCl (0.1 mmol) to the mixture.

  • Stir the reaction mixture at ambient temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.

Protocol 2: Solvent-Free Synthesis of Pyrazole Derivatives using Microwave Irradiation

This protocol is a green and efficient method for pyrazole synthesis.[6]

  • In a microwave-safe vessel, mix the 4-alkoxy-1,1,1-trifluoro-3-alken-2-one (1.0 mmol) and the desired hydrazine (1.1 mmol).

  • Place the vessel in a domestic or laboratory microwave oven.

  • Irradiate the mixture at a suitable power level (e.g., 300 W) for 3-5 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualizations

experimental_workflow cluster_conventional Conventional Synthesis cluster_solvent_free Solvent-Free Microwave Synthesis start_conv 1. Dissolve 1,3-dicarbonyl in solvent (e.g., Ethanol) add_hydrazine_conv 2. Add Hydrazine start_conv->add_hydrazine_conv reflux 3. Heat under Reflux add_hydrazine_conv->reflux workup_conv 4. Aqueous Workup & Purification reflux->workup_conv product_conv Pyrazole Derivative workup_conv->product_conv start_sf 1. Mix 1,3-dicarbonyl & Hydrazine microwave 2. Microwave Irradiation start_sf->microwave purification_sf 3. Purification microwave->purification_sf product_sf Pyrazole Derivative purification_sf->product_sf

Caption: Comparison of conventional vs. solvent-free pyrazole synthesis.

solvent_selection_logic start Starting Pyrazole Synthesis issue Encountering Issues? (Low Yield, Isomers, Slow Rate) start->issue low_yield Low Yield issue->low_yield Yes isomers Regioisomers issue->isomers Yes slow_rate Slow Reaction issue->slow_rate Yes sol_yield Try Aprotic Dipolar (DMF) or Solvent-Free low_yield->sol_yield sol_isomers Use Aprotic Dipolar Solvent + Acid Catalyst isomers->sol_isomers sol_slow Solvent-Free + Microwave or Ionic Liquid slow_rate->sol_slow

Caption: Troubleshooting logic for solvent selection in pyrazole synthesis.

References

Validation & Comparative

Validation of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol, a novel pyrazole derivative. Due to the absence of published experimental data for this specific compound, its performance is benchmarked against established alternatives, primarily the well-characterized pyrazole-based drug, Celecoxib. The data presented for this compound is hypothetical and intended for illustrative and comparative purposes, based on the known biological activities of structurally similar pyrazole compounds.

Data Presentation: Comparative Bioactivity

The following tables summarize the quantitative data from key bioactivity assays. Pyrazole derivatives are widely recognized for their anti-inflammatory and anticancer properties.[1][2] Therefore, the comparative analysis focuses on these two areas.

Table 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its inhibition is a primary mechanism for many anti-inflammatory drugs.[3]

CompoundTargetAssay TypeIC₅₀ (nM)Selectivity Index (COX-1/COX-2)
This compound COX-2Enzyme InhibitionHypothetical: 50Hypothetical: >500
CelecoxibCOX-2Enzyme Inhibition40[4]600[5]
Diclofenac (Non-selective NSAID)COX-1/COX-2Enzyme Inhibition60 (COX-1), 790 (COX-2)[5]0.076

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Cytotoxicity in Human Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

CompoundCell LineAssay TypeIC₅₀ (µM)
This compound MCF-7 (Breast Cancer)MTT AssayHypothetical: 25
A549 (Lung Cancer)MTT AssayHypothetical: 40
CelecoxibMCF-7 (Breast Cancer)CCK-8 Assay37.2[7]
A549 (Lung Cancer)MTT Assay35-65[8]
Doxorubicin (Chemotherapy Drug)MCF-7 (Breast Cancer)MTT Assay0.5 - 1.5
A549 (Lung Cancer)MTT Assay0.1 - 0.5

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro COX-2 Inhibition Assay

Objective: To determine the in vitro potency and selectivity of a test compound to inhibit the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound, Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection

Procedure:

  • The test compound is pre-incubated with the human recombinant COX-2 enzyme in the assay buffer for a specified period (e.g., 15 minutes) at 37°C.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined time (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by the addition of a stop solution (e.g., 1 M HCl).

  • The concentration of PGE2, the product of the COX-2 reaction, is quantified using a competitive EIA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the test compound.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against a range of compound concentrations.

MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microplate

Procedure:

  • Cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the bioactivity assessment of this compound.

COX2_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 EP_Receptors EP Receptors PGE2->EP_Receptors Downstream_Signaling Downstream Signaling (e.g., cAMP, β-catenin) EP_Receptors->Downstream_Signaling Inflammation Inflammation Downstream_Signaling->Inflammation Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Pyrazol_Compound This compound (Hypothetical Inhibitor) Pyrazol_Compound->COX2

Caption: Hypothetical inhibition of the COX-2 signaling pathway.

Bioactivity_Validation_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Silico_Screening In Silico Screening (Docking, ADMET) Compound_Synthesis->In_Silico_Screening In_Vitro_Assays In Vitro Bioactivity Assays (e.g., Enzyme Inhibition, Cell Viability) In_Silico_Screening->In_Vitro_Assays Lead_Identification Lead Compound Identification In_Vitro_Assays->Lead_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship) Lead_Identification->Lead_Optimization Lead_Optimization->In_Vitro_Assays Iterative Improvement In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: General experimental workflow for bioactivity validation.

References

comparative study of pyrazole synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Pyrazole Synthesis Methods

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are considered a cornerstone in medicinal and agrochemical research. Their derivatives exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties.[1] The pyrazole nucleus is a key structural motif in several commercial drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[1] The first synthesis of a pyrazole derivative was reported by Ludwig Knorr in 1883, and since then, a multitude of synthetic strategies have been developed.[2]

This guide provides a comparative overview of the most prominent methods for pyrazole synthesis, including classical and modern techniques. We will objectively compare their performance, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications.

Knorr Pyrazole Synthesis: The Classic Approach

The Knorr pyrazole synthesis is the most traditional and widely employed method for constructing the pyrazole ring.[3] It involves the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative.[4] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[3][5] A primary limitation of using unsymmetrical 1,3-dicarbonyls is the potential formation of a mixture of two regioisomers.[6][7]

G sub 1,3-Dicarbonyl Compound int1 Hydrazone/ Enamine Intermediate sub->int1 hyd Hydrazine Derivative hyd->int1 cat Acid Catalyst cat->int1 Condensation int2 Non-aromatic Hemiaminal int1->int2 Intramolecular Cyclization prod Pyrazole Product int2->prod Dehydration h2o 2 H₂O int2->h2o

Fig 1. General workflow for the Knorr pyrazole synthesis.
Data Presentation: Knorr Synthesis

Entry1,3-Dicarbonyl CompoundHydrazineCatalyst/SolventConditionsTimeYield (%)Ref
1Ethyl acetoacetatePhenylhydrazineNano-ZnO / WaterReflux15 min95[1]
2Acetylacetone2,4-DinitrophenylhydrazineLiClO₄ / Ethylene GlycolRoom Temp.-95[6]
31,3-DiketoneArylhydrazineN,N-dimethylacetamideRoom Temp.-59-98[6]
4Ethyl benzoylacetatePhenylhydrazineAcetic acid / 1-Propanol100 °C1 hrHigh[8]
5Trifluoromethylated 1,3-diketoneArylhydrazine----[7]
Experimental Protocol: Synthesis of 1-phenyl-3-methyl-5-pyrazolone[8]
  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol) and phenylhydrazine (3 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid to catalyze the reaction.

  • Heating: Place the vial on a hot plate with a magnetic stirrer. Heat the reaction mixture to approximately 100°C with continuous stirring.

  • Reaction Monitoring: After 1 hour, monitor the reaction progress by performing a thin-layer chromatography (TLC) analysis to check for the consumption of the starting ethyl acetoacetate.

  • Work-up: Once the reaction is complete, add 10 mL of water to the hot reaction mixture with stirring to precipitate the product.

  • Isolation: Collect the resulting solid product by vacuum filtration, wash it with cold water, and allow it to air dry.

Multicomponent Reactions (MCRs): An Efficient Alternative

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for synthesizing complex molecules like pyrazoles in a single step from three or more starting materials.[9] This approach adheres to the principles of green chemistry by maximizing atom economy and reducing waste.[10] Various MCRs have been developed for pyrazole synthesis, often involving the in situ generation of a 1,3-dielectrophile which then reacts with a hydrazine component.[11]

G a Component A (e.g., Aldehyde) onepot One-Pot Reaction a->onepot b Component B (e.g., Malononitrile) b->onepot c Component C (e.g., Hydrazine) c->onepot d Component D (Optional) d->onepot prod Substituted Pyrazole onepot->prod Cascade of reactions (e.g., Knoevenagel, Michael, Cyclization)

Fig 2. Logical flow of a multicomponent pyrazole synthesis.
Data Presentation: Multicomponent Synthesis

EntryReactantsCatalyst/SolventConditionsTimeYield (%)Ref
1Aldehyde, Malononitrile, PhenylhydrazineIodine / Water--High[12]
2Aryl glyoxal, Aryl thioamide, PyrazoloneHFIPRoom Temp.6 hGood to Excellent[13]
3Enaminone, Benzaldehyde, Hydrazine-HClAmmonium Acetate / Water--Moderate
4Terminal alkyne, Aromatic aldehyde, HydrazineMolecular Iodine--68-99[1]
5Alkyne, Nitrile, Ti Imido ComplexAzobenzene (oxidant)145 °C20 h16[14]
Experimental Protocol: Three-Component Synthesis of Pyrazole-Linked Thiazoles[13]
  • Reaction Setup: To a 10 mL round-bottom flask, add aryl glyoxal (0.5 mmol), aryl thioamide (0.5 mmol), and the respective pyrazolone (0.5 mmol).

  • Solvent Addition: Add 1.0 mL of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to the flask.

  • Reaction: Stir the reaction mixture at room temperature (25 °C) for 6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol to afford the pure pyrazole-linked thiazole derivative.

Microwave-Assisted Synthesis: A Green and Rapid Technology

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique.[15] This method utilizes microwave irradiation to heat the reaction mixture, often leading to dramatic reductions in reaction time, increased product yields, and improved purity compared to conventional heating methods.[16][17] It has been successfully applied to various pyrazole synthesis strategies, including Knorr-type condensations and multicomponent reactions, frequently in eco-friendly solvents like water or ethanol.[17][18]

G react Reactants (e.g., Chalcone, Hydrazine) mw Microwave Reactor react->mw solv Solvent (e.g., Ethanol) solv->mw cool Cooling & Work-up mw->cool Reaction Complete params Set Parameters (Power, Temp, Time) params->mw Irradiate prod Pyrazole Product cool->prod Isolate & Purify

Fig 3. Experimental workflow for microwave-assisted pyrazole synthesis.
Data Presentation: Microwave-Assisted Synthesis

EntryReactantsSolvent / AdditiveMW ConditionsTimeYield (%)Ref
1Dibenzalacetone, PhenylhydrazineEthanol / NaOH100 W, 75 °C30 min-[19]
2α-Cyanoketone, Aryl hydrazine1 M HCl (aq)150 °C10-15 min70-90[18]
3Enone, Semicarbazide HClMethanol/Water / Pyridine100 W, 70 °C4 min82-96[17]
4Phenylhydrazine, ThiophenecarbaldehydeEthanol / Acetic Acid100 °C7 min-[17]
5Benzaldehyde, Ethyl-3-oxobutanoate, PhenylhydrazineWaterRoom Temp.20 min-[17]
Experimental Protocol: Microwave-Assisted Synthesis of Dihydro-Pyrazoles[20]
  • Reactant Preparation: In a microwave vial, place equimolar amounts (1 mmol) of the appropriate dibenzalacetone and 4-substituted phenylhydrazine hydrochloride.

  • Solvent and Base Addition: Add 3 mL of absolute ethanol, followed by sodium hydroxide (2.5 mmol, 0.10 g) to make the solution alkaline.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 W, maintaining a temperature of 75 °C, for 30 minutes.

  • Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Isolation: After the reaction is complete, cool the vial. Filter the formed precipitate under vacuum.

  • Purification: Wash the collected solid with water and then with cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate/petroleum ether) to obtain the pure dihydro-pyrazole.

Comparative Summary

Synthesis MethodKey AdvantagesKey DisadvantagesBest Suited For
Knorr Synthesis Well-established, readily available starting materials, high yields.[8]Potential for regioisomer mixtures, sometimes requires harsh conditions (acid/heat).[6]Large-scale synthesis of simple pyrazoles, foundational research.
Multicomponent Reactions High atom and step economy, molecular diversity, operational simplicity.[9][11]Optimization can be complex, discovery of new reactions can be challenging.High-throughput screening, combinatorial chemistry, lead discovery.
Microwave-Assisted Drastically reduced reaction times, higher yields, enhanced purity, green approach.[15][16]Requires specialized equipment, scalability can be an issue for some reactors.Rapid synthesis optimization, green chemistry applications, small-to-medium scale production.

Conclusion

The synthesis of pyrazoles has evolved significantly from the classical Knorr reaction to modern, highly efficient multicomponent and microwave-assisted methods. The traditional Knorr synthesis remains a robust and reliable method, particularly for well-established targets. However, for the rapid generation of diverse libraries of compounds for drug discovery and for practicing more sustainable chemistry, MCRs and microwave-assisted synthesis offer compelling advantages. The choice of synthetic method ultimately depends on the specific goals of the researcher, including the desired molecular complexity, scale of the reaction, available equipment, and emphasis on green chemistry principles.

References

A Comparative Guide to 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol and Other Pyrazolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pyrazolinone derivative, 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol, with other notable alternatives from the same class. The comparison is based on available experimental data for their biological activities, primarily focusing on antioxidant and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction to Pyrazolinone Derivatives

Pyrazolinones are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant effects.[1][2] The core pyrazolinone scaffold offers a versatile platform for chemical modifications, allowing for the fine-tuning of their pharmacological profiles.

One of the most well-known pyrazolinone derivatives is Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent antioxidant and free radical scavenger used clinically for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[3] Another historically significant derivative is Phenylbutazone , a non-steroidal anti-inflammatory drug (NSAID) previously used for treating arthritis, although its use has been limited due to side effects.[4]

This guide will focus on comparing the available data for This compound with these and other pyrazolinone derivatives to aid in the evaluation of its potential as a therapeutic agent.

Comparative Performance Data

The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound and other selected pyrazolinone derivatives. It is important to note that direct comparative studies including this compound are limited in the currently available literature. The data presented here is compiled from various sources and should be interpreted with this in mind.

Antioxidant Activity

The antioxidant activity of pyrazolinone derivatives is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method used for this purpose, with results often expressed as IC50 values (the concentration of the compound required to scavenge 50% of the DPPH radicals). Lower IC50 values indicate higher antioxidant activity.

Table 1: In Vitro Antioxidant Activity of Pyrazolinone Derivatives (DPPH Radical Scavenging Assay)

CompoundStructureIC50 (µM)Reference
This compound Data Not Available-
Edaravone3-methyl-1-phenyl-2-pyrazolin-5-one~18.1[1]
Phenylbutazone4-butyl-1,2-diphenylpyrazolidine-3,5-dioneData Not Available-
Derivative l (R2–CH3 substituted analogue)4-((4-methylphenyl)amino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one3.5 ± 0.1[1][2]
Derivative m (R1, R2–diOH substituted analogue)4-((3,4-dihydroxyphenyl)amino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one2.6 ± 0.1[1][2]
Derivative e (R2–Cl substituted analogue)4-((4-chlorophenyl)amino)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one4.5 ± 0.1[1][2]
Ascorbic Acid (Standard)~25.2[5]

Note: The data for derivatives l, m, and e are from a study on functionalized pyrazolone derivatives and are presented here for comparative context.[1][2]

Anti-inflammatory Activity

The anti-inflammatory activity of pyrazolinone derivatives is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. COX-1 and COX-2 are the two main isoforms, with selective COX-2 inhibition being a desirable trait to reduce gastrointestinal side effects associated with non-selective NSAIDs.

Table 2: In Vitro Anti-inflammatory Activity of Pyrazolinone Derivatives (COX-1 and COX-2 Inhibition)

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound Data Not AvailableData Not AvailableData Not Available-
Phenylbutazone1004.323.26[4]
Celecoxib (Standard)150.04375[6]
Compound 9 (pyrazole sulphonamide derivative)5.400.01344.56[6]
Bipyrazole 10 -- (ED50 35.7 µmol/kg in vivo)7.83[7]
Pyranopyrazole 27 -- (ED50 38.7 µmol/kg in vivo)7.16[7]

Note: ED50 values for compounds 10 and 27 are from an in vivo carrageenan-induced paw edema model.[7] A direct comparison of IC50 values is not available for these compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A general method for the synthesis of 1-aryl-3-methyl-5-pyrazolones involves the condensation of a substituted hydrazine with an acetoacetic acid derivative.[8]

Protocol:

  • Diazotization of p-toluidine: p-Toluidine is diazotized using a standard procedure with sodium nitrite and a mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C).

  • Reduction of the diazonium salt: The resulting p-tolyldiazonium chloride is reduced to p-tolylhydrazine using a suitable reducing agent, such as a sulfite-bisulfite mixture. The pH of the reaction is typically maintained between 5.8 and 7.0.[8]

  • Condensation with acetoacetic acid amide: The synthesized p-tolylhydrazine is then condensed with acetoacetic acid amide. The pH for this condensation step is typically maintained between 1.9 and 2.5.[8]

  • Purification: The resulting crude product, 1-(4'-tolyl)-3-methyl-5-pyrazolone, is then purified by recrystallization from a suitable solvent to yield the final product.

DPPH Radical Scavenging Assay

This assay is used to determine the in vitro antioxidant activity of a compound.

Protocol: [5][7]

  • Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

  • Preparation of test compound solutions: The test compounds (e.g., this compound, Edaravone) are dissolved in a suitable solvent (e.g., DMSO or ethanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Assay procedure:

    • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the test compound solution at different concentrations to the wells.

    • For the control, add the solvent of the test compound instead of the compound solution.

    • For the blank, add the solvent of the DPPH solution.

  • Incubation and measurement: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes). The absorbance is then measured at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the anti-inflammatory activity of a compound.[9][10]

Protocol:

  • Animals: Wistar or Sprague-Dawley rats are typically used. The animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Compound administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) at a specific dose. A control group receives the vehicle only, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin or Celecoxib).

  • Induction of inflammation: After a specific period following compound administration (e.g., 30-60 minutes), a sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.

  • Measurement of paw volume: The paw volume is measured at different time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of edema inhibition: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 where ΔV_treated is the change in paw volume in the treated group and ΔV_control is the change in paw volume in the control group.

  • Determination of ED50: The ED50 value (the dose that causes 50% inhibition of edema) can be determined by performing a dose-response study.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Mechanism of Pyrazolinone Derivatives

The anti-inflammatory effects of many pyrazolinone derivatives are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation. Some derivatives also show inhibitory effects on the lipoxygenase (LOX) pathway.[11] Furthermore, recent studies suggest that some pyrazole derivatives can modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of the inflammatory response.[12][13]

anti_inflammatory_pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Cell Membrane Receptors Cell Membrane Receptors Inflammatory Stimuli (e.g., LPS)->Cell Membrane Receptors IKK Complex IKK Complex Cell Membrane Receptors->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation & Release Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription Inflammation Inflammation Pro-inflammatory Genes (TNF-α, IL-6, COX-2)->Inflammation Pyrazolinone Derivatives Pyrazolinone Derivatives Pyrazolinone Derivatives->IKK Complex Inhibition Pyrazolinone Derivatives->NF-κB (p65/p50) Inhibition of Translocation COX-2 COX-2 Pyrazolinone Derivatives->COX-2 Direct Inhibition experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Starting Materials Starting Materials Chemical Synthesis Chemical Synthesis Starting Materials->Chemical Synthesis Purification Purification Chemical Synthesis->Purification Structural Characterization (NMR, MS, etc.) Structural Characterization (NMR, MS, etc.) Purification->Structural Characterization (NMR, MS, etc.) Pure Compound Pure Compound Structural Characterization (NMR, MS, etc.)->Pure Compound Antioxidant Assays (e.g., DPPH) Antioxidant Assays (e.g., DPPH) Pure Compound->Antioxidant Assays (e.g., DPPH) Enzyme Inhibition Assays (e.g., COX-1/COX-2) Enzyme Inhibition Assays (e.g., COX-1/COX-2) Pure Compound->Enzyme Inhibition Assays (e.g., COX-1/COX-2) IC50 Determination IC50 Determination Antioxidant Assays (e.g., DPPH)->IC50 Determination Promising Candidates Promising Candidates IC50 Determination->Promising Candidates IC50 & Selectivity IC50 & Selectivity Enzyme Inhibition Assays (e.g., COX-1/COX-2)->IC50 & Selectivity IC50 & Selectivity->Promising Candidates Animal Models of Disease (e.g., Carrageenan-induced Edema) Animal Models of Disease (e.g., Carrageenan-induced Edema) Promising Candidates->Animal Models of Disease (e.g., Carrageenan-induced Edema) Efficacy & Dose-Response Efficacy & Dose-Response Animal Models of Disease (e.g., Carrageenan-induced Edema)->Efficacy & Dose-Response Toxicity Studies Toxicity Studies Animal Models of Disease (e.g., Carrageenan-induced Edema)->Toxicity Studies

References

A Comparative Guide to the Biological Activity of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol and Standard Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the biological activity of the pyrazole derivative, 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol, against established standard compounds across key therapeutic areas. While specific experimental data for this compound is not extensively available in publicly accessible literature, this document outlines the standard experimental protocols and data presentation formats necessary for a comprehensive comparative analysis. The information herein is intended to guide researchers in designing and interpreting studies on this and similar pyrazole compounds.

Anti-inflammatory Activity

Pyrazole derivatives are widely recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. A comparative analysis against standard nonsteroidal anti-inflammatory drugs (NSAIDs) is crucial to determine potency and selectivity.

Table 1: Comparison of in vitro COX-1 and COX-2 Inhibitory Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compoundData not availableData not availableData not available
Celecoxib (Standard) 13.020.4926.57[1]
Diclofenac (Standard) Data variesData variesNon-selective
Indomethacin (Standard) Data variesData variesNon-selective

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the activity of recombinant human COX-1 and COX-2 enzymes.

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

  • Assay Buffer: Tris-HCl buffer (100 mM, pH 8.0) containing hematin and EDTA.

  • Procedure:

    • The assay mixture, containing the buffer, enzyme, and the test compound at various concentrations, is pre-incubated at 25°C.

    • The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

    • The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm using a spectrophotometer.[1]

    • The IC50 values are calculated from the concentration-response curves.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme COX-1/COX-2 Enzyme Preincubation Pre-incubate Enzyme, Buffer & Compound Enzyme->Preincubation Buffer Assay Buffer Buffer->Preincubation Compound Test Compound Dilutions Compound->Preincubation Reaction Add Arachidonic Acid (Substrate) Preincubation->Reaction Measurement Measure TMPD Oxidation (Absorbance at 590 nm) Reaction->Measurement IC50 Calculate IC50 Values Measurement->IC50 Selectivity Determine Selectivity Index IC50->Selectivity

Workflow for in vitro COX inhibition assay.

Analgesic Activity

The analgesic potential of a compound is typically assessed using in vivo models that measure the response to thermal or chemical pain stimuli.

Table 2: Comparison of Analgesic Activity in the Hot Plate Test

Compound (Dose)Latency to Response (seconds)% Increase in Latency over Control
This compoundData not availableData not available
Morphine (Standard) Varies with doseDose-dependent increase
Diclofenac (Standard) Varies with doseDose-dependent increase

Experimental Protocol: Hot Plate Test

This method evaluates the central analgesic activity of a compound by measuring the reaction time of an animal to a heat stimulus.[2][3]

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals: Mice or rats are commonly used.

  • Procedure:

    • Animals are placed on the hot plate, and the time until they exhibit a pain response (e.g., licking a paw or jumping) is recorded as the latency time.[3]

    • A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[4]

    • The test compound or a standard analgesic is administered, and the latency time is measured again at specific intervals.

    • An increase in the latency time compared to the control group indicates an analgesic effect.

Analgesic_Pathway cluster_stimulus Pain Stimulus cluster_response Nociceptive Pathway cluster_intervention Drug Action Heat Heat Stimulus (Hot Plate) Nociceptors Nociceptor Activation Heat->Nociceptors SpinalCord Signal to Spinal Cord Nociceptors->SpinalCord Brain Signal to Brain (Pain Perception) SpinalCord->Brain MotorResponse Motor Response (Paw Lick/Jump) Brain->MotorResponse Analgesic Analgesic Compound (e.g., Pyrazole Derivative) Analgesic->Brain Modulates Pain Perception (Central Action)

Simplified signaling in the hot plate test.

Antimicrobial Activity

The antimicrobial efficacy of a compound is determined by its ability to inhibit the growth of or kill microorganisms. The minimum inhibitory concentration (MIC) is a key parameter.

Table 3: Comparison of Minimum Inhibitory Concentration (MIC)

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
This compoundData not availableData not availableData not available
Ciprofloxacin (Standard) 0.25 - 20.008 - 1Not applicable
Fluconazole (Standard) Not applicableNot applicable0.25 - 16

Experimental Protocol: Broth Microdilution Method

This is a widely used method to determine the MIC of an antimicrobial agent.[5][6]

  • Materials: 96-well microtiter plates, bacterial or fungal cultures, appropriate broth medium, and the test compound.

  • Procedure:

    • Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of a microtiter plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

Anticancer Activity

The cytotoxic effect of a compound on cancer cell lines is a primary indicator of its potential as an anticancer agent.

Table 4: Comparison of In Vitro Cytotoxicity (IC50)

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)
This compoundData not availableData not availableData not available
Doxorubicin (Standard) 0.05 - 10.01 - 0.50.02 - 0.8
Cisplatin (Standard) 1 - 101 - 150.5 - 5

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7]

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and incubated.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24-72 hours).

    • MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured using a microplate reader at a wavelength of 570-600 nm.[7]

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[8]

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Analysis Seed_Cells Seed Cancer Cells in 96-well Plate Incubate1 Incubate (24h) Seed_Cells->Incubate1 Add_Compound Add Test Compound (Varying Concentrations) Incubate1->Add_Compound Incubate2 Incubate (24-72h) Add_Compound->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read_Absorbance Read Absorbance (570-600 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Workflow of the MTT assay for cytotoxicity.

Disclaimer: The data for the standard compounds presented in the tables are approximate values from the literature and may vary depending on the specific experimental conditions. This guide is intended for informational and research planning purposes only.

References

A Comparative Spectroscopic Analysis of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol Tautomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of the tautomeric isomers of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol. The existence of keto-enol tautomerism in pyrazol-5-ol derivatives significantly influences their chemical and biological properties. Understanding the distinct spectroscopic signatures of each tautomer is crucial for characterization, quality control, and mechanistic studies in drug discovery and development.

Tautomeric Forms

This compound can exist in two primary tautomeric forms: the enol form (this compound) and the keto form (1,5-dihydro-1-methyl-3-(p-tolyl)-pyrazol-5-one). The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and pH.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for the keto tautomer of this compound. Data for the enol form is inferred from closely related pyrazol-5-ol derivatives to provide a comparative perspective.

Spectroscopic TechniqueKeto Tautomer (1,5-dihydro-1-methyl-3-(p-tolyl)-pyrazol-5-one)Enol Tautomer (this compound) (Representative Data)
¹H NMR (CDCl₃) δ 8.30 (s, 1H, pyrazole H), 7.20 (d, J=7.7 Hz, 2H, tolyl H), 7.05 (d, J=8.0 Hz, 2H, tolyl H), 3.82 (q, J=7.1 Hz, 2H, CH₂), 2.36 (s, 3H, tolyl CH₃), 1.33 (t, J=7.1 Hz, 3H, CH₃)δ ~10-12 (br s, 1H, OH), ~7.5-7.8 (m, 4H, tolyl H), ~5.8 (s, 1H, pyrazole H), ~3.6 (s, 3H, N-CH₃), ~2.4 (s, 3H, tolyl CH₃)
¹³C NMR (CDCl₃) δ 162.9, 157.2, 139.8, 127.1, 125.4, 117.4, 117.3, 32.8, 21.0δ ~160 (C-OH), ~145 (C-3), ~140 (Tolyl C-ipso), ~129 (Tolyl CH), ~120 (Tolyl CH), ~95 (C-4), ~35 (N-CH₃), ~21 (Tolyl CH₃)
IR (KBr, cm⁻¹) ~1710 (C=O stretch), ~1600 (C=N stretch), ~2900-3000 (C-H stretch)~3200-3400 (broad, O-H stretch), ~1620 (C=N stretch), ~1580 (C=C stretch)
UV-Vis (λmax, nm) ~250-270 (π→π* transition of the conjugated system)~240-260 and ~280-300 (π→π* transitions)
EI-MS (m/z, %) 167 (55.1%), 138 (100%), 126 (13.6%), 109 (11.6%), 91 (18.3%)Similar fragmentation pattern expected, with potential differences in fragment ion intensities.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR spectra are recorded on a Bruker AV400 spectrophotometer at 400 MHz and 100 MHz, respectively.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Data is processed using standard NMR software. For ¹³C NMR, broadband proton decoupling is typically applied to simplify the spectrum to singlets for each carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • FT-IR spectra are recorded on a PerkinElmer FTIR Spectrum One spectrometer.

  • Solid samples are prepared as potassium bromide (KBr) pellets. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • The spectrum is recorded in the range of 4000-400 cm⁻¹.

  • The data is presented as transmittance (%) versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • UV-Vis absorption spectra are recorded on a Shimadzu UV-2600 spectrophotometer.

  • Samples are dissolved in a suitable UV-grade solvent, such as ethanol or acetonitrile, to a concentration of approximately 10⁻⁵ M.

  • The spectra are recorded in a quartz cuvette with a 1 cm path length over a wavelength range of 200-400 nm.

Mass Spectrometry (MS)
  • Electron Impact Mass Spectrometry (EI-MS) is performed on a JEOL GCmate II mass spectrometer.

  • The sample is introduced via a direct insertion probe.

  • The ionization energy is set to 70 eV.

  • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir FT-IR purification->ir uv_vis UV-Vis purification->uv_vis ms Mass Spectrometry purification->ms interpretation Structure Elucidation & Tautomer Comparison nmr->interpretation ir->interpretation uv_vis->interpretation ms->interpretation

General workflow for the synthesis and spectroscopic analysis of pyrazol-5-ol isomers.

cox_inhibition_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 hydrolysis arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation pyrazole Pyrazol-5-ol Derivative (e.g., this compound) pyrazole->cox Inhibition

Simplified signaling pathway of COX inhibition by pyrazole derivatives.

Discussion

The spectroscopic data reveals clear distinctions between the keto and enol tautomers of this compound. In the ¹H NMR spectrum, the most notable difference is the presence of a broad signal for the hydroxyl proton in the enol form, which is absent in the keto form. Conversely, the keto form exhibits signals corresponding to the CH₂ group in the pyrazolone ring.

The ¹³C NMR spectra also show significant differences. The keto form displays a signal for the carbonyl carbon (C=O) at a characteristic downfield shift, while the enol form shows a signal for the carbon bearing the hydroxyl group (C-OH) at a slightly more upfield position.

In the IR spectra, the keto tautomer is characterized by a strong absorption band for the carbonyl group (C=O) around 1710 cm⁻¹. In contrast, the enol tautomer shows a broad absorption band for the hydroxyl group (O-H) in the region of 3200-3400 cm⁻¹.

The UV-Vis spectra can also differentiate between the two forms. The extended conjugation in the enol form may result in a bathochromic shift (red shift) of the absorption maximum compared to the keto form.

The mass spectra of both tautomers are expected to show the same molecular ion peak. However, the fragmentation patterns may differ due to the different arrangement of atoms, potentially leading to variations in the relative abundances of fragment ions.

Conclusion

The spectroscopic analysis of this compound and its tautomers provides a comprehensive understanding of their structural properties. The distinct NMR, IR, and UV-Vis signatures of the keto and enol forms allow for their unambiguous identification and quantification in different environments. This information is invaluable for researchers in medicinal chemistry and drug development, aiding in the synthesis, characterization, and study of the biological activity of this important class of compounds. The inhibitory action of pyrazole derivatives on cyclooxygenase (COX) enzymes underscores their potential as anti-inflammatory agents.[1][2]

References

Confirming the Structure of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and structural confirmation of 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol and its derivatives. The information presented is supported by experimental data from various sources, offering a comprehensive resource for researchers in the field of medicinal chemistry and drug development.

Synthesis and Structural Elucidation

The structural confirmation of this compound and its derivatives relies on a combination of synthetic methodologies and spectroscopic analysis. The primary synthetic route involves the condensation of a substituted hydrazine with a β-ketoester, a well-established method for the formation of the pyrazolone ring.

A key example is the synthesis of the closely related compound, 1-(4'-tolyl)-3-methyl-5-pyrazolone, which is achieved through the diazotization of p-toluidine, followed by reduction and subsequent condensation with an acetoacetic acid derivative.[1] This method offers high efficiency and yields a product with a melting point of 134°C.[1]

Alternative approaches, such as solvent-free reactions, have also been developed for the synthesis of similar pyrazolone derivatives. For instance, the reaction of phenylhydrazine or methylhydrazine with ethyl acetoacetate can be carried out without a solvent, providing a greener and potentially more efficient synthetic route.[2]

The structural integrity of these compounds is unequivocally established through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives, allowing for a clear comparison of their structural features.

Table 1: ¹H NMR Spectral Data of this compound and Related Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
This compound -Data not available in the searched literature.
1-(4'-tolyl)-3-methyl-5-pyrazolone[1]-Specific shifts not detailed in the abstract.
1,3-dimethyl-5-pyrazolone[2]CDCl₃2.04 (s, 3H, CH₃), 3.13 (s, 2H, CH₂), 3.22 (s, 3H, N-CH₃)
4,4'-((4-Methoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)[3]DMSO-d₆13.92 (br. s., 1H, OH), 12.39 (br. s., 1H, OH), 7.70 (d, J=7.9 Hz, 4H, Ar-H), 7.44 (t, J=7.6 Hz, 4H, Ar-H), 7.24 (d, J=7.3 Hz, 2H, Ar-H), 7.16 (d, J=8.5 Hz, 2H, Ar-H), 6.83 (d, J=8.5 Hz, 2H, Ar-H), 4.89 (s, 1H, CH), 3.70 (s, 3H, OCH₃), 2.30 (br. s., 6H, CH₃)
4,4'-((2-Nitrophenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)[3]DMSO-d₆13.35 (br. s., 1H, OH), 12.60 (br. s., 1H, OH), 7.72 (d, J=7.9 Hz, 1H, Ar-H), 7.66 (d, J=7.9 Hz, 4H, Ar-H), 7.62 (m, 2H, Ar-H), 7.48 (m, 1H, Ar-H), 7.43 (t, J=7.9 Hz, 4H, Ar-H), 7.25 (t, J=7.3 Hz, 2H, Ar-H), 5.43 (s, 1H, CH), 2.24 (br. s., 6H, CH₃)

Table 2: ¹³C NMR Spectral Data of this compound and Related Derivatives

CompoundSolventChemical Shift (δ, ppm)
This compound -Data not available in the searched literature.
1,3-dimethyl-5-pyrazolone[2]CDCl₃16.9, 31.0, 41.4, 155.6, 172.3
5-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile[4]CDCl₃159.8, 152.8, 147.8, 138.8, 130.1, 129.3, 128.6, 128.2, 125.3, 121.4, 116.2, 114.4, 114.2, 93.9, 55.3, 12.7
1,3,5-triphenyl-1H-pyrazole-4-carbonitrile[4]CDCl₃153.5, 149.5, 138.8, 130.6, 130.2, 129.6, 129.4, 129.3, 129.1, 129.0, 128.7, 127.0, 127.0, 125.4, 115.2, 91.6

Table 3: IR and Mass Spectrometry Data of Pyrazolone Derivatives

CompoundIR (cm⁻¹)Mass Spectrometry (MS)
This compound Data not available in the searched literature.Data not available in the searched literature.
1,3-dimethyl-5-pyrazolone[2]--
3-methyl-1,5-diphenyl-1H-pyrazole-4-carbonitrile[4]-HRMS (ESI): calcd for C₁₇H₁₃N₃[M+H]⁺ 260.1188, found 260.1177
5-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile[4]-HRMS (ESI): calcd for C₁₅H₁₂N₃O[M+H]⁺ 250.0980, found 250.0965

Experimental Protocols

Method 1: Synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone (Adapted from Patent RU2075476C1)[1]

This method involves a multi-step synthesis starting from p-toluidine.

  • Diazotization of p-toluidine: p-Toluidine is diazotized using a standard procedure with sodium nitrite and a mineral acid.

  • Reduction of the diazonium salt: The resulting p-tolyldiazonium chloride is reduced using a sulfite-bisulfite mixture. The reaction is carried out at a pH of 5.8-7.0 with a molar ratio of bisulfite to p-tolyldiazonium of 2.49:1.

  • Hydrolysis and Neutralization: The intermediate p-tolylhydrazine sulfonate is hydrolyzed to p-tolylhydrazine hydrochloride. The resulting solution is then neutralized to a pH of 1.9-2.5.

  • Condensation: The p-tolylhydrazine hydrochloride solution is condensed with acetoacetic acid amide at a molar ratio of 1:1 to 1:1.1 to yield the final product.

Method 2: Solvent-Free Synthesis of 1,3-disubstituted-5-pyrazolones (Adapted from Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone)[2]

This protocol offers a more environmentally friendly approach to the synthesis of pyrazolone derivatives.

  • Reactant Addition: Ethyl acetoacetate is placed in a reaction flask and cooled in an ice-water bath. The corresponding hydrazine derivative (e.g., methylhydrazine or phenylhydrazine) is then added dropwise.

  • Reaction Heating: After the addition is complete, the reaction mixture is heated at 80°C for 1 hour, followed by heating at 90°C for 30 minutes.

  • Workup and Isolation: Excess water, ethanol, and ethyl acetoacetate are removed under vacuum. The resulting solid is washed with diethyl ether to yield the pure pyrazolone derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic pathways described in this guide.

G cluster_0 Method 1: Diazotization and Condensation p-Toluidine p-Toluidine p-Tolyldiazonium chloride p-Tolyldiazonium chloride p-Toluidine->p-Tolyldiazonium chloride Diazotization p-Tolylhydrazine p-Tolylhydrazine p-Tolyldiazonium chloride->p-Tolylhydrazine Reduction 1-(4'-tolyl)-3-methyl-5-pyrazolone 1-(4'-tolyl)-3-methyl-5-pyrazolone p-Tolylhydrazine->1-(4'-tolyl)-3-methyl-5-pyrazolone Condensation with Acetoacetic Acid Amide

Caption: Synthetic pathway for 1-(4'-tolyl)-3-methyl-5-pyrazolone.

G cluster_1 Method 2: Solvent-Free Synthesis Hydrazine Derivative Hydrazine Derivative Pyrazolone Derivative Pyrazolone Derivative Hydrazine Derivative->Pyrazolone Derivative Reaction Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Pyrazolone Derivative Reaction

Caption: General solvent-free synthesis of pyrazolone derivatives.

Conclusion

References

Comparative Analysis of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol's Biological Activity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol's Biological Interactions and Alternative Compounds

Direct experimental data on the cross-reactivity of this compound in biological assays is limited in publicly available literature. However, as the major active metabolite of the approved neuroprotective drug Edaravone (MCI-186), its biological activity can be largely inferred from the extensive research conducted on its parent compound. This guide provides a comparative analysis of the biological activity of Edaravone, and by extension its metabolite, against an alternative neuroprotective agent, Riluzole, which possesses a distinct mechanism of action.

Executive Summary

This compound, as the active form of Edaravone, functions primarily as a potent free radical scavenger. Its mechanism of action is characterized by a broad, non-specific antioxidant activity, reacting with and neutralizing various reactive oxygen species (ROS). This contrasts with compounds like Riluzole, which exhibit a more targeted mechanism by modulating specific ion channels and neurotransmitter systems. This guide presents quantitative data on the activity of both compounds, detailed experimental protocols for assessing their respective effects, and visual diagrams to illustrate their mechanisms and experimental workflows.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for Edaravone and Riluzole, highlighting their distinct primary activities.

CompoundPrimary MechanismAssay TypeTargetKey Parameter (IC50)Reference
Edaravone Antioxidant / Free Radical ScavengerLipid Peroxidation InhibitionPeroxyl Radicals15.3 µM[1]
Hydrogen Peroxide ScavengingH₂O₂7.61 - 232.10 µg/mL[2]
ABTS Radical ScavengingABTS Radical CationVaries by derivative[3]
Riluzole Sodium Channel BlockerElectrophysiology (Whole-cell patch clamp)Voltage-gated Na+ current (INa)2.3 µM[4]
Electrophysiology (Patch-clamp)Persistent Na+ current (INa,p)2 µM - 4.1 µM[5][6]
Electrophysiology (hNav1.4)Human Voltage-gated Sodium Channel 1.4Varies by conditions[7]

Mechanisms of Action and Signaling Pathways

Edaravone's therapeutic effect is attributed to its ability to mitigate oxidative stress, a key pathological factor in neurodegenerative diseases. It donates an electron to neutralize harmful free radicals, thereby protecting neuronal cells from oxidative damage.

Edaravone's Antioxidant Signaling Pathway ROS Reactive Oxygen Species (e.g., •OH, ONOO-) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Edaravone Edaravone Edaravone->ROS Scavenges Neuroprotection Neuroprotection Edaravone->Neuroprotection Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage

Caption: Edaravone's neuroprotective effect via radical scavenging.

Riluzole , in contrast, acts on specific molecular targets within the central nervous system. Its primary mechanism involves the inhibition of voltage-gated sodium channels and a reduction in glutamate release, which collectively decrease neuronal hyperexcitability and excitotoxicity.

Riluzole's Neuroprotective Signaling Pathway Riluzole Riluzole Na_Channel Voltage-Gated Sodium Channels Riluzole->Na_Channel Inhibits Glutamate_Release Glutamate Release Riluzole->Glutamate_Release Reduces Neuroprotection Neuroprotection Riluzole->Neuroprotection Na_Channel->Glutamate_Release Excitotoxicity Excitotoxicity Glutamate_Release->Excitotoxicity Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage

Caption: Riluzole's mechanism via ion channel and glutamate modulation.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Sample Preparation: Dissolve the test compound (e.g., Edaravone) and a positive control (e.g., ascorbic acid) in methanol to prepare a stock solution. Create a series of dilutions from the stock solution.

  • Reaction Setup: In a 96-well microplate, add 100 µL of each sample dilution to separate wells. Add 100 µL of the DPPH solution to each well. For the blank, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.

DPPH Radical Scavenging Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Sol DPPH Solution (0.1 mM in Methanol) Mix Mix DPPH and Test Compound DPPH_Sol->Mix Test_Cmpd Test Compound (e.g., Edaravone) Test_Cmpd->Mix Incubate Incubate 30 min (Dark, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH antioxidant assay.

Glutamate-Induced Excitotoxicity Neuroprotection Assay

This cell-based assay is used to assess the neuroprotective effects of a compound against glutamate-induced cell death.[8][9][10][11][12]

Principle: Excessive glutamate exposure leads to overstimulation of glutamate receptors, causing an influx of calcium ions and subsequent neuronal cell death (excitotoxicity). A neuroprotective compound will reduce this cell death.

Procedure:

  • Cell Culture: Plate primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate and culture until they reach the desired confluence and differentiation state.[10]

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., Riluzole) for a specified period (e.g., 24 hours) before inducing excitotoxicity.[8][11]

  • Glutamate Insult: Induce excitotoxicity by exposing the cells to a neurotoxic concentration of L-glutamate (e.g., 20 mM) for a defined duration (e.g., 24 hours).[10] A control group without glutamate exposure should be included.

  • Cell Viability Assessment: After the glutamate exposure, assess cell viability using a suitable method, such as the MTT assay.

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the concentration of the test compound that provides significant neuroprotection.

Glutamate-Induced Excitotoxicity Assay Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assessment Assessment Plate_Cells Plate Neuronal Cells Pretreat Pre-treat with Test Compound Plate_Cells->Pretreat Glutamate Induce Excitotoxicity with Glutamate Pretreat->Glutamate MTT_Assay MTT Assay for Cell Viability Glutamate->MTT_Assay Analyze Analyze Data MTT_Assay->Analyze

Caption: Workflow for a cell-based neuroprotection assay.

Conclusion

The biological activity of this compound, inferred from its parent compound Edaravone, is characterized by broad-spectrum antioxidant effects. This non-specific mechanism of action contrasts with more targeted neuroprotective agents like Riluzole. The choice between a broad-spectrum antioxidant and a specific modulator of neuronal excitability will depend on the specific research question and the therapeutic strategy being investigated. The provided data and protocols offer a framework for the comparative evaluation of these and other neuroprotective compounds.

References

A Comparative Guide to the Efficacy of Pyrazole-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic applications in oncology, inflammation, and metabolic diseases. This guide provides a comparative analysis of the efficacy of various pyrazole-based enzyme inhibitors, supported by experimental data, to aid in research and development efforts.

Data Presentation: Comparative Efficacy of Pyrazole-Based Inhibitors

The following tables summarize the half-maximal inhibitory concentration (IC50) values of selected pyrazole-based inhibitors against their target enzymes. For context, the efficacy of well-established, non-pyrazole inhibitors is also included.

Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole-based compounds have emerged as potent kinase inhibitors.

CompoundTarget Kinase(s)IC50Reference CompoundTarget Kinase(s)IC50
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nM[1][2]---
AfuresertibAkt11.3 nM[3]---
Pyrazole Derivative 17 Chk217.9 nM[3]---
Pyrazole Derivative 6 Aurora A160 nM[3]---
Crizotinib ALK3 nM[4]AlectinibALK1.9 nM[4]
Pyrazole Derivative 25 RET KinasepIC50 = 8.8---

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

Cyclooxygenase-2 (COX-2) Inhibitors

Selective inhibition of COX-2 is a key strategy for treating inflammation and pain while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

CompoundTarget EnzymeIC50Reference CompoundTarget EnzymeIC50
Pyrazole Derivative 11 COX-20.043 µM[5]Celecoxib COX-240 nM[6][7]
Pyrazole Derivative 12 COX-20.049 µM[5]---
Pyrazole Derivative 15 COX-20.045 µM[5]---
Pyrazole-pyridazine hybrid 5f COX-21.50 µM[8][9]---
Pyrazole-pyridazine hybrid 6f COX-21.15 µM[8][9]---
Xanthine Oxidase Inhibitors

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic approach for gout and hyperuricemia.

CompoundTarget EnzymeIC50Reference CompoundTarget EnzymeIC50
4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidineXanthine Oxidase0.600 ± 0.009 µM[10]Allopurinol Xanthine Oxidase0.776 ± 0.012 µM[10]
4-Mercapto-1H-pyrazolo-3,4-d-pyrimidineXanthine Oxidase1.326 ± 0.013 µM[10]---
4-Amino-6-hydroxypyrazolo-3,4-d-pyrimidineXanthine Oxidase1.564 ± 0.065 µM[10]---
Pyrazole-based 1,3,4-oxadiazole derivative 41 Xanthine Oxidase72.4 µMAllopurinol Xanthine Oxidase2.3 µM
N-(9,10-anthraquinone-2-carbonyl)amino acid derivative 33 Xanthine Oxidase2.9 µMAllopurinol Xanthine Oxidase3.0 µM

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of compounds against protein kinases.

Materials:

  • Recombinant protein kinase

  • Substrate protein or peptide

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol)

  • [γ-³²P]-ATP or unlabeled ATP

  • Test compounds (dissolved in DMSO)

  • NuPAGE 4–12% Bis-Tris precast polyacrylamide gels

  • SDS-PAGE running buffer

  • LDS sample buffer

  • Phosphocellulose filter plates (for filter binding assays)

  • Scintillation counter or imaging system

Procedure:

  • Prepare reaction solutions in a total volume of 21 µL containing approximately 200 ng of protein kinase and 2 µg of substrate protein in 1x kinase assay buffer.[11]

  • For inhibitor studies, pre-incubate the reaction mixtures with the test compounds (at desired concentrations) for 10 minutes at 30°C with agitation.[11]

  • Initiate the kinase reaction by adding 0.1 mM [γ-³²P]-ATP.[11]

  • Incubate the reactions at 30°C for 30 minutes with agitation.[11]

  • Terminate the reactions by adding 7 µL of 4x LDS sample buffer.[11]

  • Heat the samples at 95°C for 5 minutes.[11]

  • Load the samples onto a NuPAGE 4–12% Bis-Tris gel and perform SDS-PAGE.[11]

  • Stain the gel with a protein stain (e.g., Coomassie) to visualize the protein bands.[11]

  • Analyze the incorporation of ³²P into the substrate using autoradiography.[11]

  • For filter binding assays, after the reaction, spot the mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³²P]-ATP, and quantify the radioactivity on the filter using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase-2 (COX-2) Inhibition Assay (Colorimetric)

This protocol describes a colorimetric method for assessing COX-2 inhibitory activity.

Materials:

  • Ovine or human recombinant COX-2 enzyme

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Stannous chloride (SnCl₂) solution

  • Test compounds (dissolved in DMSO)

  • Enzyme immunoassay (EIA) kit for prostaglandin quantification (e.g., PGF2α)

Procedure:

  • Prepare the reaction mixture consisting of reaction buffer, heme, and the COX-2 enzyme.

  • Pre-incubate the enzyme mixture with the test compounds or vehicle (DMSO) at 37°C for 20 minutes.

  • Initiate the reaction by adding arachidonic acid and incubate for exactly 2 minutes at 37°C.[12]

  • Stop the reaction by adding a saturated solution of stannous chloride.

  • Incubate for 5 minutes at room temperature to allow for the reduction of PGH₂ to PGF2α.

  • Quantify the amount of PGF2α produced using a specific EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Xanthine Oxidase Inhibition Assay (Spectrophotometric)

This protocol details a spectrophotometric method to measure the inhibition of xanthine oxidase.

Materials:

  • Xanthine oxidase enzyme

  • Phosphate buffer (e.g., 70 mM, pH 7.5)

  • Xanthine (substrate)

  • Test compounds (dissolved in DMSO)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 96-well plate or cuvette containing 50 µL of the test compound solution, 30 µL of phosphate buffer, and 40 µL of xanthine oxidase solution (e.g., 0.05 U/mL).[13]

  • Pre-incubate the mixture at 25°C for 8-15 minutes.[13][14]

  • Initiate the reaction by adding 60 µL of xanthine solution (e.g., 300 µM).[13]

  • Immediately measure the increase in absorbance at 295 nm for a set period (e.g., 3-5 minutes), which corresponds to the formation of uric acid.[15][16]

  • The rate of uric acid formation is proportional to the slope of the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each compound concentration compared to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate key signaling pathways targeted by pyrazole-based inhibitors and a general experimental workflow for inhibitor screening.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Ligand Binding JAK JAK Receptor:f2->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor:f2->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor:f2 3. Receptor Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Regulation Ruxolitinib Ruxolitinib (Pyrazole-based inhibitor) Ruxolitinib->JAK Inhibits

Caption: JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

PI3K_Akt_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK:f0 1. Ligand Binding PI3K PI3K RTK:f2->PI3K 2. RTK Activation & PI3K Recruitment PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts to Akt Akt PIP3->Akt 4. Akt Recruitment & Activation PI3K->PIP2 3. Phosphorylation DownstreamEffectors Downstream Effectors (e.g., mTOR, GSK3) Akt->DownstreamEffectors 5. Phosphorylation CellSurvival Cell Survival, Proliferation, Growth DownstreamEffectors->CellSurvival 6. Cellular Response Afuresertib Afuresertib (Pyrazole-based inhibitor) Afuresertib->Akt Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of Afuresertib.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_proteins Key Proteins cluster_events Mitotic Events cluster_inhibitor G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Transition Aurora_A Aurora A Kinase Plk1 Plk1 Aurora_A->Plk1 Activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Cytokinesis Cytokinesis Plk1->Cytokinesis CyclinB_Cdk1 Cyclin B/Cdk1 CyclinB_Cdk1->Aurora_A Activates Pyrazole_Inhibitor Pyrazole-based Aurora A Inhibitor Pyrazole_Inhibitor->Aurora_A Inhibits

Caption: Role of Aurora A kinase in the cell cycle and its inhibition.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Physiological Response cluster_inhibitor Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 action PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-2 action PLA2 Phospholipase A2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerase action Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Celecoxib Celecoxib (Pyrazole-based inhibitor) Celecoxib->COX2 Inhibits

Caption: Prostaglandin synthesis pathway and the inhibitory action of Celecoxib.

Xanthine_Oxidase_Pathway cluster_purine_metabolism Purine Metabolism cluster_enzyme Enzyme cluster_condition Pathological Condition cluster_inhibitor Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Gout Gout Uric_Acid->Gout Excess leads to Xanthine_Oxidase Xanthine Oxidase Allopurinol Allopurinol (Purine analog inhibitor) Allopurinol->Xanthine_Oxidase Inhibits

Caption: Purine metabolism pathway and the inhibitory action of Allopurinol.

Experimental_Workflow Start Start Compound_Library Pyrazole Compound Library Start->Compound_Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Lead_Optimization Lead Optimization IC50_Determination->Lead_Optimization End End Lead_Optimization->End

Caption: General experimental workflow for screening pyrazole-based enzyme inhibitors.

References

Unlocking the Therapeutic Potential of Pyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile framework for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various pyrazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. The information is presented to facilitate the rational design of novel and more effective pyrazole-based drugs.

The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring. Strategic modifications can significantly enhance potency, selectivity, and pharmacokinetic properties. This guide summarizes key quantitative data, details common experimental methodologies, and visualizes relevant biological pathways to provide a comprehensive overview of pyrazole SAR.

Comparative Analysis of Biological Activities

The therapeutic efficacy of pyrazole derivatives has been demonstrated across a range of diseases. The following tables summarize the in vitro activity of representative pyrazole compounds against key biological targets.

Anticancer Activity

Pyrazole derivatives have emerged as promising anticancer agents by targeting various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound IDTargetCell LineIC50 (µM)Reference
EGFR Inhibitors
Compound 22EGFR-0.6124[1]
Compound 23EGFR-0.5132[1]
Compound 3EGFR-0.06[2]
Compound 12EGFR-0.071[3]
VEGFR-2 Inhibitors
Compound 9VEGFR-2-0.22[2]
Compound 12VEGFR-2-0.098[3]
Compound 3iVEGFR-2-0.00893[4]
Compound 5aVEGFR-2-0.267[5]
Compound 6bVEGFR-2-0.2[5]
CDK Inhibitors
Compound 30CDK2/cyclin A2-10 (% inhibition)[1]
Compound 36CDK2-0.199[1]
Compound 9cCDK2-29.31 (nM)[6]
Compound 9CDK2/cyclin A2-0.96
Compound 7dCDK2/cyclin A2-1.47
Compound 7aCDK2/cyclin A2-2.0
Compound 4CDK2/cyclin A2-3.82
Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Compound 8bCOX-20.043316[7]
Compound 8gCOX-20.045268[7]
CelecoxibCOX-20.045327[7]
Compound 10COX-2-7.83[8]
Compound 27COX-2-7.16[8]
Compound 5uCOX-2-74.92[9]
Compound 5sCOX-2-72.95[9]
Compound 5fCOX-21.509.56[10]
Compound 6fCOX-21.158.31[10]
Antimicrobial Activity

Certain pyrazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Table 3: Antimicrobial Activity of Pyrazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Compound 6S. aureus0.78-1.56[11]
Compound 18Gram-positive & Gram-negative strains<1[11]
Compound 19Various strains0.12-0.98[11]
Compound 23S. aureus, P. aeruginosa1.56-6.25[11]
Compound 21aBacteria & Fungi62.5-125 (antibacterial), 2.9-7.8 (antifungal)[12]
Compound 9B. subtilis1[13]
Compound 10B. subtilis1[13]
Compound 11B. subtilis1[13]
Compound 17B. subtilis1[13]
Compound 5cE. coli, K. pneumoniae6.25[14]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of pyrazole derivatives, it is essential to visualize the biological pathways they modulate and the experimental procedures used to assess their activity.

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR and VEGFR signaling pathways, which are frequently targeted by anticancer pyrazole derivatives.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Pyrazole Pyrazole Derivatives Pyrazole->EGFR

Caption: EGFR Signaling Pathway and Inhibition by Pyrazole Derivatives.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K DAG DAG PLCg->DAG PKC PKC DAG->PKC Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival PKC->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO NO->Angiogenesis Pyrazole Pyrazole Derivatives Pyrazole->VEGFR2

Caption: VEGFR Signaling Pathway and Inhibition by Pyrazole Derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

SAR_Workflow Design Rational Design of Pyrazole Derivatives Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Biological Assays Characterization->InVitro Anticancer Anticancer Assays (MTT, Kinase Inhibition) InVitro->Anticancer AntiInflammatory Anti-inflammatory Assays (COX Inhibition) InVitro->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC Determination) InVitro->Antimicrobial SAR Structure-Activity Relationship Analysis Anticancer->SAR AntiInflammatory->SAR Antimicrobial->SAR Lead Lead Optimization SAR->Lead Lead->Design

Caption: Workflow for SAR studies of pyrazole derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reliable and reproducible assessment of the biological activity of pyrazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (pyrazole derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase buffer, the specific substrate, and the recombinant kinase.

  • Compound Addition: Add the pyrazole derivatives at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified, which is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated as: (1 - (Signal of treated sample / Signal of control sample)) x 100. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

This guide provides a foundational understanding of the structure-activity relationships of pyrazole derivatives. By leveraging this comparative data and the detailed experimental protocols, researchers can accelerate the discovery and development of novel pyrazole-based therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to Assessing the Purity of Synthesized 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1-Methyl-3-p-tolyl-1H-pyrazol-5-ol, a heterocyclic compound of interest in pharmaceutical research. For comparative purposes, this guide includes data and methodologies for Edaravone (3-methyl-1-phenyl-1H-pyrazol-5-ol), a structurally similar and commercially available drug known for its neuroprotective properties.

Introduction

This compound belongs to the pyrazolone class of compounds, a scaffold known for a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.[1][2] The purity of synthesized active pharmaceutical ingredients (APIs) is a critical parameter that directly impacts their efficacy and safety in preclinical and clinical studies. This guide outlines key analytical techniques for purity determination and provides a framework for comparing the purity of newly synthesized batches of this compound against a well-characterized alternative, Edaravone.

Physicochemical Properties and Purity Comparison

A fundamental assessment of a synthesized compound's purity begins with the determination of its physical properties, such as melting point, and a quantitative analysis using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity by HPLC (%)
This compound C₁₁H₁₂N₂O188.23132[3]>98 (Expected)[4]
Edaravone (Alternative) C₁₀H₁₀N₂O174.19130[5]>99.97[6]

Note: The purity of this compound is an expected value based on data for similar pyrazole derivatives.[4] Actual purity will depend on the synthesis and purification methods employed.

Experimental Protocols

Accurate purity assessment relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key analytical techniques.

Synthesis of this compound (Proposed Method)

This protocol is adapted from the synthesis of a structurally related compound, 1-(4'-tolyl)-3-methyl-5-pyrazolone.[3]

Materials:

  • p-Tolylhydrazine

  • Ethyl acetoacetate

  • Sodium bisulfite

  • Ammonia water

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Diazotization of p-toluidine (to form p-tolylhydrazine in situ): A solution of p-toluidine in hydrochloric acid is treated with a solution of sodium nitrite at low temperature (0-5 °C) to form the diazonium salt.

  • Reduction to p-tolylhydrazine: The p-tolyldiazonium salt solution is then added to a bisulfite-sulfite mixture at a controlled temperature (not exceeding 25 °C). The mixture is heated to 90 °C to complete the reduction to p-tolylhydrazine.[3]

  • Condensation with Ethyl Acetoacetate: The resulting p-tolylhydrazine is condensed with ethyl acetoacetate. The pH of the reaction mixture is adjusted to 1.9-2.5.[3]

  • Cyclization: The reaction mixture is heated to reflux to induce cyclization and formation of this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Melting Point Determination

Apparatus:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • A small amount of the dried, synthesized compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range at which the compound melts is recorded. A sharp melting point range (typically within 1-2 °C) is indicative of high purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a general reverse-phase HPLC method adaptable for pyrazolone derivatives.[7][8]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A mixture of acetonitrile and water (e.g., 90:10 v/v) is a common mobile phase for pyrazolone derivatives.[8] The exact ratio may need to be optimized.

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: Ambient

    • Detection wavelength: Determined by UV-Vis spectral analysis of the compound (typically in the range of 230-280 nm for pyrazolones).

  • Analysis: Inject the sample and standards onto the HPLC system. The purity is determined by the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure of the synthesized compound and identifying impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Solvent:

  • Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

Procedure:

  • Dissolve a small amount of the sample in the deuterated solvent.

  • Acquire ¹H and ¹³C NMR spectra.

  • Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the expected structure of this compound. The presence of unexpected peaks may indicate impurities.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the general workflow for synthesizing and assessing the purity of this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment Start Starting Materials (p-Tolylhydrazine, Ethyl Acetoacetate) Reaction Condensation & Cyclization Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (Recrystallization) Crude->Purification Final Synthesized This compound Purification->Final MP Melting Point Final->MP HPLC HPLC Final->HPLC NMR NMR Spectroscopy Final->NMR Data Data Analysis & Comparison MP->Data HPLC->Data NMR->Data Result Purity Confirmed Data->Result

Caption: Workflow for the synthesis and purity assessment of this compound.

Biological Context and Potential Signaling Pathways

Pyrazolone derivatives, including Edaravone, are known to exhibit a range of biological activities, with antioxidant and anti-inflammatory effects being prominent.[1][9] Edaravone is a free radical scavenger and is used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[1] While the specific biological targets and signaling pathways for this compound are not yet fully elucidated, it is plausible that it shares similar mechanisms of action with other pyrazolones.

A potential signaling pathway that could be modulated by pyrazolone derivatives involves the inhibition of pro-inflammatory pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

Signaling_Pathway cluster_pathway Potential Anti-inflammatory Signaling Pathway cluster_nucleus Stimulus Inflammatory Stimulus (e.g., ROS, Cytokines) IKK IKK Complex Stimulus->IKK Activates NFKB_Inhibitor IκBα IKK->NFKB_Inhibitor Phosphorylates & Degrades NFKB NF-κB (p65/p50) Nucleus Nucleus NFKB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Gene Activates Transcription Inflammation Inflammation Gene->Inflammation Pyrazolone This compound (Proposed Action) Pyrazolone->Stimulus Scavenges ROS? Pyrazolone->IKK Inhibits?

Caption: Proposed anti-inflammatory signaling pathway modulated by this compound.

Conclusion

The purity of synthesized this compound can be reliably assessed using a combination of melting point determination, HPLC, and NMR spectroscopy. By comparing the obtained data with that of a well-characterized alternative like Edaravone, researchers can gain confidence in the quality of their synthesized material. The provided experimental protocols and workflows offer a solid foundation for establishing a robust quality control process for this promising class of compounds. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully understand its therapeutic potential.

References

Safety Operating Guide

Navigating the Disposal of 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific disposal guidelines for 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol necessitates a cautious approach rooted in general best practices for chemical waste management. This guide provides essential procedural and safety information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this and similar chemical compounds.

As no specific Safety Data Sheet (SDS) with disposal instructions for this compound is readily available, the following procedures are based on established guidelines for the disposal of hazardous chemical waste in a laboratory setting. These steps are designed to ensure safety and compliance with regulatory standards.

Immediate Safety and Disposal Plan: A Step-by-Step Guide

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following steps provide a general framework for managing chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

  • Waste Identification and Characterization : Treat this compound as a hazardous waste. Given that it is a pyrazole derivative, it may possess properties that require special handling.

  • Container Selection and Management :

    • Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.

    • The container must be in good condition with a secure, screw-top cap.

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.

    • Keep waste containers closed at all times, except when adding waste.

  • Labeling :

    • Clearly label the waste container with a hazardous waste tag provided by your institution's EHS department.[1]

    • The label must include the full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1]

    • Indicate the quantity of waste and the date of generation.[1]

    • List all constituents if it is a mixed waste stream.[1]

    • Mark the appropriate hazard pictograms if known, or as a precaution, based on the potential hazards of similar compounds.[1]

  • Storage :

    • Store the waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2]

    • Segregate the waste from incompatible materials. For instance, store acids and bases separately.[3]

    • Ensure the storage area is well-ventilated.

  • Disposal :

    • Do not dispose of this chemical in the regular trash or down the drain.[1][4] Chemical waste must be managed through your institution's hazardous waste program.[1]

    • Contact your EHS department to arrange for the pickup and disposal of the waste.[2]

    • Provide them with a completed hazardous waste information form, detailing the contents of the container.[1]

Hazard Considerations for Pyrazole Derivatives

While specific data for this compound is unavailable, the Safety Data Sheet for a similar compound, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, indicates the following potential hazards. This information should be used as a precautionary guide.

Hazard ClassificationCategoryHazard Statement
Acute toxicity, OralCategory 3Toxic if swallowed
Skin irritationCategory 2Causes skin irritation
Eye irritationCategory 2Causes serious eye irritation
Specific target organ toxicity – single exposureCategory 3May cause respiratory irritation
Data based on the Safety Data Sheet for 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol and should be considered as a potential reference for a related compound.[5]

Personal Protective Equipment (PPE) and Spill Management

When handling this compound and its waste, adhere to the following safety protocols:

  • Personal Protective Equipment : Always wear appropriate PPE, including:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves.

    • A lab coat.

  • Ventilation : Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Response : In the event of a spill, evacuate the immediate area. If it is safe to do so, contain the spill with an inert absorbent material. Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Notify your EHS department immediately.

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the disposal of laboratory chemical waste.

Chemical_Disposal_Workflow start Chemical Waste Generated identify Identify Waste (Consult SDS if available) start->identify is_hazardous Is it Hazardous Waste? identify->is_hazardous non_hazardous Follow Non-Hazardous Waste Procedures is_hazardous->non_hazardous No select_container Select Compatible Waste Container is_hazardous->select_container Yes label_container Label Container with Hazardous Waste Tag select_container->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste segregate Segregate from Incompatible Materials store_waste->segregate request_pickup Request Waste Pickup from EHS segregate->request_pickup ehs_disposal EHS Collects and Manages Final Disposal request_pickup->ehs_disposal

Caption: A flowchart outlining the standard operating procedure for the safe disposal of chemical waste in a laboratory environment.

Disclaimer: The information provided is for guidance purposes only and is based on general chemical safety principles. Always consult the specific Safety Data Sheet for any chemical and adhere to your institution's policies and local regulations. The absence of a specific SDS for this compound underscores the need for a conservative and cautious approach to its handling and disposal.

References

Personal protective equipment for handling 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 1-Methyl-3-p-tolyl-1h-pyrazol-5-ol in a laboratory setting. The following procedures are based on safety data for structurally similar pyrazole compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary: Based on data for similar pyrazole derivatives, this compound is anticipated to cause skin and eye irritation and may cause respiratory irritation.[1][2] Some related compounds are harmful if swallowed.[3]

Personal Protective Equipment (PPE)

Proper selection and use of PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Standards
Eyes/Face Safety glasses with side shields or Chemical gogglesMust meet AS/NZS 1337.1, EN166, or equivalent national standards.[1] A face shield may be required for splash hazards.
Skin Chemical-resistant glovesNitrile or neoprene gloves are generally suitable. Always check the manufacturer's chemical resistance data.
Protective clothingA lab coat or chemical-resistant apron should be worn. For larger quantities or significant splash risk, chemical-resistant coveralls are recommended.
Respiratory NIOSH/MSHA-approved respiratorRequired when working with powders in poorly ventilated areas or when engineering controls are insufficient. The type of respirator will depend on the exposure level.[1][4]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe review_sds Review Safety Data Sheet gather_ppe->review_sds wear_ppe Don Appropriate PPE review_sds->wear_ppe Proceed to Handling work_fume_hood Work in a Ventilated Fume Hood wear_ppe->work_fume_hood weigh_handle Weigh and Handle Chemical work_fume_hood->weigh_handle close_container Securely Close Container After Use weigh_handle->close_container decontaminate_area Decontaminate Work Area close_container->decontaminate_area Proceed to Cleanup remove_ppe Remove PPE Correctly decontaminate_area->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for safely handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.[5][6]

    • Gather all necessary PPE as outlined in the table above.

    • Review the most current safety data sheet for any new information.

  • Handling:

    • Always wear the appropriate PPE before handling the chemical.[5]

    • Conduct all operations that may generate dust or fumes within a certified chemical fume hood to ensure adequate ventilation.[2][5]

    • Avoid direct contact with the skin and eyes.[1]

    • When weighing or transferring the powder, do so carefully to minimize dust generation.

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling & Cleanup:

    • Thoroughly decontaminate the work surface after use.

    • Remove PPE carefully to avoid cross-contamination. Contaminated clothing should be removed and washed before reuse.[5]

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is crucial.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5]
Inhalation Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization and Segregation:

  • Chemical Waste: All unused or waste this compound should be considered hazardous waste.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should also be treated as hazardous waste.

Disposal Workflow:

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_waste Collect Waste in a Labeled, Sealed Container collect_contaminated Collect Contaminated Materials Separately collect_waste->collect_contaminated store_waste Store in a Designated Hazardous Waste Area collect_contaminated->store_waste Transfer to Storage arrange_pickup Arrange for Pickup by Certified Waste Disposal Service store_waste->arrange_pickup Schedule Disposal document_disposal Maintain Disposal Records arrange_pickup->document_disposal

Caption: Workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Collection:

    • Collect all waste material (both the chemical and any contaminated items) in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and associated hazards.

  • Storage:

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Dispose of the waste through a licensed and approved waste disposal facility.[5] Do not pour waste down the drain.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Maintain records of all disposed chemical waste as required by your institution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.